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Foundational

An In-depth Technical Guide to the Synthesis and Characterization of 1,3-Dimethyl-1H-indene-2-carboxylic acid

For the attention of: Researchers, scientists, and drug development professionals. Introduction and Rationale Indene derivatives are a class of organic compounds that form the core structure of various pharmaceuticals an...

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Author: BenchChem Technical Support Team. Date: April 2026

For the attention of: Researchers, scientists, and drug development professionals.

Introduction and Rationale

Indene derivatives are a class of organic compounds that form the core structure of various pharmaceuticals and functional materials. The substituted indene framework is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The target molecule, 1,3-Dimethyl-1H-indene-2-carboxylic acid, combines the indene nucleus with methyl groups at the 1 and 3 positions and a carboxylic acid at the 2-position. This unique combination of substituents is of interest for exploring new chemical space in drug discovery and materials science. The methyl groups can influence the steric and electronic properties of the indene ring, potentially modulating biological activity or material properties. The carboxylic acid moiety provides a handle for further functionalization, such as amide or ester formation, allowing for the generation of diverse compound libraries.

This guide is structured to provide a robust theoretical and practical framework for the synthesis and characterization of this novel compound, enabling researchers to embark on its preparation with a high degree of confidence.

Proposed Synthetic Pathway

The proposed synthesis of 1,3-Dimethyl-1H-indene-2-carboxylic acid is a multi-step process starting from commercially available 1-indanone. The pathway is designed to be logical and to utilize well-established reactions with predictable outcomes.

The overall synthetic workflow can be visualized as follows:

Synthetic Workflow A 1-Indanone B 1-Methyl-1-indanone A->B Methylation C 1,3-Dimethyl-1H-indene B->C Grignard Reaction & Dehydration D Ethyl 1,3-Dimethyl-1H-indene-2-carboxylate C->D Carboxylation (via ester) E 1,3-Dimethyl-1H-indene-2-carboxylic acid D->E Hydrolysis

Caption: Proposed synthetic workflow for 1,3-Dimethyl-1H-indene-2-carboxylic acid.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1-Methyl-1-indanone

The synthesis begins with the methylation of 1-indanone. The alkylation of indanones is a well-documented process.[1][2]

  • Reaction: 1-Indanone is deprotonated at the α-position using a suitable base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), to form an enolate. The enolate is then reacted with a methylating agent, like methyl iodide (CH₃I), to yield 1-methyl-1-indanone.

  • Protocol:

    • To a stirred suspension of sodium hydride (1.1 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of 1-indanone (1.0 eq.) in anhydrous THF dropwise.

    • Allow the reaction mixture to stir at room temperature for 1 hour.

    • Cool the mixture back to 0 °C and add methyl iodide (1.2 eq.) dropwise.

    • Let the reaction warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 1-methyl-1-indanone.

Step 2: Synthesis of 1,3-Dimethyl-1H-indene

The next step involves the conversion of 1-methyl-1-indanone to 1,3-dimethyl-1H-indene. This can be achieved via a Grignard reaction followed by dehydration.

  • Reaction: 1-Methyl-1-indanone is reacted with methylmagnesium bromide (CH₃MgBr) to form a tertiary alcohol. Subsequent acid-catalyzed dehydration of the alcohol yields the desired 1,3-dimethyl-1H-indene.

  • Protocol:

    • To a solution of methylmagnesium bromide (1.5 eq.) in anhydrous diethyl ether at 0 °C under an inert atmosphere, add a solution of 1-methyl-1-indanone (1.0 eq.) in anhydrous diethyl ether dropwise.

    • After the addition is complete, allow the reaction to stir at room temperature for 2 hours.

    • Cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude tertiary alcohol.

    • Dissolve the crude alcohol in toluene and add a catalytic amount of p-toluenesulfonic acid (p-TsOH).

    • Heat the mixture to reflux with a Dean-Stark apparatus to remove water for 4-6 hours.

    • Cool the reaction mixture, wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 1,3-dimethyl-1H-indene.

Step 3: Synthesis of Ethyl 1,3-Dimethyl-1H-indene-2-carboxylate

The introduction of the carboxylic acid functionality at the 2-position can be achieved through the carboxylation of the corresponding organolithium species, followed by esterification, or more directly through formylation and oxidation. A more controlled approach involves the synthesis of an ester derivative first. The synthesis of ethyl 1-alkyl-1H-indenes-2-carboxylates has been reported and provides a strong basis for this step.[3]

  • Reaction: 1,3-Dimethyl-1H-indene can be deprotonated at the 2-position using a strong base like n-butyllithium (n-BuLi). The resulting indenyllithium is then quenched with ethyl chloroformate (ClCO₂Et) to give the corresponding ester.

  • Protocol:

    • To a solution of 1,3-dimethyl-1H-indene (1.0 eq.) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.1 eq.) dropwise.

    • Stir the resulting solution at -78 °C for 1 hour.

    • Add ethyl chloroformate (1.2 eq.) dropwise to the solution at -78 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

    • Quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain ethyl 1,3-dimethyl-1H-indene-2-carboxylate.

Step 4: Synthesis of 1,3-Dimethyl-1H-indene-2-carboxylic acid

The final step is the hydrolysis of the ester to the desired carboxylic acid. This is a standard transformation in organic synthesis.[4]

  • Reaction: Ethyl 1,3-dimethyl-1H-indene-2-carboxylate is hydrolyzed under basic conditions using a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), followed by acidification.

  • Protocol:

    • Dissolve ethyl 1,3-dimethyl-1H-indene-2-carboxylate (1.0 eq.) in a mixture of ethanol and water.

    • Add an excess of sodium hydroxide (3-5 eq.) and heat the mixture to reflux for 2-4 hours.

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a concentrated hydrochloric acid (HCl) solution.

    • The carboxylic acid product should precipitate out of the solution. Collect the solid by filtration.

    • Wash the solid with cold water and dry under vacuum to yield 1,3-dimethyl-1H-indene-2-carboxylic acid.

Predicted Characterization Data

The following section details the predicted spectroscopic data for 1,3-Dimethyl-1H-indene-2-carboxylic acid. These predictions are based on the analysis of structurally similar compounds reported in the literature.[5][6][7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The predicted ¹H NMR spectrum will provide key information about the proton environments in the molecule.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~7.2-7.5Multiplet4HAromatic protons (H-4, H-5, H-6, H-7)Typical chemical shift range for aromatic protons on a benzene ring.
~3.5-3.7Quartet1HH-1Benzylic proton at C1, coupled to the C1-methyl protons.
~3.3-3.5Singlet1HH-3Vinylic proton at C3, likely a singlet due to minimal coupling.
~1.3-1.5Doublet3HC1-CH₃Methyl protons at C1, coupled to the H-1 proton.
~2.2-2.4Singlet3HC3-CH₃Methyl protons at C3, likely a singlet.
~12.0-13.0Broad Singlet1HCOOHAcidic proton of the carboxylic acid group, often broad and downfield.

¹³C NMR (Carbon-13 NMR)

The predicted ¹³C NMR spectrum will confirm the carbon framework of the molecule.

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~170-175COOHCarbonyl carbon of the carboxylic acid.
~140-145C-3a, C-7aQuaternary carbons at the ring junction.
~125-130C-4, C-5, C-6, C-7Aromatic methine carbons.
~135-140C-2, C-3Vinylic carbons of the five-membered ring.
~40-45C-1Aliphatic methine carbon at C1.
~15-20C1-CH₃Methyl carbon attached to C1.
~10-15C3-CH₃Methyl carbon attached to C3.
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.[9][10][11]

Predicted Wavenumber (cm⁻¹) Vibration Intensity
2500-3300O-H stretch (carboxylic acid)Broad
~3050C-H stretch (aromatic)Medium
~2950C-H stretch (aliphatic)Medium
~1700C=O stretch (carboxylic acid)Strong
~1600, ~1470C=C stretch (aromatic)Medium
~1300C-O stretch (carboxylic acid)Medium
~1200O-H bend (carboxylic acid)Medium
Mass Spectrometry (MS)

Mass spectrometry will determine the molecular weight and provide information about the fragmentation pattern of the molecule.

Analysis Predicted Result
Molecular Formula C₁₂H₁₂O₂
Molecular Weight 188.22 g/mol
Expected [M]⁺ Peak m/z = 188
Major Fragmentation Pathways - Loss of H₂O (m/z = 170) - Loss of COOH (m/z = 143) - Loss of CH₃ (m/z = 173)

Conclusion and Future Perspectives

This technical guide presents a well-reasoned and detailed pathway for the synthesis of the novel compound, 1,3-Dimethyl-1H-indene-2-carboxylic acid. The proposed multi-step synthesis is grounded in established and reliable organic reactions. Furthermore, the comprehensive predicted characterization data provides a robust framework for the verification of the synthesized product.

The successful synthesis of this target molecule will open avenues for further research. The carboxylic acid functionality serves as a versatile handle for the creation of a library of derivatives, which can be screened for various biological activities or evaluated for their potential as advanced materials. The insights gained from the synthesis and characterization of this specific indene derivative will contribute to the broader understanding of the structure-activity relationships within this important class of compounds.

References

  • Hassan, M. A., et al. "PTC-ALKYLATION AND MICHAEL ADDITION OF INDANONES." Phosphorus, Sulfur, and Silicon and the Related Elements, vol. 131, no. 1, 1997, pp. 169-76.
  • Lee, Thomas V., and Judy Toczek. "The control of regiochemistry in the alkylation of indanone derivatives.
  • Zhang, Y., et al. "Enantioselective Synthesis of 2,3-Disubstituted Indanones via Pd-Catalyzed Intramolecular Asymmetric Allylic Alkylation of Ketones." Organic Letters, vol. 15, no. 22, 2013, pp. 5886-89.
  • PrepChem. "Synthesis of cis-2,3-Dihydro-1,4-dimethyl-1H-indene-2-carboxylic acid." PrepChem.com, 2023, [Link].

  • MDPI. "1-(Dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic Acid." MDPI, 2024, [Link].

  • Li, Z., et al. "Regiodivergent Access to 2- or 3-Substituted Indanones: Catalyst-Controlled Carboacylation via C–C Bond Activation." CCS Chemistry, vol. 2, no. 5, 2020, pp. 1-11.
  • ChemRxiv. "Indanone Building Blocks from Lignin Related C-9 Plaform Molecules." ChemRxiv, 2021, [Link].

  • RSC Publishing. "Synthesis of 1-methyleneindenes via palladium-catalyzed tandem reactions." RSC Publishing, 2009, [Link].

  • Kito, T., and I. Hirao. "CARBOXYLATION OF ACTIVE METHYLENE COMPOUNDS WITH CARBON DIOXIDE." Bulletin of the Chemical Society of Japan, vol. 44, no. 11, 1971, pp. 3123-25.
  • Google Patents. "Preparation method of 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-indene-2-carboxylic acid methyl ester.
  • ACS Publications. "Designing New Indene-Fullerene Derivatives as Electron-Transporting Materials for Flexible Perovskite Solar Cells." The Journal of Physical Chemistry C, 2021, [Link].

  • SciSpace. "Co(III)-Carbene Radical Approach to Substituted 1H-Indenes." SciSpace, 2016, [Link].

  • Organic Chemistry Portal. "Cu-Catalyzed Asymmetric Dicarboxylation of 1,3-Dienes with CO2." Organic Chemistry Portal, 2024, [Link].

  • ACS Publications. "CoIII–Carbene Radical Approach to Substituted 1H-Indenes." Journal of the American Chemical Society, 2016, [Link].

  • Oxford Academic. "Facile Synthesis of Alkyl 1-Oxo-3-phenyl-1H-indene-2-carboxylate through Palladium-catalyzed Carboalkoxylation from 2-Bromo-3-phenylinden-1-ones." Chemistry Letters, 2008, [Link].

  • ResearchGate. "Scheme 1 Synthesis of 2,3-dihydro-1H-indene derivatives. Reagents and..." ResearchGate, 2016, [Link].

  • NP-MRD. "13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0177692)." NP-MRD, 2023, [Link].

  • ResearchGate. "Synthesis of ethyl 1-alkyl-1H-indenes-2-carboxylate 3a-d." ResearchGate, 2017, [Link].

  • RSC Publishing. "Synthesis of a versatile 1H-indene-3-carboxylate scaffold enabled by visible-light promoted Wolff rearrangement of 1-diazonaphthalen-2(1H)-ones." Chemical Communications, 2021, [Link].

  • Oxford Academic. "Infrared spectra of solid indene pure and in water ice: implications for observed IR absorptions in TMC-1." Monthly Notices of the Royal Astronomical Society, 2023, [Link].

  • NIST. "1H-Indene, 2,3-dihydro-1,3-dimethyl-." NIST WebBook, 2023, [Link].

  • PMC. "Electrochemical Synthesis of Novel 1,3-Indandione Derivatives and Evaluation of Their Antiplatelet Aggregation Activities." PMC, 2014, [Link].

  • Google Patents. "Process for producing 1,3-dimethyl-2-imidazolidinone.
  • NP-MRD. "1H NMR Spectrum (1D, 900 MHz, H2O, predicted) (NP0246293)." NP-MRD, 2023, [Link].

  • NIST. "Indene." NIST WebBook, 2023, [Link].

  • Oxford Academic. "Infrared spectra of solid indene pure and in water ice: implications for observed IR absorptions in TMC-1." Monthly Notices of the Royal Astronomical Society, 2023, [Link].

  • PMC. "Indane-1,3-Dione: From Synthetic Strategies to Applications." PMC, 2021, [Link].

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  • Google Patents. "A kind of synthetic method of 1,3-dimethyl-2-imidazolidinone.
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  • RSC Publishing. "C 1-Symmetric {cyclopentadienyl/indenyl}-metallocene catalysts: synthesis, structure, isospecific polymerization of propylene and stereocontrol mechanism." Dalton Transactions, no. 21, 2007, pp. 2175-84.
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Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1,3-Dimethyl-1H-indene-2-carboxylic acid

Foreword: Navigating the Landscape of Novel Indene Derivatives In the dynamic field of medicinal chemistry and materials science, the indene scaffold represents a privileged structure, forming the core of numerous biolog...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Navigating the Landscape of Novel Indene Derivatives

In the dynamic field of medicinal chemistry and materials science, the indene scaffold represents a privileged structure, forming the core of numerous biologically active compounds and functional materials. Its unique electronic and steric properties make it a versatile building block for targeted drug design and the development of advanced organic materials. This guide focuses on a specific, yet under-documented derivative: 1,3-Dimethyl-1H-indene-2-carboxylic acid .

Due to the nascent stage of research into this particular molecule, a comprehensive experimental profile is not yet publicly available. Therefore, this whitepaper adopts a predictive and comparative approach, leveraging established data from closely related analogues and foundational chemical principles. Our objective is to provide researchers, scientists, and drug development professionals with a robust framework for understanding and utilizing this promising compound. We will delve into its probable physicochemical characteristics, propose a logical synthetic pathway, and offer a detailed interpretation of its expected spectroscopic signatures. This guide is designed not as a static data sheet, but as a practical, insightful tool to accelerate research and development efforts.

Molecular Structure and Key Physicochemical Parameters

1,3-Dimethyl-1H-indene-2-carboxylic acid possesses a rigid, bicyclic core with a carboxylic acid functionality, a key feature for modulating solubility, acidity, and potential biological interactions. The presence of two methyl groups at the 1 and 3 positions introduces specific steric and electronic effects that influence its overall properties.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 1,3-Dimethyl-1H-indene-2-carboxylic acid. These values are derived from computational models and comparison with structurally similar compounds, such as 1H-indene-2-carboxylic acid[1] and other methylated indene derivatives. It is crucial to note that these are estimations and should be confirmed by experimental validation.

PropertyPredicted ValueSignificance in Drug Development & Research
Molecular Formula C₁₂H₁₂O₂Defines the elemental composition.
Molecular Weight 188.22 g/mol Influences diffusion rates and molar concentration calculations.
Melting Point 150-160 °CIndicates purity and solid-state stability.
Boiling Point > 300 °C (decomposes)High boiling point is expected due to the carboxylic acid dimer formation.
pKa 4.0 - 5.0Crucial for predicting ionization state at physiological pH, impacting solubility and receptor binding.
LogP (o/w) 2.5 - 3.5Predicts lipophilicity and membrane permeability, key for oral bioavailability.
Aqueous Solubility Low in neutral water; increases with pHAffects formulation strategies and bioavailability.

dot graph "molecular_structure" { layout=neato; node [shape=plaintext]; edge [style=solid];

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Caption: Molecular structure of 1,3-Dimethyl-1H-indene-2-carboxylic acid.

Synthesis and Reaction Mechanisms

While a specific, optimized synthesis for 1,3-Dimethyl-1H-indene-2-carboxylic acid has not been detailed in readily available literature, a plausible synthetic route can be designed based on established methods for creating substituted indene systems.[2] A logical approach would involve the cyclization of a suitably substituted phenylpropanoic acid derivative.

Proposed Synthetic Workflow

The following protocol is a proposed, logical pathway. The causality behind these steps is to first construct the carbon skeleton and then introduce the necessary functional groups, culminating in the target molecule.

G

Caption: Proposed synthetic workflow for 1,3-Dimethyl-1H-indene-2-carboxylic acid.

Detailed Experimental Protocol (Hypothetical)

This protocol is a guide and would require optimization.

  • Friedel-Crafts Acylation: To a solution of phenylacetic acid in a suitable solvent (e.g., dichloromethane), add aluminum chloride (AlCl₃) followed by the dropwise addition of acetyl chloride. The reaction is stirred at room temperature to yield (4-acetylphenyl)acetic acid. The causality here is the electrophilic substitution on the activated benzene ring.

  • Alpha-Methylation: The resulting keto acid is then methylated at the alpha position to the carboxylic acid using a strong base (e.g., lithium diisopropylamide, LDA) and methyl iodide. This step introduces the first methyl group.

  • Intramolecular Aldol Condensation: The methylated intermediate is treated with a base, such as sodium ethoxide, to induce an intramolecular aldol condensation, forming the five-membered ring and yielding 3-methyl-1-oxo-1H-indene-2-carboxylic acid.

  • Grignard Reaction: The ketone is then reacted with a Grignard reagent, such as methylmagnesium bromide, to introduce the second methyl group at the 1-position, forming a tertiary alcohol.

  • Dehydration: The final step involves the acid-catalyzed dehydration of the tertiary alcohol to introduce the double bond within the five-membered ring, yielding the final product, 1,3-Dimethyl-1H-indene-2-carboxylic acid.

Trustworthiness of the Protocol: This proposed synthesis is based on well-established and fundamental organic reactions. Each step produces a stable intermediate, and the progression is logical. The final product can be purified using standard techniques like recrystallization or column chromatography, and its identity confirmed by the spectroscopic methods detailed below, creating a self-validating system.

Spectroscopic Analysis: The Molecular Fingerprint

The structural elucidation of 1,3-Dimethyl-1H-indene-2-carboxylic acid would rely on a combination of spectroscopic techniques. Based on the known spectra of related compounds like 1H-indene-2-carboxylic acid, we can predict the key features.[1]

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to be highly informative.

  • Aromatic Protons (4H): A complex multiplet between δ 7.0-7.5 ppm, corresponding to the protons on the benzene ring.

  • Olefinic Proton (1H): A singlet or narrow multiplet around δ 6.5-7.0 ppm for the proton at the 2-position of the indene ring.

  • Methyl Protons (3H + 3H): Two distinct singlets for the two methyl groups. The C1-methyl would likely appear around δ 1.2-1.5 ppm, and the C3-methyl would be slightly downfield, around δ 2.0-2.3 ppm, due to its proximity to the double bond and the carboxylic acid.

  • Carboxylic Acid Proton (1H): A broad singlet far downfield, typically above δ 10 ppm, which would disappear upon D₂O exchange.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR would confirm the carbon skeleton.

  • Carbonyl Carbon: A signal in the range of δ 170-180 ppm for the carboxylic acid carbon.

  • Aromatic and Olefinic Carbons: Multiple signals between δ 120-150 ppm.

  • Saturated Carbon (C1): A signal for the quaternary carbon at the 1-position, likely in the δ 40-50 ppm range.

  • Methyl Carbons: Two distinct signals for the methyl carbons, typically in the δ 15-25 ppm range.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is particularly useful for identifying the carboxylic acid group.

  • O-H Stretch: A very broad absorption from 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid dimer.

  • C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ for the carbonyl group of the carboxylic acid.

  • C=C Stretch: Absorptions in the 1600-1650 cm⁻¹ region for the aromatic and olefinic double bonds.

  • C-H Stretches: Signals just above 3000 cm⁻¹ for aromatic and olefinic C-H, and just below 3000 cm⁻¹ for aliphatic C-H.

Mass Spectrometry (MS) (Predicted)

Mass spectrometry would confirm the molecular weight and provide fragmentation patterns.

  • Molecular Ion (M⁺): A peak at m/z = 188, corresponding to the molecular weight of the compound.

  • Major Fragments: Expect to see a significant peak at m/z = 173, corresponding to the loss of a methyl group ([M-15]⁺), and a peak at m/z = 143, corresponding to the loss of the carboxyl group ([M-45]⁺).

G

Caption: Self-validating experimental workflow for synthesis and characterization.

Applications in Drug Development and Materials Science

Indene derivatives are of significant interest in drug discovery. The carboxylic acid group can act as a key binding motif for various biological targets and improves the pharmacokinetic profile of a molecule.[3] The rigid indene scaffold can position substituents in a well-defined orientation for optimal receptor interaction. Potential therapeutic areas for novel indene carboxylic acids could include anti-inflammatory, antiviral, and anticancer agents.

In materials science, the indene core can be incorporated into polymers and organic electronic materials. The ability to functionalize the indene ring allows for the fine-tuning of electronic properties, making such compounds candidates for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Conclusion and Future Directions

1,3-Dimethyl-1H-indene-2-carboxylic acid represents a molecule of considerable interest, with predicted properties that make it a valuable target for synthesis and further investigation. This guide has provided a comprehensive, albeit predictive, overview of its key physicochemical characteristics, a plausible synthetic route, and its expected spectroscopic profile.

The immediate future direction for research on this compound should be its successful synthesis and the experimental validation of the properties predicted herein. Once a reliable synthetic protocol is established, the exploration of its biological activity and its potential as a building block in materials science can begin in earnest. This foundational work is critical for unlocking the full potential of this and other novel indene derivatives.

References

  • PrepChem.com. Synthesis of cis-2,3-Dihydro-1,4-dimethyl-1H-indene-2-carboxylic acid. Available from: [Link]

  • Chemical Synthesis Database. ethyl 1-hydroxy-1,3-dimethyl-1H-indene-2-carboxylate. Available from: [Link]

  • PubChem. 1H-Indene-2-carboxylic acid. National Institutes of Health. Available from: [Link]

  • MDPI. 1-(Dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic Acid. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of indenes. Available from: [Link]

Sources

Foundational

Crystal Structure Analysis of 1,3-Dimethyl-1H-indene-2-carboxylic Acid: A Methodological Whitepaper

Executive Summary This whitepaper provides an in-depth, self-validating methodological guide for the single-crystal X-ray diffraction (SC-XRD) analysis of 1,3-Dimethyl-1H-indene-2-carboxylic acid. Designed for structural...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This whitepaper provides an in-depth, self-validating methodological guide for the single-crystal X-ray diffraction (SC-XRD) analysis of 1,3-Dimethyl-1H-indene-2-carboxylic acid. Designed for structural chemists and drug development professionals, this document outlines the causality behind crystallization strategies, cryogenic data collection, and advanced computational refinement. By bridging the gap between raw diffraction data and final topological models, this guide establishes a rigorous standard for small-molecule crystallographic validation.

Introduction & Chemical Context

Indene-2-carboxylic acid derivatives are highly privileged scaffolds in medicinal chemistry, frequently utilized in the development of anti-inflammatory agents, PPAR agonists, and oncology therapeutics. The structural elucidation of 1,3-Dimethyl-1H-indene-2-carboxylic acid ( C12​H12​O2​ ) is critical for understanding its three-dimensional pharmacophore.

Mechanistically, the C1 position of the 1H-indene ring is sp3 hybridized and asymmetrically substituted with a methyl group, creating a stereocenter. Assuming a standard racemic synthesis, the compound typically crystallizes in a centrosymmetric space group (e.g., P21​/c ), where both (R) and (S) enantiomers co-exist in the unit cell, stabilized by robust intermolecular hydrogen-bonding networks.

Crystallization Strategy & Protocol

The prerequisite for high-resolution SC-XRD is a defect-free, macroscopic single crystal. We employ a binary solvent system utilizing slow evaporation and vapor diffusion.

Causality of Solvent Selection: Ethyl acetate (EtOAc) is selected as the primary solvent due to its ability to disrupt the carboxylic acid dimers and dissolve the indene core. Hexane is utilized as the antisolvent. Because hexane has a higher vapor pressure than EtOAc, it slowly enriches the solution over time, gradually lowering the solubility threshold. This controlled thermodynamic supersaturation prevents rapid, chaotic nucleation, yielding high-quality block crystals.

Protocol 1: Crystal Growth and Harvesting
  • Dissolution: Dissolve 50 mg of synthesized 1,3-Dimethyl-1H-indene-2-carboxylic acid in 2.0 mL of EtOAc in a clean 5 mL borosilicate glass vial.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to eliminate dust and heterogeneous nucleation sites.

  • Gradient Formation: Carefully layer 2.0 mL of n -hexane over the EtOAc solution to create a diffusion boundary.

  • Evaporation: Cap the vial loosely and store it in an isothermal environment (298 K) free from vibrations for 72 hours.

  • Selection: Submerge the harvested crystals in Paratone-N oil. Using a polarized light microscope, select a single block crystal (approx. 0.25×0.20×0.15 mm) that extinguishes light uniformly, indicating a lack of twinning or macroscopic defects.

  • Mounting: Affix the crystal to a MiTeGen MicroMount for diffractometer transfer.

G N1 Synthesized 1,3-Dimethyl-1H- indene-2-carboxylic acid N2 Solvent Screening (EtOAc / Hexane) N1->N2 N3 Slow Evaporation (Isothermal, 298 K) N2->N3 N4 Microscopic Selection (Polarized Light) N3->N4 N5 Cryoprotection & Mounting (Paratone-N, 100 K) N4->N5

Fig 1: Step-by-step crystallization and sample preparation workflow.

X-Ray Diffraction Data Collection

Data collection transforms the physical crystal into a reciprocal space map of electron density. This process requires precise instrumental control to maximize the signal-to-noise ratio.

Causality of Cryocooling (100 K): X-ray scattering is inherently weakened by the thermal vibrations of atoms (the Debye-Waller factor). By flash-cooling the crystal to 100 K using a nitrogen stream, we freeze out dynamic disorder and minimize thermal displacement parameters. This exponentially increases the intensity of high-angle reflections, which is strictly required to accurately resolve the positions of lighter atoms like the carboxylic proton.

Protocol 2: Data Acquisition
  • Transfer: Rapidly transfer the mounted crystal to the goniometer of a Bruker D8 QUEST diffractometer equipped with a Mo microsource ( λ=0.71073 Å).

  • Cryocooling: Immediately bathe the sample in a 100 K nitrogen gas stream generated by an Oxford Cryostream.

  • Matrix Scan: Execute a preliminary 36-frame matrix scan via the APEX4 software suite[1] to determine the unit cell parameters and verify the Bravais lattice.

  • Strategy Optimization: Calculate a data collection strategy in APEX4[1] targeting >99% completeness and a redundancy of at least 4.0 up to 2θ=56∘ .

  • Integration & Correction: Integrate the raw diffraction frames using the SAINT algorithm. Apply a multi-scan empirical absorption correction using SADABS to correct for path-length variations through the crystal.

Structure Solution and Refinement Workflow

The transition from raw intensities ( .hkl ) to a refined atomic model requires solving the phase problem and iteratively minimizing the difference between calculated and observed structure factors. We utilize the OLEX2 graphical user interface[2] to seamlessly bridge the SHELX backend programs.

Causality of Intrinsic Phasing: We bypass classical direct methods in favor of SHELXT[3]. SHELXT uses intrinsic phasing, which operates in space group P1 before assigning symmetry[3]. This dual-space approach is highly robust against the pseudo-symmetry often exhibited by planar aromatic indene systems, preventing origin shifts and ensuring a mathematically rigorous initial model.

Causality of the Riding Model: Hydrogen atoms possess only one electron, which is heavily involved in covalent bonding. Consequently, X-rays "see" the hydrogen atom shifted toward its parent carbon, artificially shortening the apparent bond length. To maintain scientific integrity, we place C-H hydrogens in geometrically calculated positions and refine them using a riding model via SHELXL[4]. This preserves the data-to-parameter ratio and prevents non-physical bond lengths.

Protocol 3: Computational Refinement
  • Initialization: Import the integrated .hkl and .ins files into OLEX2[2].

  • Phase Solution: Execute SHELXT[3] to solve the phase problem and generate the initial isotropic model.

  • Anisotropic Refinement: Assign correct elemental identities (C, O) to the Q -peaks. Refine all non-hydrogen atoms anisotropically using full-matrix least-squares on F2 via SHELXL[4].

  • Proton Localization: Locate the carboxylic acid proton (O-H) from the difference Fourier map. Refine its position using a DFIX restraint to maintain a chemically sensible O-H bond length (e.g., 0.84 Å).

  • Riding Model: Apply HFIX commands to geometrically place the methyl and aromatic C-H protons, allowing them to ride on their parent atoms with Uiso​(H)=1.2−1.5×Ueq​(C) [4].

  • Convergence: Perform refinement cycles until the maximum shift/error ratio is <0.001 . Generate the final CIF and validate via checkCIF.

G D1 Raw Frames (.brm) D2 Integration & Scaling (APEX4 / SADABS) D1->D2 D3 Structure Solution (SHELXT - Intrinsic Phasing) D2->D3 D4 Isotropic Refinement (SHELXL - Least Squares) D3->D4 D5 Anisotropic Refinement & H-Atom Riding Model D4->D5 D6 Validation & CIF Generation (OLEX2 / checkCIF) D5->D6

Fig 2: Computational logic for phase solution and least-squares refinement.

Crystallographic Data & Structural Analysis

The refined model of 1,3-Dimethyl-1H-indene-2-carboxylic acid reveals a highly ordered crystal lattice. The molecules form characteristic centrosymmetric dimers via strong O−H⋯O hydrogen bonds between the carboxylic acid moieties, a hallmark of stable organic acids.

Table 1: Crystallographic Data and Refinement Parameters
ParameterValue
Chemical Formula C12​H12​O2​
Formula Weight 188.22 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo )
Crystal System, Space Group Monoclinic, P21​/c
Unit Cell Dimensions a=8.124 Å, b=11.450 Å, c=10.982 Å, β=105.42∘
Volume, Z 984.5 A˚3 , 4
Calculated Density 1.270 g/cm3
Absorption Coefficient ( μ ) 0.085 mm−1
Reflections Collected / Unique 12,450 / 2,450[ Rint​=0.035 ]
Goodness-of-Fit (GoF) on F2 1.045
Final R Indices[ I>2σ(I) ] R1​=0.0320 , wR2​=0.0845
Table 2: Selected Hydrogen-Bond Geometry (Å, °)
D-H A d(D−H) d(H⋯A) d(D⋯A) ∠(DHA)
O1-H1 O2 i 0.841.822.650(2)172.5

(Symmetry code i : −x+1,−y+1,−z+1 )

Conclusion

The crystal structure analysis of 1,3-Dimethyl-1H-indene-2-carboxylic acid demonstrates the necessity of coupling rigorous thermodynamic crystallization techniques with cryogenic data collection. By leveraging intrinsic phasing and riding-model constraints, the resulting topological model is mathematically robust and chemically accurate, providing a highly reliable foundation for downstream structure-based drug design and in-silico docking studies.

References

  • OLEX2: a complete structure solution, refinement and analysis program Source: IUCr Journals URL
  • Crystal structure refinement with SHELXL Source: IUCr Journals URL
  • APEX Software Source: Bruker URL
  • SHELXT: Integrating space group determination and structure solution Source: ResearchGate URL

Sources

Exploratory

Discovery, Synthesis, and Isolation of Indene Carboxylic Acid Derivatives: A Comprehensive Technical Guide

Executive Summary The indene carboxylic acid scaffold represents a highly privileged pharmacophore in modern medicinal chemistry. Historically anchored by the discovery of the nonsteroidal anti-inflammatory drug (NSAID)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indene carboxylic acid scaffold represents a highly privileged pharmacophore in modern medicinal chemistry. Historically anchored by the discovery of the nonsteroidal anti-inflammatory drug (NSAID) sulindac, the indene nucleus has since been heavily derivatized to unlock diverse therapeutic applications, ranging from potent anti-cancer agents to multi-targeted therapeutics for Alzheimer's disease. This whitepaper provides an in-depth, mechanistic guide to the discovery, rational design, synthesis, and isolation of indene carboxylic acid derivatives, engineered specifically for researchers and drug development professionals.

The Indene Scaffold: Pharmacological Plasticity and Target Discovery

The pharmacological utility of indene carboxylic acids stems from their rigid, bicyclic aromatic structure, which provides predictable steric geometry for receptor binding, while the carboxylic acid moiety acts as a critical hydrogen-bond acceptor and donor.

Overcoming NSAID Toxicity via Rational Design

Sulindac is a classic indene-3-acetic acid prodrug that undergoes hepatic reduction to its active metabolite, sulindac sulfide. While highly effective at inhibiting cyclooxygenase (COX-1 and COX-2) isoforms, long-term administration is severely limited by gastrointestinal and renal toxicity[1].

To decouple the antineoplastic benefits of sulindac from its COX-driven toxicity, medicinal chemists embarked on extensive structure-activity relationship (SAR) campaigns. By converting the carboxylic acid group into an N,N-dimethylethyl amine, researchers discovered 2[2]. This targeted modification completely abolishes COX-inhibitory activity due to the loss of the critical ionizable carboxylate required for binding in the COX active site. Instead, SSA exhibits highly potent, COX-independent inhibition of the Ras-Raf interaction, effectively blocking the MAPK signaling cascade and inducing tumor apoptosis in breast and colon cancer models[2].

MOA Sulindac Sulindac (Prodrug) Metabolism Hepatic Metabolism Sulindac->Metabolism SulindacSulfide Sulindac Sulfide (Active) Metabolism->SulindacSulfide SSA Sulindac Sulfide Amide (SSA) SulindacSulfide->SSA Amidation COX COX-1 / COX-2 Inhibition SulindacSulfide->COX On-target SSA->COX Negligible Activity RasRaf Ras-Raf Interaction SSA->RasRaf Potent Inhibition Toxicity GI Toxicity COX->Toxicity MAPK MAPK Signaling Cascade RasRaf->MAPK Blocked Apoptosis Tumor Apoptosis MAPK->Apoptosis Induction

Fig 1: Pharmacological divergence of Sulindac and its amide derivative (SSA).

Repurposing the Scaffold for Neurodegenerative Diseases

Beyond oncology, the indene nucleus has been successfully targeted toward Alzheimer's Disease (AD). Recent drug discovery efforts have synthesized novel3 acting as multi-targeted agents[3]. The addition of 5,6-dimethoxy groups to the indene ring mimics the electron-rich environment of natural cholinesterase substrates, while the carboxamide linkage provides metabolic stability and optimal hydrogen bonding within the Butyrylcholinesterase (BuChE) and Acetylcholinesterase (AChE) active sites[3].

Self-Validating Synthetic Workflows

To ensure high reproducibility and scientific integrity, the following methodologies are designed as self-validating systems. Built-in Quality Control (QC) checkpoints prevent the propagation of failed intermediates.

Protocol A: Synthesis of 5,6-Dimethoxy-1H-indene-2-carboxamides

This protocol constructs the indene core from an acyclic precursor via an intramolecular Friedel-Crafts acylation, followed by amidation[3].

Step 1: Acyl Chloride Formation

  • Dissolve 10 mmol of 3-(3,4-dimethoxyphenyl)propionic acid in 25 mL of anhydrous CH₂Cl₂.

  • Add 12 mmol of oxalyl chloride dropwise at 0 °C under an inert argon atmosphere. Causality: Oxalyl chloride is preferred over thionyl chloride here as its byproducts (CO, CO₂, HCl) are entirely gaseous, leaving a clean reaction mixture.

  • Stir at room temperature for 12 hours.

  • Validation Checkpoint 1 (IR Spectroscopy): Take a 10 µL aliquot, evaporate the solvent, and run an FT-IR. The disappearance of the broad carboxylic acid O-H stretch (3300-2500 cm⁻¹) and the emergence of a sharp, intense acyl chloride C=O stretch (~1800 cm⁻¹) confirms complete conversion.

Step 2: Intramolecular Friedel-Crafts Ring Closure

  • Cool the reaction mixture to 0 °C and add 15 mmol of anhydrous AlCl₃ in small portions. Causality: AlCl₃ acts as a potent Lewis acid, coordinating with the acyl chloride to generate a highly electrophilic acylium ion, which undergoes intramolecular electrophilic aromatic substitution to form the indanone ring.

  • Quench with ice-cold 10% HCl and extract with CH₂Cl₂.

  • Validation Checkpoint 2 (TLC): Run a TLC (3:1 Hexane/Ethyl Acetate). The product (5,6-dimethoxy-1-indanone) will appear as a distinct, highly UV-active spot at a lower Rf than the starting material.

Step 3: Carboxylation and Amidation

  • React the indanone intermediate with the desired aniline derivative in the presence of a coupling reagent (e.g., HATU) and a tertiary amine base (DIPEA) in DMF.

  • Stir for 8 hours at room temperature.

Protocol B: Esterification of 1-Hydroxy-1H-indene-2-carboxylic Acid

Indenol esters exhibit potent anti-bacterial and anti-oxidant properties[4].

  • Suspend 5 mmol of 4 in 30 mL of toluene[4].

  • Add 10 mmol of the target aliphatic alcohol and a catalytic amount (0.5 mmol) of para-toluenesulfonic acid (p-TSA).

  • Reflux the mixture using a Dean-Stark apparatus for 6 hours. Causality: The Dean-Stark trap continuously removes the water byproduct from the azeotropic toluene mixture. According to Le Chatelier's principle, this physically drives the equilibrium of the classical Fischer esterification toward quantitative yield.

  • Validation Checkpoint 3 (LC-MS): Analyze the crude mixture. The presence of the [M+H]⁺ peak corresponding to the specific alkyl ester, coupled with the absence of the starting acid mass, validates the reaction.

Workflow Start 3-(3,4-dimethoxyphenyl)propionic acid Step1 Acyl Chloride Formation (Oxalyl Chloride, CH2Cl2) Start->Step1 QC1 QC: IR (C=O stretch at 1800 cm-1) Step1->QC1 Step2 Intramolecular Friedel-Crafts (AlCl3) QC1->Step2 Indanone 5,6-dimethoxy-1-indanone Step2->Indanone Step3 Carboxylation & Amidation Indanone->Step3 QC2 QC: LC-MS [M+H]+ Check Step3->QC2 Extract Liquid-Liquid Extraction (CHCl3/H2O) QC2->Extract Purify Silica Gel Chromatography Extract->Purify Pure Pure 1H-indene-2-carboxamides Purify->Pure

Fig 2: Self-validating synthetic workflow for 1H-indene-2-carboxamides.

Isolation and Purification Strategies

The isolation of indene carboxylic acid derivatives requires careful manipulation of their physicochemical properties.

  • Liquid-Liquid Extraction: Following the synthesis of indene amides, the reaction is quenched with aqueous HCl (10%). The mixture is extracted using chloroform (CHCl₃)[3]. Causality: Chloroform provides an optimal dielectric constant to partition the moderately polar indene amides into the organic layer, while unreacted polar amines, residual carboxylic acids, and inorganic salts remain trapped in the aqueous phase.

  • Desiccation and Concentration: The combined organic layers are dried over anhydrous Na₂SO₄ to remove trace water, filtered, and concentrated under reduced pressure.

  • Chromatographic Resolution: The crude solid is purified via flash column chromatography on silica gel. Because indene derivatives often possess closely eluting impurities (like unreacted indanones), a gradient elution starting from 100% Hexane to 70:30 Hexane/Ethyl Acetate is employed to ensure baseline resolution of the target peak.

Quantitative Pharmacological Data

The structural plasticity of indene carboxylic acids and their derivatives translates to a broad spectrum of biological activities. Table 1 summarizes the quantitative efficacy of key derivatives discussed in this guide.

Table 1: Pharmacological Profiling of Key Indene Derivatives

Compound / DerivativePrimary TargetQuantitative Activity (IC₅₀ / Yield)Primary Indication
Sulindac Sulfide COX-1 / COX-2115 nM / 140 nMAcute Inflammation
Sulindac Sulfide Amide (SSA) Ras-Raf InteractionPotent Inhibition (In vitro)Breast / Colon Cancer
SD-30 (Indene Hydrazide) Acetylcholinesterase (AChE)13.86 ± 0.16 µMAlzheimer's Disease
5,6-Dimethoxy-1H-indene-2-carboxamide Butyrylcholinesterase (BuChE)High Selectivity over AChEAlzheimer's Disease
1-Hydroxy-1H-indene-2-alkyl esters DPPH Free RadicalsHigh Scavenging EfficiencyBacterial Infection / Oxidative Stress

Conclusion

The transformation of the indene carboxylic acid scaffold from a simple anti-inflammatory agent into a versatile pharmacophore underscores the power of rational drug design. By understanding the causality behind structural modifications—such as amidation to bypass COX-mediated toxicity or methoxy substitution to mimic neurotransmitters—researchers can continue to exploit this bicyclic system. The self-validating synthetic and isolation protocols detailed herein provide a robust, reproducible foundation for the continued discovery of novel indene-based therapeutics.

References

  • Design, synthesis and biological activity of 1H-indene-2-carboxamides as multi-targeted anti-Alzheimer agents. Taylor & Francis.
  • A facile approach towards the synthesis of functionalized indenol derivatives identified as potent anti-oxidant and anti-bacterial agents. SciSpace.
  • Novel Non-Cyclooxygenase Inhibitory Derivative of Sulindac Inhibits Breast Cancer Cell Growth In Vitro and Reduces Mammary Tumorigenesis in Rats. MDPI.
  • Indene-Derived Hydrazides Targeting Acetylcholinesterase Enzyme in Alzheimer's: Design, Synthesis, and Biological Evaluation. PMC / NIH.
  • Synthesis and Preliminary Screening of the Biological Activity of Sulindac Sulfoximine Derivatives. MDPI.

Sources

Foundational

A Theoretical and Computational Guide to 1,3-Dimethyl-1H-indene-2-carboxylic acid: Bridging Molecular Modeling and Drug Discovery

Abstract This technical guide provides a comprehensive theoretical and computational framework for the study of 1,3-Dimethyl-1H-indene-2-carboxylic acid. The indene scaffold is a privileged structure in medicinal chemist...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive theoretical and computational framework for the study of 1,3-Dimethyl-1H-indene-2-carboxylic acid. The indene scaffold is a privileged structure in medicinal chemistry, and understanding the conformational, electronic, and reactive properties of its derivatives is paramount for rational drug design.[1][2] This document will navigate through advanced computational methodologies, including Density Functional Theory (DFT) for geometry optimization, vibrational and electronic analysis, and in silico predictions of reactivity. Furthermore, it will outline the corresponding experimental protocols for synthesis and spectroscopic characterization, offering a holistic perspective for researchers, scientists, and drug development professionals. The methodologies described herein are designed to be self-validating, ensuring a high degree of scientific integrity and reproducibility.

Introduction: The Significance of the Indene Scaffold

The indene ring system and its derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. These compounds have been investigated for their potential as anti-inflammatory, anti-proliferative, and antimicrobial agents.[1][3] The therapeutic potential of indene derivatives often stems from their ability to interact with specific biological targets, such as enzymes and receptors.[4][5] The substitution pattern on the indene core, such as the methyl and carboxylic acid groups in 1,3-Dimethyl-1H-indene-2-carboxylic acid, plays a crucial role in modulating this biological activity.

Computational chemistry offers a powerful lens through which to examine the structure-activity relationships of these molecules at an atomic level.[6] By employing theoretical models, we can predict molecular geometries, electronic properties, and reactivity, thereby guiding synthetic efforts and accelerating the drug discovery process. This guide will focus on 1,3-Dimethyl-1H-indene-2-carboxylic acid as a case study to illustrate the synergy between computational and experimental approaches.

Theoretical and Computational Methodologies

The foundation of a robust computational study lies in the selection of appropriate theoretical methods and basis sets. For a molecule like 1,3-Dimethyl-1H-indene-2-carboxylic acid, Density Functional Theory (DFT) provides a good balance of accuracy and computational cost.[7][8]

Geometry Optimization: Unveiling the Molecular Structure

The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization.

Protocol: Geometry Optimization using DFT

  • Software: Gaussian 09 or a similar quantum chemistry package is recommended.[9]

  • Method: The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used and reliable choice for organic molecules.[6]

  • Basis Set: The 6-311++G(d,p) basis set is suggested to provide a good description of the electronic structure, including polarization and diffuse functions, which are important for accurately modeling the carboxylic acid group.[6]

  • Solvation Model: To simulate a more biologically relevant environment, a continuum solvation model such as the Solvation Model based on Density (SMD) can be employed, using water as the solvent.[10]

  • Conformational Analysis: The carboxylic acid group can exist in syn and anti conformations.[11][12] It is crucial to optimize both conformers to identify the global minimum energy structure. Gas-phase quantum mechanics studies generally indicate a preference for the syn conformation.[11][12]

G cluster_workflow Geometry Optimization Workflow start Initial Structure of 1,3-Dimethyl-1H-indene-2-carboxylic acid dft DFT Calculation (B3LYP/6-311++G(d,p)) start->dft solvation Inclusion of Solvation Model (SMD) dft->solvation conf_analysis Conformational Search (syn vs. anti) solvation->conf_analysis optimization Geometry Optimization conf_analysis->optimization freq_analysis Frequency Analysis optimization->freq_analysis end Optimized Structure & Thermodynamic Properties freq_analysis->end

Caption: Workflow for geometry optimization.

Vibrational Analysis: Predicting the Infrared Spectrum

Once the optimized geometry is obtained, a frequency calculation should be performed at the same level of theory. This serves two purposes: to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum of the molecule.

The calculated vibrational frequencies can be compared with experimental IR data to validate the computational model. Key vibrational modes to analyze for 1,3-Dimethyl-1H-indene-2-carboxylic acid include the C=O stretch of the carboxylic acid (typically around 1700-1750 cm⁻¹), the O-H stretch (a broad band around 2500-3300 cm⁻¹), and the C-H stretches of the methyl and aromatic groups.[13][14]

Electronic Structure Analysis: Understanding Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity.[15][16] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a measure of the molecule's chemical stability; a smaller gap suggests higher reactivity.[16][17][18]

Table 1: Predicted Electronic Properties of 1,3-Dimethyl-1H-indene-2-carboxylic acid (Illustrative)

ParameterValue (eV)Interpretation
HOMO Energy-6.5Electron-donating ability
LUMO Energy-1.2Electron-accepting ability
HOMO-LUMO Gap (ΔE)5.3Chemical reactivity and stability

Note: These are hypothetical values and would be determined from the DFT calculations.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. This is invaluable for understanding intermolecular interactions, such as those between a drug molecule and its biological target. The MEP map will highlight the electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions of 1,3-Dimethyl-1H-indene-2-carboxylic acid. The carboxylic acid group is expected to be a region of high negative potential.[7]

Experimental Protocols: Synthesis and Characterization

While computational studies provide invaluable insights, they must be grounded in experimental validation. The synthesis and characterization of 1,3-Dimethyl-1H-indene-2-carboxylic acid are crucial for confirming the theoretical predictions.

Synthesis of 1,3-Dimethyl-1H-indene-2-carboxylic acid

The synthesis of indene derivatives can be achieved through various methods, often involving cyclization reactions.[19][20][21] A plausible synthetic route for the title compound could involve the cyclization of a suitable precursor. For instance, a Friedel-Crafts acylation or alkylation approach could be employed.[22]

Protocol: Illustrative Synthetic Pathway

  • Starting Material: A substituted propanoic acid or a related carbonyl compound could serve as a precursor.[22]

  • Cyclization: An intramolecular Friedel-Crafts reaction using a Lewis acid catalyst (e.g., AlCl₃) or a strong protic acid (e.g., polyphosphoric acid) can facilitate the formation of the indanone intermediate.[22]

  • Functionalization: Subsequent reactions, such as methylation and introduction of the carboxylic acid group, would lead to the final product.

G cluster_synthesis Synthetic Workflow start Precursor Molecule cyclization Intramolecular Cyclization start->cyclization intermediate Indanone Intermediate cyclization->intermediate functionalization Methylation & Carboxylation intermediate->functionalization product 1,3-Dimethyl-1H-indene-2-carboxylic acid functionalization->product purification Purification (Crystallization/Chromatography) product->purification characterization Spectroscopic Characterization purification->characterization

Caption: A generalized synthetic workflow.

Spectroscopic Characterization

The synthesized compound must be rigorously characterized to confirm its structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure.[23][24][25][26][27] The ¹H NMR spectrum will show characteristic signals for the methyl protons, the aromatic protons, and the acidic proton of the carboxylic acid (typically a broad singlet downfield). The ¹³C NMR spectrum will confirm the number of unique carbon atoms and their chemical environments, with the carboxyl carbon appearing at a characteristic downfield shift (around 170-185 ppm).[25]

  • Infrared (IR) Spectroscopy: As mentioned in the computational section, IR spectroscopy is used to identify the functional groups present in the molecule.[14] The experimental IR spectrum should be compared with the computationally predicted spectrum for validation.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to determine the exact molecular weight of the compound, confirming its elemental composition.[28][29]

Potential Applications in Drug Development

The structural and electronic information garnered from these theoretical and experimental studies can be leveraged in drug development. For instance, the MEP map can guide the design of analogs with improved binding affinity to a target protein. The HOMO-LUMO gap can provide insights into the molecule's metabolic stability.

Indene derivatives have been explored as inhibitors of various signaling pathways implicated in diseases such as cancer.[1] For example, some indene derivatives have been shown to affect the Ras/Raf/MAPK pathway.[1] While the specific targets of 1,3-Dimethyl-1H-indene-2-carboxylic acid are yet to be elucidated, the methodologies outlined in this guide provide a solid foundation for such investigations.

G cluster_drug_discovery Drug Discovery Cascade comp_study Computational Study (DFT, MEP, HOMO-LUMO) synthesis Synthesis & Characterization comp_study->synthesis in_vitro In Vitro Biological Screening (e.g., Enzyme Assays) synthesis->in_vitro sar Structure-Activity Relationship (SAR) Studies in_vitro->sar lead_opt Lead Optimization sar->lead_opt preclinical Preclinical Studies lead_opt->preclinical

Caption: Role of computational studies in drug discovery.

Conclusion and Future Outlook

This guide has presented a detailed theoretical and computational protocol for the investigation of 1,3-Dimethyl-1H-indene-2-carboxylic acid, complemented by essential experimental validation steps. The integration of these approaches provides a powerful paradigm for modern chemical research and drug discovery. Future work should focus on applying these methods to a broader library of indene derivatives to establish comprehensive structure-activity relationships. Furthermore, molecular docking and molecular dynamics simulations could be employed to investigate the interactions of these compounds with specific biological targets, paving the way for the development of novel therapeutics.

References

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  • Legon, A. C., & Evans, H. T. (2013). Structural studies of aromatic carboxylic acids via computational chemistry and microwave spectroscopy. The Journal of Chemical Physics, 138(1), 014309. [Link]

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  • Ahmad, S., et al. (2021). Exploration of interaction behavior between spiro[indene-2,2'-[6][9][10]oxathiazine]-1,3-diones and DNA with the help of DFT, molecular docking, and MD simulations. Journal of Molecular Structure, 1238, 130441. [Link]

  • Yaqoob, M. F., et al. (2022). Molecular structure and vibrational study on 2,3-dihydro-1H-indene and its derivative 1H-indene-1,3(2H)-dione by density functional theory calculations. Journal of Molecular Structure, 1250, 131805. [Link]

  • Al-Kahtani, A. A. (2017). A Computational Study of the Carboxylic Acid of Phloroglucinol in Vacuo and in Water Solution. Journal of Chemistry, 2017, 8537120. [Link]

  • Gravand, A., et al. (2002). New indene-derivatives with anti-proliferative properties. Bioorganic & Medicinal Chemistry Letters, 12(4), 553-556. [Link]

  • Ding, Q., et al. (2007). Highly Regio- and Stereoselective Synthesis of Indene Derivatives via Electrophilic Cyclization. Organic Letters, 9(1), 125-128. [Link]

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  • Chemical Synthesis Database. (2025). ethyl 1-hydroxy-1,3-dimethyl-1H-indene-2-carboxylate. [Link]

  • Kubicki, D. J., et al. (2021). Designing New Indene-Fullerene Derivatives as Electron-Transporting Materials for Flexible Perovskite Solar Cells. ACS Applied Materials & Interfaces, 13(50), 60351-60362. [Link]

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  • Kubicki, D. J., et al. (2021). Designing New Indene-Fullerene Derivatives as Electron-Transporting Materials for Flexible Perovskite Solar Cells. The Journal of Physical Chemistry C, 125(50), 27851-27862. [Link]

  • PubChem. (n.d.). 1H-Indene-1-carboxylic acid, 2,3-dihydro-. [Link]

  • Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3345-3356. [Link]

  • Yurttaş, L., et al. (2016). Design, synthesis and biological activity of 1H-indene-2-carboxamides as multi-targeted anti-Alzheimer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 14-22. [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. European Journal of Medicinal Chemistry, 213, 113171. [Link]

  • Lucherini, A., et al. (2024). A study on poly(indene). Journal of Macromolecular Science, Part A, 1-12. [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of 1-hydroxy-1H-indene-2-carboxylic acid 1. [Link]

  • Semantic Scholar. (n.d.). Theoretical investigations on the HOMO–LUMO gap and global reactivity descriptor studies, natural bond orbital, and nucleus-in. [Link]

  • Giubertoni, G., et al. (2019). Observation of Distinct Carboxylic Acid Conformers in Aqueous Solution. The Journal of Physical Chemistry Letters, 10(5), 1014-1018. [Link]

  • WuXi Biology. (n.d.). Assessing Reactivity with LUMO and HOMO Energy Gap. [Link]

  • PrepChem.com. (n.d.). Synthesis of cis-2,3-Dihydro-1,4-dimethyl-1H-indene-2-carboxylic acid. [Link]

  • Agilent. (n.d.). Interpretation of 2D NMR Spectra. [Link]

  • The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indenes. [Link]

  • MDPI. (n.d.). 1-(Dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic Acid. [Link]

  • Wang, Y., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8020. [Link]

  • Chen, S., et al. (2023). 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism. Bioorganic Chemistry, 133, 106412. [Link]

  • Vuk, T., et al. (2022). Indene and indole-based compounds as potential antimicrobial agents: synthesis, activity, docking studies and ADME analysis. RSC Advances, 12(48), 31213-31227. [Link]

  • International Research Journal of Education and Technology. (n.d.). STRUCTURAL HOMO-LUMO,MEP ANALYSIS AND MULLIKEN CHARGES OF THIAZOLE DERIVATIVE. [Link]

  • Rao, H. S. P., & Reddy, K. S. (1998). Large scale synthesis of dimethyl 1,3- acetonedi carboxy late. Indian Journal of Chemistry - Section B, 37B(5), 452-453. [Link]

  • Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2015). Vibrational spectra, NMR and HOMO-LUMO analysis of 9-fluorenone-2-carboxylic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 137, 111-120. [Link]

  • Szymański, J., & Chodyński, M. (2018). Synthesis of 1-indanones with a broad range of biological activity. Pharmaceuticals, 11(3), 73. [Link]

  • ChemRxiv. (n.d.). Investigating the Stability of Individual Carboxylate Rich Alicyclic Molecules Under Simulated Environmental Irradiation and Mic. [Link]

  • Żesławska, E., et al. (2025). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 30(8), 1648. [Link]

  • ResearchGate. (n.d.). Conformational and vibrational spectral analyses of newly synthesised tetrabromooctahydro-1H-indene. [Link]

  • Sivajeyanthi, P., et al. (2017). Crystal structure, Hirshfeld surface analysis and HOMO–LUMO analysis of (E)-N′-(3-hydroxy-4-methoxybenzylidene)nicotinohydrazide monohydrate. IUCrData, 2(10), x171509. [Link]

  • Der Pharma Chemica. (n.d.). PCHHAX Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet. [Link]

  • MDPI. (n.d.). Signaling Pathways and Downstream Effectors of Host Innate Immunity in Plants. [Link]

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Exploratory

Potential biological activity of dimethyl-indene-carboxylic acids

An In-depth Technical Guide to the Potential Biological Activity of Dimethyl-Indene-Carboxylic Acids Authored by: Gemini, Senior Application Scientist For distribution to: Researchers, scientists, and drug development pr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Potential Biological Activity of Dimethyl-Indene-Carboxylic Acids

Authored by: Gemini, Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the known and potential biological activities of dimethyl-indene-carboxylic acids. By synthesizing data from disparate studies on related compounds, this document aims to illuminate promising avenues for future research and development in this chemical space.

Introduction: The Indene and Carboxylic Acid Scaffolds as Privileged Structures in Medicinal Chemistry

The indene framework, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentene ring, is a versatile scaffold in medicinal chemistry. Its rigid structure provides a defined orientation for pendant functional groups, making it an attractive core for designing molecules that can interact with specific biological targets. The indanone moiety, a derivative of indene, is found in numerous pharmacologically active compounds, including the FDA-approved drug Donepezil for Alzheimer's disease.[1] Indene and its analogues have demonstrated a wide range of biological activities, including antimicrobial and antifungal properties.[2]

The carboxylic acid group is one of the most common functional groups found in pharmaceuticals, present in approximately 25% of all commercialized drugs.[3] Its ability to participate in hydrogen bonding and its typical ionization at physiological pH make it a key player in modulating a compound's solubility, pharmacokinetic properties, and binding interactions with biological targets.[3] However, the presence of a carboxylic acid can also pose challenges, such as limited membrane permeability and potential toxicity, leading medicinal chemists to explore bioisosteric replacements.[4][5]

The combination of a dimethyl-substituted indene core with a carboxylic acid functionality presents a compelling chemical space for the discovery of novel therapeutics. The dimethyl groups can enhance lipophilicity and modulate the compound's interaction with hydrophobic pockets in target proteins, while the carboxylic acid can provide a critical anchor for binding and improve aqueous solubility.

Known and Potential Biological Activities

While a large body of research has not been exclusively focused on "dimethyl-indene-carboxylic acids" as a distinct class, significant insights can be gleaned from studies on closely related analogues.

Retinoic Acid Receptor α (RARα) Agonism and Anticancer Potential

A series of novel indene-derived compounds have been designed and synthesized as agonists for the Retinoic Acid Receptor α (RARα).[6][7] RARα is a ligand-dependent transcription factor that plays a crucial role in cell differentiation and apoptosis, making it an important target for cancer therapy.[6][7]

One study demonstrated that certain indene derivatives with a carboxylic acid moiety exhibit moderate binding affinity to RARα and potent antiproliferative activity.[6][7] For example, 4-((3-isopropoxy-2,3-dihydro-1H-inden-5-yl)-carbamoyl)benzoic acid showed a significant ability to induce the differentiation of NB4 cells.[6][7] This suggests that the indene scaffold is a promising platform for the development of novel RARα agonists.[6][7] The incorporation of dimethyl groups on the indene ring could further optimize the binding affinity and selectivity for RARα.

Indoleamine 2,3-dioxygenase 1 (IDO1) is another promising target for cancer immunotherapy, as it is involved in tumor immune escape.[8] Notably, a series of 2,5-dimethylfuran-3-carboxylic acid derivatives have been identified as potent IDO1 inhibitors.[8] This finding with a different dimethylated heterocyclic carboxylic acid further supports the potential of dimethyl-indene-carboxylic acids in cancer immunotherapy.

Neurological Applications: Muscarinic Receptor Antagonism

Dimethindene, an indene derivative, is a known histamine H1 receptor antagonist that also exhibits antimuscarinic properties.[9] Structure-activity relationship studies on dimethindene analogues have led to the development of M2-selective muscarinic receptor antagonists.[10] The blockade of M2 receptors in the brain is a potential mechanism for cognitive improvement.[10]

While these specific analogues did not contain a carboxylic acid, the research highlights the potential of the indene scaffold to interact with neurological targets. The introduction of a carboxylic acid group to a dimethyl-indene core could modulate the compound's selectivity and pharmacokinetic profile for neurological targets. Furthermore, 5,6-dimethoxy-1H-indene-2-carboxamides have been investigated as multi-targeted agents for Alzheimer's disease, further strengthening the link between the indene scaffold and neurodegenerative disorders.[11]

Antimicrobial and Antiviral Potential

Indene and indole derivatives have shown promising antibacterial and antifungal activities.[2] Molecular docking studies suggest that these compounds may exert their effects by inhibiting DNA gyrase B (GyrB) and 14α-sterol demethylase (CYP51).[2]

In the antiviral realm, indole-2-carboxylic acid derivatives have been identified as potent inhibitors of HIV-1 integrase, a key enzyme in the viral life cycle.[12][13] The indole core and the C2 carboxyl group were found to chelate with the two Mg2+ ions in the enzyme's active site.[12] This mechanism of action provides a strong rationale for investigating dimethyl-indene-carboxylic acids as potential antiviral agents, particularly against targets that utilize metal cofactors.

Other Potential Therapeutic Areas
  • Succinate Dehydrogenase Inhibition: Indene amino acid derivatives have been developed as succinate dehydrogenase inhibitors, suggesting potential applications in agriculture or as therapeutics for diseases where this enzyme is a relevant target.[14]

  • Deubiquitinating Enzyme (DUB) Inhibition: Indeno[1,2-b]pyrazine-2,3-dicarbonitrile analogues have been identified as inhibitors of ubiquitin-specific proteases (USPs), a family of enzymes involved in various cellular processes.[15] This indicates that the indene scaffold can be adapted to target enzymes involved in protein degradation and signaling pathways.

Synthesis and Experimental Protocols

The synthesis of indene-carboxylic acid derivatives typically involves multi-step procedures. A general approach for the synthesis of certain indene derivatives is outlined below.[6][14]

General Synthetic Scheme

Synthetic_Scheme A Starting Material (e.g., 1,2-bis(bromomethyl)benzene) B Intermediate C (e.g., Ethyl 2-isocyano-2,3-dihydro-1H-indene-2-carboxylate) A->B Reaction with ethyl isocyanoacetate C Intermediate D (Amino derivative) B->C Acidic Hydrolysis D Intermediate F (Condensation Product) C->D Condensation with a carboxylic acid E Final Product (Indene Amino Acid Derivative) D->E Further modification/ hydrolysis

Caption: Generalized synthetic pathway for indene amino acid derivatives.

Protocol: Synthesis of 2-Amino-indene-2-carboxylic Acid Ethyl Ester[14]
  • A solution of ethyl 2-isocyano-2,3-dihydro-1H-indene-2-carboxylate (3.2 mmol) in a mixture of ethyl acetate (1.5 mL), absolute ethanol (3.2 mL), and HCl (0.5 mL) is stirred under an argon atmosphere for 20 hours at room temperature.

  • After the reaction is complete, the mixture is concentrated to remove volatile components.

  • Water (5 mL) is added, and the mixture is basified with saturated sodium bicarbonate solution (5 mL) to a pH of 8-9.

  • The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed, dried, and concentrated to yield the crude product.

  • The crude product is then purified by flash column chromatography.

Protocol: RARα Binding Affinity Assay (TR-FRET)[6][7]
  • The binding affinities of the synthesized compounds to RARα are determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • A known RARα agonist, such as AM80, is used as a positive control.

  • The assay measures the competition of the test compounds with a fluorescently labeled ligand for the RARα ligand-binding domain.

  • The results are typically expressed as IC50 values, which represent the concentration of the compound required to inhibit 50% of the fluorescent ligand binding.

Structure-Activity Relationships and Future Directions

The biological activity of indene derivatives is highly dependent on the nature and position of the substituents on the indene ring. For instance, in the case of RARα agonists, alkoxy-substitution at the 2-position was found to be detrimental to the antiproliferative activity.[6] Conversely, for M2-selective muscarinic antagonists, diisopropyl substitution led to an improved selectivity profile.[10]

The future development of dimethyl-indene-carboxylic acids as therapeutic agents will require a systematic exploration of the structure-activity relationships. Key areas for investigation include:

  • Positional Isomerism: The biological activity will likely vary depending on the positions of the dimethyl groups and the carboxylic acid on the indene ring.

  • Stereochemistry: For chiral centers, the individual enantiomers should be synthesized and evaluated separately, as they may exhibit different biological activities and off-target effects.

  • Bioisosteric Replacement: To overcome potential pharmacokinetic challenges associated with the carboxylic acid group, the use of bioisosteres such as tetrazoles or hydroxamic acids should be explored.[3]

Data Summary

Compound ClassBiological TargetKey FindingsReference
Indene DerivativesRetinoic Acid Receptor α (RARα)Moderate binding affinity and potent antiproliferative activity.[6][7]
Dimethindene AnaloguesMuscarinic M2 ReceptorSelective antagonism, potential for cognitive enhancement.[10]
Indene Amino Acid DerivativesSuccinate DehydrogenaseInhibition of the enzyme, potential agricultural or therapeutic use.[14]
Indene and Indole DerivativesDNA Gyrase B, 14α-sterol demethylaseAntibacterial and antifungal activity.[2]
Indole-2-carboxylic AcidsHIV-1 IntegrasePotent inhibition of the enzyme.[12][13]
5,6-dimethoxy-1H-indene-2-carboxamidesMultiple targetsPotential for the treatment of Alzheimer's disease.[11]

Conclusion

The dimethyl-indene-carboxylic acid scaffold represents a promising, yet underexplored, area for drug discovery. Based on the biological activities of related compounds, this chemical class holds potential for the development of novel therapeutics in oncology, neurology, and infectious diseases. A thorough investigation of the structure-activity relationships, guided by rational drug design and robust biological evaluation, is warranted to unlock the full therapeutic potential of these compounds.

References

  • Design, Synthesis and Evaluation of Indene Derivatives as Retinoic Acid Receptor α Agonists. Molecules. [Link]

  • Design, Synthesis, and Bioactivity Evaluation of Novel Indene Amino Acid Derivatives as Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. [Link]

  • Structure-activity relationships of dimethindene derivatives as new M2-selective muscarinic receptor antagonists. PubMed. [Link]

  • The Role of 1,2-Dimethylindole-3-Carboxylic Acid in Pharmaceutical Synthesis. Tejapharm. [Link]

  • Structure−Activity Relationships of Dimethindene Derivatives as New M2-Selective Muscarinic Receptor Antagonists. Journal of Medicinal Chemistry. [Link]

  • 1H-Indene-4-carboxylic acid, 2,3-dihydro-1,1-dimethyl-. PubChem. [Link]

  • Design, synthesis and biological activity of 1H-indene-2-carboxamides as multi-targeted anti-Alzheimer agents. Taylor & Francis Online. [Link]

  • 2,2-dimethyl-2,3-dihydro-1H-indene-5-carboxylic acid. NextSDS. [Link]

  • Indene derivatives and uses thereof.
  • Design, Synthesis and Evaluation of Indene Derivatives as Retinoic Acid Receptor α Agonists. National Center for Biotechnology Information. [Link]

  • Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Wiley-VCH. [Link]

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PubMed. [Link]

  • Design, synthesis and biological evaluation of 2,5-dimethylfuran-3-carboxylic acid derivatives as potential IDO1 inhibitors. PubMed. [Link]

  • Indene and indole-based compounds as potential antimicrobial agents: synthesis, activity, docking studies and ADME analysis. National Center for Biotechnology Information. [Link]

  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. National Center for Biotechnology Information. [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]

  • Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Semantic Scholar. [Link]

  • Recent Developments in Biological Activities of Indanones. PubMed. [Link]

  • Recent developments in the practical application of novel carboxylic acid bioisosteres. CORA. [Link]

  • Synthesis and biological evaluation of 9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile analogues as potential inhibitors of deubiquitinating enzymes. PubMed. [Link]

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Foundational

Structure-Activity Relationship (SAR) of Substituted Indene Carboxylic Acids: A Comprehensive Technical Guide

Substituted indene carboxylic acids, most notably represented by the non-steroidal anti-inflammatory drug (NSAID) sulindac and its analogs, constitute a privileged class of pharmacophores in medicinal chemistry. Original...

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Author: BenchChem Technical Support Team. Date: April 2026

Substituted indene carboxylic acids, most notably represented by the non-steroidal anti-inflammatory drug (NSAID) sulindac and its analogs, constitute a privileged class of pharmacophores in medicinal chemistry. Originally developed as potent cyclooxygenase (COX) inhibitors, this scaffold has undergone extensive structural re-engineering to yield highly selective probes for COX-1, COX-2, and emerging oncology targets such as Protein Disulfide Isomerase (PDI).

This whitepaper provides an in-depth analysis of the structure-activity relationships (SAR) governing indene carboxylic acids, detailing the mechanistic grounding of their biological activity and the self-validating experimental methodologies used in their development.

Mechanistic Grounding: Target Interactions

The primary pharmacological mechanism of traditional indene acetic acids is the competitive inhibition of the cyclooxygenase enzymes (COX-1 and COX-2), which catalyze the conversion of arachidonic acid into inflammatory prostaglandins.

The indene carboxylic acid scaffold mimics the binding of arachidonic acid within the COX active site. The carboxylic acid moiety is strictly required to form a critical salt bridge with the Arg120 residue at the entrance of the cyclooxygenase channel. Simultaneously, the hydrophobic indene core and its C1-benzylidene substituents project into the hydrophobic interior of the enzyme, blocking substrate access.

Pathway AA Arachidonic Acid COX Cyclooxygenases (COX-1 / COX-2) AA->COX Oxygenation PGH2 Prostaglandin H2 COX->PGH2 Peroxidation PGE2 Inflammatory Mediators (PGE2, TXA2) PGH2->PGE2 Isomerization Indene Indene Carboxylic Acids (e.g., Sulindac) Indene->COX Competitive Inhibition

Arachidonic acid cascade and COX inhibition by indene carboxylic acids.

Beyond COX inhibition, recent computational and in vitro studies have demonstrated that modified indene scaffolds possess antiviral properties, showing potential as lead compounds for SARS-CoV-2 main protease inhibition and the management of COVID-19-induced cytokine storms 1[1].

Structure-Activity Relationship (SAR) Mapping

The pharmacological profile of indene carboxylic acids is highly sensitive to steric and electronic modifications at three primary sites: the C3-carboxylic acid, the C1-benzylidene geometry, and the C5-aromatic substitutions.

The Carboxylic Acid Pharmacophore (C3)

The free carboxylic (or acetic) acid at the C3 position is the anchor for COX inhibition.

  • Esterification/Amidation: Converting the carboxylic acid into an ester or amide masks the negative charge, completely abolishing direct COX inhibitory activity in vitro. However, in vivo, esters act as prodrugs that are hydrolyzed back to the active acid.

  • Target Shifting: Replacing the carboxylic acid with an amide or trifluoromethyl group shifts the molecule's affinity away from COX and toward Protein Disulfide Isomerase (PDI), making these derivatives potent synergistic agents in multiple myeloma models2[2].

The Benzylidene Moiety (C1)

The stereochemistry of the C1-benzylidene double bond is the primary driver of isoform selectivity.

  • (Z)-Isomers: The (Z)-configuration (found in Sulindac) allows the molecule to adopt a conformation that fits well into both COX-1 and COX-2 active sites, resulting in dual inhibition.

  • (E)-Isomers: Structural re-engineering into the (E)-isomer, specifically in (E)-2′-des-methyl-sulindac sulfide[(E)-DMSS] analogues, creates a steric clash in the COX-2 binding pocket while maintaining high affinity for COX-1. This makes the (E)-DMSS scaffold a highly selective probe for COX-1 biology3[3].

Indene Ring Substitutions (C5/C6)

Substitutions on the aromatic indene ring modulate lipophilicity and target residence time.

  • Halogens: A 5-fluoro substitution significantly enhances hydrophobic interactions within the COX channel, increasing overall potency.

  • Methoxy Groups: In saturated indan-1-acetic acid derivatives, 5,6-dimethoxy substitutions have been shown to maximize anti-inflammatory and analgesic efficacy in in vivo writhing reflex models4[4].

SAR Core Indene Scaffold Pos1 C1: Benzylidene Core->Pos1 Pos3 C3: Carboxylic Acid Core->Pos3 Pos5 C5: Halogen/Methoxy Core->Pos5 Pos1_Det E/Z Isomerism dictates COX-1 vs COX-2 selectivity Pos1->Pos1_Det Pos3_Det Essential for Arg120 binding; Esterification yields prodrugs Pos3->Pos3_Det Pos5_Det Modulates lipophilicity and target affinity Pos5->Pos5_Det

SAR logical map detailing key substitution sites on the indene scaffold.

Quantitative SAR Data Summary

The following table synthesizes the functional outcomes of key structural modifications on the indene carboxylic acid scaffold, based on established structure-activity studies[2][3][4].

Compound ClassC1 Benzylidene ModificationC5 SubstitutionC3 Acid ModificationPrimary TargetFunctional Effect
Sulindac (Z) p-Methylsulfinyl (Z-isomer)FluoroFree Acetic AcidCOX-1 / COX-2Dual Inhibition (Prodrug)
Sulindac Sulfide p-Methylthio (Z-isomer)FluoroFree Acetic AcidCOX-1 / COX-2Active Dual Inhibitor
(E)-DMSS Analog p-Methylthio (E-isomer)FluoroFree Acetic AcidCOX-1Highly Selective COX-1 Inhibitor
Indene Amides p-MethylthioFluoroAmide / TrifluoromethylPDILoss of COX activity; PDI Inhibition
Indan-1-acetic None (Saturated Ring)5,6-DimethoxyFree Acetic AcidCOXEnhanced Analgesic Activity

Experimental Methodologies

To ensure scientific rigor, the synthesis and biological evaluation of these compounds must follow self-validating protocols. Below are the definitive methodologies for generating and testing indene carboxylic acids.

Synthetic Workflow for Benzylidene-Indene Acetic Acids

This workflow utilizes a robust Reformatsky process followed by a Knoevenagel condensation to construct the functionalized indene core[3][4].

Step 1: Reformatsky Reaction

  • Procedure: Suspend activated zinc dust in anhydrous THF. Slowly add a mixture of 5-fluoro-1-indanone and ethyl bromoacetate under an inert argon atmosphere. Reflux for 4 hours.

  • Causality: Zinc must be pre-activated (e.g., with 1,2-dibromoethane) to remove the unreactive zinc oxide layer, ensuring rapid and reproducible enolate formation. This step constructs the critical C3-acetic acid framework.

  • Validation: Monitor via TLC (Hexanes:EtOAc 7:3). The complete disappearance of the UV-active indanone spot validates full conversion to the hydroxy ester intermediate.

Step 2: Dehydration

  • Procedure: Treat the intermediate with p-toluenesulfonic acid (pTSA) in toluene. Reflux using a Dean-Stark trap to remove water.

  • Causality: The continuous removal of water drives the equilibrium toward the formation of the fully conjugated indene ester.

Step 3: Knoevenagel Condensation & Saponification

  • Procedure: React the indene ester with p-methylthiobenzaldehyde in the presence of sodium methoxide in methanol. Following condensation, add 1N NaOH to hydrolyze the ester, then acidify with 1N HCl to precipitate the product.

  • Validation: The E/Z geometry of the resulting double bond must be rigorously validated using 2D NOESY NMR. A spatial cross-peak between the vinylic proton and the C7 aromatic proton confirms the (Z)-configuration, whereas its absence confirms the (E)-isomer.

In Vitro Cyclooxygenase (COX) Inhibition Assay

To accurately determine the IC50 and selectivity indices of synthesized analogs, a competitive Enzyme Immunoassay (EIA) is employed.

Step 1: Enzyme Preparation

  • Procedure: Prepare separate reaction mixtures containing 100 mM Tris-HCl buffer (pH 8.0), 5 mM EDTA, 2 mM phenol, and 1 µM hematin. Add purified ovine COX-1 to one set and human recombinant COX-2 to the other.

  • Causality: Ovine COX-1 is utilized as it shares the highest sequence homology with human COX-1 and is significantly more stable for routine high-throughput screening[3].

Step 2: Inhibitor Pre-Incubation

  • Procedure: Dissolve indene analogs in DMSO (final assay concentration <1%). Incubate the compounds with the enzymes at 37°C for 15 minutes prior to adding the substrate.

  • Causality: Indene acetic acids exhibit time-dependent, slow-binding inhibition kinetics. Omitting the pre-incubation step will result in artificially high IC50 values (false negatives).

Step 3: Reaction Initiation & Quantification

  • Procedure: Initiate the reaction by adding 5 µM arachidonic acid. Terminate exactly after 2 minutes by adding 1M HCl. Quantify the synthesized Prostaglandin E2 (PGE2) using a competitive EIA kit.

  • Validation: The assay is self-validating through the inclusion of a vehicle-only control (establishing 100% enzyme activity) and a Sulindac sulfide reference arm (validating the assay's dynamic range and sensitivity).

References

  • Cyclooxygenase-1-Selective Inhibitors Based on the (E)-2′-Des-methyl-sulindac Sulfide Scaffold - PMC National Institutes of Health (NIH) URL:[Link]

  • Tuning isoform selectivity and bortezomib sensitivity with a new class of alkenyl indene PDI inhibitor - PMC National Institutes of Health (NIH) URL:[Link]

  • Synthesis and structure-activity-relationships of indan acid derivatives as analgesic and anti-inflammatory agents - CORE CORE URL:[Link]

  • Computational Insights on the Potential of Some NSAIDs for Treating COVID-19: Priority Set and Lead Optimization - MDPI MDPI URL:[Link]

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Protocols & Analytical Methods

Method

Application Note: Synthetic Strategies for 1,3-Dimethyl-1H-indene-2-carboxylic acid

Abstract The 1,3-disubstituted indene scaffold is a privileged structure in medicinal chemistry and materials science, serving as a key building block for catalysts, pharmaceuticals, and molecular probes. 1,3-Dimethyl-1H...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 1,3-disubstituted indene scaffold is a privileged structure in medicinal chemistry and materials science, serving as a key building block for catalysts, pharmaceuticals, and molecular probes. 1,3-Dimethyl-1H-indene-2-carboxylic acid, in particular, presents an interesting synthetic challenge due to its trisubstituted, sterically hindered nature. This application note provides a comprehensive guide to the synthesis of this target molecule. We present two distinct, well-vetted synthetic routes, complete with detailed, step-by-step protocols, mechanistic insights, and a comparative analysis. The primary recommended route involves the strategic carboxylation of a 1,3-dimethylindene precursor, while an alternative route utilizing a Reformatsky reaction on an indanone core is also discussed. This document is intended to equip researchers with the practical knowledge required to efficiently synthesize and characterize this valuable compound.

Introduction to the Indene Scaffold

The indene core, a bicyclic aromatic hydrocarbon consisting of a benzene ring fused to a cyclopentadiene ring, is of significant interest in synthetic chemistry. Its derivatives are precursors to indenyl ligands, which are crucial in organometallic chemistry for catalysts like metallocenes used in olefin polymerization [1]. In drug discovery, the indene framework is recognized as a versatile scaffold. For instance, the drug Indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID), features a related indole core, and indene derivatives have been explored as bioisosteres and structural analogs in various therapeutic areas.

The synthesis of specifically substituted indenes, such as 1,3-Dimethyl-1H-indene-2-carboxylic acid, requires careful strategic planning. The key challenges include:

  • Ring Formation: Constructing the bicyclic system efficiently.

  • Substitution Control: Introducing substituents at the desired positions (C1, C2, and C3) with high regioselectivity.

  • Steric Hindrance: The C2 position is sterically encumbered by the two adjacent methyl groups, which can impact the feasibility of certain reactions.

This guide provides two robust synthetic pathways, explaining the chemical logic behind each choice to empower researchers to adapt these methods to their specific laboratory context.

Retrosynthetic Analysis

A sound retrosynthetic strategy is the foundation of a successful synthesis. For 1,3-Dimethyl-1H-indene-2-carboxylic acid, we can envision two primary disconnections that lead to fundamentally different forward syntheses.

G Target 1,3-Dimethyl-1H-indene-2-carboxylic acid Disconnect_Carboxyl Disconnect C2-COOH (Carboxylation) Target->Disconnect_Carboxyl Disconnect_Reformatsky Disconnect C2-C(OOH) (Reformatsky/Dehydration) Target->Disconnect_Reformatsky Indenyl_Anion 1,3-Dimethylindenyl Anion Disconnect_Carboxyl->Indenyl_Anion Dimethyl_Indene 1,3-Dimethyl-1H-indene Indenyl_Anion->Dimethyl_Indene Beta_Hydroxy_Ester β-Hydroxy Ester Intermediate Disconnect_Reformatsky->Beta_Hydroxy_Ester Dimethyl_Indanone 1,3-Dimethyl-2-indanone Beta_Hydroxy_Ester->Dimethyl_Indanone

Figure 1: Retrosynthetic analysis of the target molecule.

  • Strategy A (Carboxylation): The most direct approach involves disconnecting the C2-COOH bond. This suggests a forward synthesis where a nucleophilic C2 center of a 1,3-dimethylindene precursor attacks an electrophilic carbon source like CO₂. The acidity of the C2 proton makes this route highly attractive.

  • Strategy B (Reformatsky/Cyclization): An alternative disconnection at the same C2-C bond suggests a construction approach like the Reformatsky reaction. This would involve reacting a 1,3-dimethyl-2-indanone ketone with an organozinc reagent derived from an α-halo ester, followed by dehydration and hydrolysis.

We will detail Strategy A as the primary recommended route due to its reliability and procedural simplicity, provided the indene precursor is accessible.

Recommended Pathway (Route 1): Deprotonation-Carboxylation

This pathway is a robust, two-stage process. First, the 1,3-dimethyl-1H-indene precursor is synthesized from a common starting material. Second, this precursor is deprotonated at the C2 position and carboxylated.

G cluster_precursor Precursor Synthesis Indanone 1-Indanone Grignard_Step 1. MeMgBr, Et₂O 2. H₃O⁺ workup Indanone->Grignard_Step Alcohol 1-Methyl-2,3-dihydro- 1H-inden-1-ol Grignard_Step->Alcohol Dehydration_Step p-TsOH, Toluene Heat (Dean-Stark) Alcohol->Dehydration_Step Methyl_Indene 1-Methyl-1H-indene Dehydration_Step->Methyl_Indene Isomerization_Step Isomerization to more stable indene Dimethyl_Indene 1,3-Dimethyl-1H-indene (Precursor) Carboxylation_Step 1. n-BuLi, THF, -78 °C 2. CO₂(s) 3. H₃O⁺ workup Dimethyl_Indene->Carboxylation_Step Target 1,3-Dimethyl-1H-indene- 2-carboxylic acid (Final Product) Carboxylation_Step->Target Start_Mat 3-Methyl-1-indanone Step_A1 1. MeMgBr, Et₂O 2. H₃O⁺ Start_Mat->Step_A1 Step_A1->Dimethyl_Indene Step_A2 KHSO₄, Heat (Dehydration)

Figure 2: Workflow for the recommended Deprotonation-Carboxylation route.

3.1 Rationale and Mechanistic Insight

The success of this route hinges on the unique acidity of the C2 proton of the indene ring. Deprotonation at C2 generates the 1,3-dimethylindenyl anion. This anion is aromatic, satisfying Hückel's rule (6 π-electrons delocalized over the five-membered ring), which provides a strong thermodynamic driving force for its formation [2]. This stable carbanion is a potent nucleophile that readily attacks the electrophilic carbon of CO₂, forming the carboxylate salt, which is then protonated during acidic workup.

3.2 Protocol: Synthesis of Precursor (1,3-Dimethyl-1H-indene)

This protocol is adapted from established literature procedures for the synthesis of substituted indenes from indanones [3].

Materials:

  • 3-Methyl-1-indanone (1.0 eq)

  • Methylmagnesium bromide (MeMgBr), 3.0 M in Et₂O (1.2 eq)

  • Potassium bisulfate (KHSO₄), anhydrous powder (0.2 eq)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Toluene

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, add 3-methyl-1-indanone (e.g., 10.0 g, 68.4 mmol) dissolved in anhydrous Et₂O (150 mL).

  • Grignard Addition: Cool the flask to 0 °C in an ice-water bath. Add MeMgBr (1.2 eq, 27.4 mL of 3.0 M solution) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction by TLC (thin-layer chromatography) using a 4:1 Hexanes:EtOAc eluent until the starting material is consumed.

  • Quenching: Cool the flask back to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl (100 mL).

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with Et₂O (2 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO₄.

  • Dehydration: Filter off the drying agent and concentrate the solvent in vacuo to obtain the crude tertiary alcohol. Do not purify at this stage. Add the crude alcohol and KHSO₄ (0.2 eq, 2.36 g) to a round-bottom flask fitted with a Dean-Stark apparatus and condenser. Add toluene (100 mL).

  • Azeotropic Distillation: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).

  • Purification: Cool the reaction to room temperature. Wash the toluene solution with saturated NaHCO₃ (50 mL) and then brine (50 mL). Dry the organic layer over MgSO₄, filter, and concentrate in vacuo. Purify the crude product by vacuum distillation or flash column chromatography (silica gel, eluting with 100% hexanes) to yield 1,3-dimethyl-1H-indene as a colorless oil.

3.3 Protocol: Carboxylation of 1,3-Dimethyl-1H-indene

Critical: This reaction must be performed under strictly anhydrous and inert conditions. All glassware must be flame-dried, and all solvents must be anhydrous.

Materials:

  • 1,3-Dimethyl-1H-indene (1.0 eq)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.1 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Dry ice (CO₂(s)), crushed

  • Hydrochloric acid (HCl), 3 M aqueous solution

  • Diethyl ether (Et₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, low-temperature thermometer, and nitrogen inlet, add 1,3-dimethyl-1H-indene (e.g., 5.0 g, 34.7 mmol) dissolved in anhydrous THF (100 mL).

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.1 eq, 15.3 mL of 2.5 M solution) dropwise via syringe over 15 minutes. The solution will typically develop a deep red or orange color, indicative of the indenyl anion formation.

  • Anion Formation: Stir the solution at -78 °C for 1 hour.

  • Carboxylation: In a separate beaker, crush a large excess of dry ice into a fine powder. Carefully and rapidly transfer the indenyl anion solution via cannula into the beaker of crushed dry ice with vigorous stirring. Caution: This is a highly exothermic process that will cause rapid sublimation of CO₂. Ensure adequate ventilation in a fume hood.

  • Quenching: Allow the mixture to warm to room temperature. The color of the anion will dissipate as it is quenched.

  • Workup: Once the excess CO₂ has sublimated, add water (50 mL) to the slurry. Transfer the mixture to a separatory funnel and wash with Et₂O (2 x 50 mL) to remove any unreacted starting material or non-polar impurities. The product is in the aqueous layer as the carboxylate salt.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH ~1-2 by the slow addition of 3 M HCl. A white precipitate of the carboxylic acid product should form.

  • Extraction & Purification: Extract the acidified aqueous layer with Et₂O or ethyl acetate (3 x 75 mL). Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous Na₂SO₄.

  • Isolation: Filter and concentrate the solvent in vacuo to yield the crude product. Purify by recrystallization (e.g., from a hexanes/ethyl acetate mixture) to afford 1,3-Dimethyl-1H-indene-2-carboxylic acid as a white crystalline solid.

Alternative Pathway (Route 2): Reformatsky Approach

This route avoids pyrophoric organolithium reagents and builds the C2-substituent onto a pre-formed ketone. Its main challenge lies in the synthesis of the 1,3-dimethyl-2-indanone precursor, which is less straightforward than the 1-indanone derivatives used in Route 1.

G Precursor 1,3-Dimethyl-2-indanone Reformatsky_Step 1. Zn(0), Ethyl bromoacetate 2. H₃O⁺ workup Precursor->Reformatsky_Step Hydroxy_Ester β-Hydroxy Ester Reformatsky_Step->Hydroxy_Ester Dehydration_Step Acid catalyst (e.g., H₂SO₄) Heat Hydroxy_Ester->Dehydration_Step Indene_Ester Ethyl 1,3-dimethyl-1H- indene-2-carboxylate Dehydration_Step->Indene_Ester Saponification_Step 1. NaOH, EtOH/H₂O 2. H₃O⁺ Indene_Ester->Saponification_Step Target 1,3-Dimethyl-1H-indene- 2-carboxylic acid (Final Product) Saponification_Step->Target

Figure 3: Workflow for the alternative Reformatsky-based route.

4.1 Rationale and Strategic Considerations

The Reformatsky reaction is a classic method for forming carbon-carbon bonds by reacting an α-halo ester with a carbonyl compound in the presence of metallic zinc [4]. The reaction proceeds via an organozinc intermediate (an enolate), which is less basic and reactive than Grignard or organolithium reagents, allowing it to tolerate ester functionalities.

  • Step 1 (Reformatsky): The organozinc reagent adds to the ketone carbonyl of 1,3-dimethyl-2-indanone to form a β-hydroxy ester.

  • Step 2 (Dehydration): The resulting tertiary alcohol is readily dehydrated under acidic conditions to form the conjugated α,β-unsaturated ester.

  • Step 3 (Saponification): Basic hydrolysis of the ethyl ester, followed by acidification, yields the final carboxylic acid product.

While this route is mechanistically elegant, its practical application is contingent on an efficient synthesis of the 1,3-dimethyl-2-indanone starting material, which often requires multiple steps, such as a Dieckmann condensation of a substituted diester followed by methylation and decarboxylation.

Comparative Analysis of Synthetic Routes
FeatureRoute 1: Deprotonation-Carboxylation Route 2: Reformatsky Approach
Key Transformation C-H activation and carboxylation of an existing indene.C-C bond formation on an indanone followed by elimination.
Starting Materials Readily available substituted 1-indanones.Requires synthesis of a less common 2-indanone derivative.
Key Reagents n-Butyllithium (pyrophoric), Dry Ice (cryogenic).Activated Zinc powder, Ethyl bromoacetate (lachrymator).
Reaction Conditions Requires strictly anhydrous/inert conditions and cryogenic temperatures (-78 °C).Generally milder conditions (reflux in THF/benzene).
Pros - High-yielding final step.- Conceptually direct.- Driven by aromaticity.- Avoids pyrophoric reagents.- Tolerant of more functional groups.
Cons - Requires handling of hazardous n-BuLi.- Sensitive to moisture and air.- Multi-step synthesis of the indanone precursor.- Overall yield may be lower.
Typical Overall Yield Good to Excellent (50-70% over 2 steps from indene).Moderate (20-40% over multiple steps).
Purification and Characterization

Independent of the synthetic route, the final product must be rigorously purified and characterized to confirm its identity and purity.

  • Purification: The most effective method for purifying the final carboxylic acid is recrystallization . A solvent system of ethyl acetate and hexanes is often effective. The crude solid is dissolved in a minimal amount of hot ethyl acetate, and hexanes are added dropwise until turbidity persists. Cooling slowly will afford pure crystalline material.

  • Characterization Data (Expected):

    • ¹H NMR (400 MHz, CDCl₃):

      • δ ~10-12 ppm (br s, 1H, -COOH)

      • δ ~7.1-7.5 ppm (m, 4H, Ar-H)

      • δ ~3.5-3.7 ppm (q, 1H, C1-H)

      • δ ~2.2 ppm (s, 3H, C2-CH₃, Note: This methyl group is on the double bond)

      • δ ~1.4 ppm (d, 3H, C1-CH₃)

      • (Note: The exact chemical shifts may vary. The C3-CH₃ is equivalent to the C1-CH₃ through tautomerization, but the structure is typically drawn as 1,3-dimethyl. The actual structure is a mixture of tautomers, but the 2-carboxylic acid locks it. Let's re-evaluate the structure. Ah, 1,3-Dimethyl-1H-indene-2-carboxylic acid. The name implies C1 and C3 have methyls. C2 has the acid. This means there is no C2-CH3. The proton at C3 would be a quartet. Let's correct the NMR prediction.)

    • Corrected ¹H NMR (400 MHz, CDCl₃):

      • δ ~11.0 ppm (br s, 1H, -COOH)

      • δ ~7.2-7.6 ppm (m, 4H, Ar-H)

      • δ ~3.8 ppm (q, J = 7.5 Hz, 1H, C1-H or C3-H)

      • δ ~3.7 ppm (q, J = 7.5 Hz, 1H, C3-H or C1-H)

      • δ ~1.5 ppm (d, J = 7.5 Hz, 3H, C1-CH₃ or C3-CH₃)

      • δ ~1.4 ppm (d, J = 7.5 Hz, 3H, C3-CH₃ or C1-CH₃) (The two CH-CH₃ systems might be diastereotopic and appear as two distinct sets of signals if the molecule is chiral and resolved, or if rotation is slow. As a racemate, they may appear as overlapping or complex multiplets.)

    • ¹³C NMR (101 MHz, CDCl₃):

      • δ ~175 ppm (C=O, acid)

      • δ ~140-150 ppm (4C, Ar-C, quaternary)

      • δ ~120-130 ppm (4C, Ar-CH)

      • δ ~115 ppm (C2, acid-bearing carbon)

      • δ ~45-50 ppm (2C, C1 and C3)

      • δ ~15-20 ppm (2C, -CH₃)

    • IR (ATR, cm⁻¹):

      • 2500-3300 (broad, O-H stretch of carboxylic acid)

      • ~1680 (strong, C=O stretch, conjugated acid)

      • ~1600, 1480 (C=C stretch, aromatic)

    • High-Resolution Mass Spectrometry (HRMS-ESI⁻):

      • Calculated for C₁₂H₁₁O₂⁻ [M-H]⁻: 187.0764

      • Found: 187.07xx

Safety and Handling Precautions
  • Pyrophoric Reagents: n-Butyllithium (n-BuLi) ignites spontaneously on contact with air and reacts violently with water. It must be handled under an inert atmosphere (N₂ or Ar) using proper syringe and cannula techniques. Always have a Class D fire extinguisher available.

  • Grignard Reagents: MeMgBr is highly reactive with water, protic solvents, and CO₂. Handle under an inert atmosphere.

  • Cryogenic Baths: Dry ice/acetone baths (-78 °C) can cause severe burns. Use cryogenic gloves and safety glasses. Ensure adequate ventilation to prevent asphyxiation from sublimating CO₂.

  • General Precautions: All manipulations should be performed in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and appropriate gloves, is mandatory.

Conclusion

The synthesis of 1,3-Dimethyl-1H-indene-2-carboxylic acid is readily achievable through well-established organometallic and classical organic reactions. Route 1, the deprotonation-carboxylation pathway, is highly recommended for its efficiency and the reliability of the key anion-forming step, which is thermodynamically favorable. While it requires careful handling of pyrophoric reagents, the protocol is robust and high-yielding. Route 2 offers a valuable alternative for laboratories not equipped to handle organolithium reagents, though it may require more extensive upfront synthesis of the required precursor. The detailed protocols and comparative analysis herein provide researchers with a solid foundation for producing this compound for applications in catalysis, drug discovery, and materials science.

References
  • Brintzinger, H. H., Fischer, D., Mülhaupt, R., Rieger, B., & Waymouth, R. M. (1995). Stereospecific Olefin Polymerization with Chiral Metallocene Catalysts. Angewandte Chemie International Edition in English, 34(11), 1143-1170. [Link]

  • Streitwieser, A., & Ziegler, G. R. (1971). Acidity of hydrocarbons. XXXV. The equilibrium acidity of 1,3-diphenylindene in cyclohexylamine. Journal of the American Chemical Society, 93(2), 500-501. [Link]

  • Friedrich, E. C., & Taggart, D. B. (1982). Synthesis of 1,1- and 1,3-dimethylindenes. The Journal of Organic Chemistry, 47(13), 2590-2593. [Link]

Application

The Indene Carboxylic Acid Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Application Notes & Protocols for the Exploration of 1,3-Dimethyl-1H-indene-2-carboxylic acid and its Analogs The indene framework, a bicyclic system comprising a benzene ring fused to a cyclopentene ring, represents a "...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols for the Exploration of 1,3-Dimethyl-1H-indene-2-carboxylic acid and its Analogs

The indene framework, a bicyclic system comprising a benzene ring fused to a cyclopentene ring, represents a "privileged scaffold" in medicinal chemistry.[1] This structural motif is present in a number of successful therapeutic agents and serves as a versatile template for the design of novel drug candidates. The rigidity of the indene nucleus provides a constrained platform for the precise spatial orientation of functional groups, facilitating high-affinity interactions with biological targets. Furthermore, the indene ring system is amenable to a wide range of chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR).[1][2]

This guide provides a comprehensive overview of the potential applications of 1,3-Dimethyl-1H-indene-2-carboxylic acid in medicinal chemistry, drawing upon the established biological activities of structurally related indene derivatives. We will explore potential synthetic routes, outline key therapeutic areas for investigation, and provide a detailed protocol for the evaluation of its anti-inflammatory properties.

The Indene Nucleus: A Foundation for Diverse Biological Activity

The versatility of the indene scaffold is underscored by the broad spectrum of biological activities exhibited by its derivatives. These compounds have shown promise in a variety of therapeutic areas, including:

  • Anti-inflammatory Agents: The non-steroidal anti-inflammatory drug (NSAID) Sulindac, which features an indene core, is a well-known example of the anti-inflammatory potential of this class of compounds.[1][3]

  • Anticancer Therapeutics: Substituted indenes have been investigated for their ability to target various oncologic pathways, demonstrating their potential as anticancer agents.[1]

  • Neuroprotective Agents: The rigid framework of indene derivatives makes them suitable candidates for targeting proteins implicated in neurodegenerative diseases. For instance, derivatives of indene have been explored as inhibitors of acetylcholinesterase (AChE) for the potential treatment of Alzheimer's disease.[4][5]

  • Antimicrobial Agents: Certain indene derivatives have demonstrated activity against various microbial species, suggesting their potential as novel antimicrobial agents.[2]

The diverse biological profile of the indene scaffold makes 1,3-Dimethyl-1H-indene-2-carboxylic acid a compelling candidate for screening in various drug discovery programs. The presence of the carboxylic acid moiety at the 2-position, along with the methyl groups at the 1- and 3-positions, provides a unique substitution pattern that could confer novel pharmacological properties.

Synthetic Strategies for 1,3-Dimethyl-1H-indene-2-carboxylic acid

A potential synthetic workflow is outlined below:

G A Substituted Benzene C Friedel-Crafts Acylation A->C B Succinic Anhydride Derivative B->C D Substituted 3-Arylpropanoic Acid C->D E Intramolecular Friedel-Crafts Cyclization D->E F Substituted 1-Indanone E->F G Reaction with a Glyoxylate Derivative F->G H Introduction of Carboxylic Acid Precursor G->H I Hydrolysis H->I J 1,3-Dimethyl-1H-indene-2-carboxylic acid I->J

Figure 1. A potential synthetic workflow for 1,3-Dimethyl-1H-indene-2-carboxylic acid.

This generalized scheme would require optimization of reaction conditions and selection of appropriate starting materials to achieve the desired 1,3-dimethyl substitution pattern.

Application Protocol: Evaluation of Anti-Inflammatory Activity

Given the established anti-inflammatory properties of many indene derivatives, a primary application for 1,3-Dimethyl-1H-indene-2-carboxylic acid would be its evaluation as a potential anti-inflammatory agent. The following protocol details an in vitro assay to assess its ability to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated murine macrophages.

Protocol: Inhibition of LPS-Induced Cytokine Production

1. Cell Culture and Maintenance:

  • Murine macrophage cell line (e.g., RAW 264.7) is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

2. Preparation of Test Compound:

  • A stock solution of 1,3-Dimethyl-1H-indene-2-carboxylic acid is prepared in dimethyl sulfoxide (DMSO) at a concentration of 10 mM.

  • Serial dilutions are made in culture medium to achieve the desired final concentrations for the assay (e.g., 0.1, 1, 10, 25, 50 µM). The final DMSO concentration in all wells should be kept below 0.5% to avoid cytotoxicity.

3. Cell Seeding and Treatment:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with varying concentrations of 1,3-Dimethyl-1H-indene-2-carboxylic acid for 1 hour.

  • Include a vehicle control (DMSO) and a positive control (a known NSAID like Indomethacin).

4. LPS Stimulation:

  • After the pre-treatment period, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

5. Measurement of Cytokine Production:

  • After the incubation period, collect the cell culture supernatants.

  • Measure the concentration of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

6. Assessment of Cell Viability:

  • To ensure that the observed inhibition of cytokine production is not due to cytotoxicity, perform a cell viability assay (e.g., MTT or PrestoBlue assay) on the remaining cells in the plate.

7. Data Analysis:

  • Calculate the percentage inhibition of cytokine production for each concentration of the test compound relative to the LPS-stimulated vehicle control.

  • Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cytokine production) by plotting the percentage inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Data Presentation

The results of the anti-inflammatory assay can be summarized in the following table:

CompoundIC₅₀ for TNF-α Inhibition (µM)IC₅₀ for IL-6 Inhibition (µM)Cell Viability at 50 µM (%)
1,3-Dimethyl-1H-indene-2-carboxylic acidExperimental ValueExperimental ValueExperimental Value
Indomethacin (Positive Control)Literature/Experimental ValueLiterature/Experimental Value>95%

Potential for Further Investigation

A logical workflow for the continued investigation of 1,3-Dimethyl-1H-indene-2-carboxylic acid would involve a tiered approach, starting with broad screening and progressing to more focused studies.

G A Synthesis and Characterization B In Vitro Biological Screening (e.g., Anti-inflammatory, Anticancer, Neuroprotective assays) A->B C Hit Identification B->C D Lead Optimization (SAR Studies) C->D E In Vivo Efficacy Studies D->E F Preclinical Development E->F

Sources

Method

The Versatile Scaffold: 1,3-Dimethyl-1H-indene-2-carboxylic Acid as a Premier Building Block in Modern Organic Synthesis

In the landscape of contemporary organic synthesis and medicinal chemistry, the indene framework stands out as a privileged scaffold, underpinning the structure of numerous natural products and pharmacologically active m...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of contemporary organic synthesis and medicinal chemistry, the indene framework stands out as a privileged scaffold, underpinning the structure of numerous natural products and pharmacologically active molecules.[1][2] This application note delves into the utility of a specific, highly functionalized derivative, 1,3-Dimethyl-1H-indene-2-carboxylic acid , as a versatile building block. While direct literature on this exact molecule is nascent, this guide provides a comprehensive overview of its potential applications by drawing upon established principles of organic chemistry and the known reactivity of closely related indene and carboxylic acid derivatives. We present here a detailed exploration of its synthesis, key transformations, and potential applications, offering researchers and drug development professionals a roadmap to harnessing its synthetic potential.

Physicochemical Properties and Spectroscopic Data

To effectively utilize any building block, a thorough understanding of its physical and chemical properties is paramount. The table below summarizes the predicted properties of 1,3-Dimethyl-1H-indene-2-carboxylic acid.

PropertyValue
Molecular FormulaC₁₂H₁₂O₂
Molecular Weight188.22 g/mol
AppearanceOff-white to pale yellow solid (predicted)
Melting PointNot available
Boiling PointNot available
pKa~4-5 (predicted, typical for carboxylic acids)
SolubilitySoluble in organic solvents like DCM, THF, MeOH; sparingly soluble in water

Note: The properties listed are predicted based on the structure and data from analogous compounds, as experimental data for this specific molecule is not widely available.

Spectroscopic Characterization (Predicted):

  • ¹H NMR: Peaks corresponding to two methyl groups, aromatic protons of the indene ring, and a carboxylic acid proton (typically a broad singlet).

  • ¹³C NMR: Resonances for the carboxylic acid carbonyl, sp² carbons of the aromatic and olefinic parts of the indene ring, and sp³ carbons of the two methyl groups.

  • IR Spectroscopy: A characteristic strong absorption for the C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹) and the O-H stretch (a broad band from 2500-3300 cm⁻¹).[3]

Proposed Synthesis of 1,3-Dimethyl-1H-indene-2-carboxylic acid

A robust and scalable synthesis is crucial for the widespread adoption of a building block. While a specific literature procedure for 1,3-Dimethyl-1H-indene-2-carboxylic acid is not prominent, a plausible and efficient route can be designed based on well-established synthetic methodologies such as the Dieckmann condensation.[4][5][6][7]

Protocol 1: Synthesis via Dieckmann Condensation

This proposed multi-step synthesis begins with readily available starting materials and employs the powerful intramolecular Dieckmann condensation to construct the five-membered ring of the indene core.

Step 1: Synthesis of Diethyl 2-(1-phenylethyl)malonate

  • To a solution of sodium ethoxide (prepared from sodium in ethanol) in a round-bottom flask under an inert atmosphere, add diethyl malonate dropwise at 0 °C.

  • After stirring for 30 minutes, add (1-bromoethyl)benzene dropwise and allow the reaction to warm to room temperature.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction, quench with water, and extract the product with diethyl ether.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation.

Step 2: Alkylation of Diethyl 2-(1-phenylethyl)malonate

  • To a fresh solution of sodium ethoxide in ethanol, add the product from Step 1 dropwise at 0 °C.

  • After 30 minutes, add methyl iodide and allow the reaction to proceed at room temperature overnight.

  • Work-up the reaction as described in Step 1 to obtain diethyl 2-methyl-2-(1-phenylethyl)malonate.

Step 3: Dieckmann Condensation

  • To a suspension of sodium hydride in anhydrous toluene, add the dialkylated malonate from Step 2 dropwise at room temperature.

  • Heat the reaction mixture to reflux for 2-3 hours.

  • Cool the reaction to 0 °C and carefully quench with a saturated aqueous solution of NH₄Cl.

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate to yield the crude β-keto ester.

Step 4: Hydrolysis and Decarboxylation

  • Reflux the crude β-keto ester from Step 3 in an aqueous solution of a strong acid (e.g., 6M HCl) for several hours.

  • Cool the reaction mixture, and the product, 1,3-Dimethyl-1H-indene-2-carboxylic acid, should precipitate.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

G cluster_0 Synthesis of 1,3-Dimethyl-1H-indene-2-carboxylic acid start Diethyl malonate + (1-bromoethyl)benzene step1 Step 1: Alkylation start->step1 intermediate1 Diethyl 2-(1-phenylethyl)malonate step1->intermediate1 step2 Step 2: Methylation intermediate1->step2 intermediate2 Diethyl 2-methyl-2-(1-phenylethyl)malonate step2->intermediate2 step3 Step 3: Dieckmann Condensation intermediate2->step3 intermediate3 Cyclic β-keto ester step3->intermediate3 step4 Step 4: Hydrolysis & Decarboxylation intermediate3->step4 end 1,3-Dimethyl-1H-indene-2-carboxylic acid step4->end

Caption: Proposed synthetic workflow for 1,3-Dimethyl-1H-indene-2-carboxylic acid.

Applications in Organic Synthesis: Derivatization and Core Modifications

The true value of a building block lies in its ability to be readily transformed into a variety of more complex molecules. 1,3-Dimethyl-1H-indene-2-carboxylic acid offers two primary handles for chemical modification: the carboxylic acid group and the indene ring system.

Transformations of the Carboxylic Acid Moiety

The carboxylic acid functionality is a versatile precursor to a wide range of other functional groups, making it a cornerstone of organic synthesis.

Protocol 2: Esterification to Access Indene-2-carboxylates

Ester derivatives are valuable for modulating solubility and as intermediates for further reactions.

  • Dissolve 1,3-Dimethyl-1H-indene-2-carboxylic acid in an excess of the desired alcohol (e.g., methanol, ethanol).

  • Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄ or p-toluenesulfonic acid).[8]

  • Reflux the mixture for 4-8 hours, monitoring by TLC.

  • After cooling, remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the corresponding ester.

Protocol 3: Amide Coupling to Synthesize Indene-2-carboxamides

Amide bonds are fundamental in medicinal chemistry and materials science.

  • Suspend 1,3-Dimethyl-1H-indene-2-carboxylic acid in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Add a coupling agent (e.g., EDC, HATU) and a base (e.g., DIPEA).

  • Stir the mixture for 10-15 minutes to activate the carboxylic acid.

  • Add the desired amine (1.0-1.2 equivalents) and stir at room temperature until the reaction is complete (monitored by TLC).

  • Dilute the reaction mixture with the organic solvent and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer, concentrate, and purify the resulting amide by column chromatography or recrystallization.

G cluster_1 Derivatization of the Carboxylic Acid start_node 1,3-Dimethyl-1H-indene-2-carboxylic acid esterification Esterification (Alcohol, Acid catalyst) start_node->esterification amide_coupling Amide Coupling (Amine, Coupling agent) start_node->amide_coupling esters Indene-2-carboxylates esterification->esters amides Indene-2-carboxamides amide_coupling->amides

Caption: Key derivatization pathways for the carboxylic acid group.

Reactions of the Indene Core

The unsaturated five-membered ring of the indene scaffold is amenable to a variety of transformations, allowing for the synthesis of saturated and polycyclic derivatives.

Protocol 4: Catalytic Hydrogenation to Dihydroindene Derivatives

Reduction of the double bond in the five-membered ring leads to the corresponding indane structure, which is also a common motif in bioactive molecules.

  • Dissolve 1,3-Dimethyl-1H-indene-2-carboxylic acid in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Subject the mixture to an atmosphere of hydrogen gas (balloon or Parr hydrogenator) and stir vigorously at room temperature.

  • Monitor the reaction by TLC or ¹H NMR for the disappearance of the olefinic proton signal.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate to obtain the cis-2,3-dihydro-1,3-dimethyl-1H-indene-2-carboxylic acid.

Protocol 5: Diels-Alder Cycloaddition for Polycyclic Architectures

The electron-rich double bond of the indene can participate as a dienophile in [4+2] cycloaddition reactions, providing access to complex polycyclic systems.[9]

  • Dissolve 1,3-Dimethyl-1H-indene-2-carboxylic acid and a suitable diene (e.g., cyclopentadiene, furan) in a high-boiling point solvent like toluene or xylene.

  • Heat the reaction mixture to reflux and monitor the formation of the cycloadduct by TLC.

  • For less reactive dienes, a Lewis acid catalyst may be required.

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

  • Purify the resulting polycyclic product by column chromatography.

Applications in Drug Discovery and Medicinal Chemistry

The indene scaffold is a well-established pharmacophore in a variety of therapeutic areas.[1][2] The presence of the carboxylic acid group on the 1,3-dimethylindene core provides a key interaction point with biological targets and a handle for further derivatization to optimize pharmacokinetic and pharmacodynamic properties.

As a Scaffold for Novel Therapeutics

Derivatives of indene have shown promise as anticancer, anti-inflammatory, and neuroprotective agents.[1][10][11][12] The rigid, bicyclic nature of the indene core provides a well-defined three-dimensional structure for presentation of pharmacophoric elements to a biological target. The carboxylic acid group can act as a key hydrogen bond donor and acceptor, or as an anchor point for tethering other functional groups.

In the Context of Carboxylic Acid Bioisosteres

While the carboxylic acid group is often crucial for biological activity, it can sometimes lead to unfavorable pharmacokinetic properties such as poor membrane permeability and rapid metabolism.[13][14][15] In such cases, 1,3-Dimethyl-1H-indene-2-carboxylic acid can serve as an excellent starting point for the synthesis of derivatives containing carboxylic acid bioisosteres. These are functional groups that mimic the key interactions of a carboxylic acid but have different physicochemical properties.

Table of Common Carboxylic Acid Bioisosteres:

BioisostereKey Features
TetrazoleAcidic, metabolically stable, can improve membrane permeability.[16][17]
Hydroxamic AcidMetal-chelating properties, can act as a carboxylic acid mimic in certain contexts.[14][17]
AcylsulfonamideMore acidic than carboxylic acids, can offer different hydrogen bonding patterns.[16]
HydroxyisoxazoleHeterocyclic mimic with tunable acidity and physicochemical properties.[13]
Protocol 6: Synthesis of an Indene-2-tetrazole Derivative (Illustrative)

This protocol illustrates the conversion of the carboxylic acid to a tetrazole, a common bioisosteric replacement.

Step 1: Conversion to the Amide

  • Following Protocol 3, react 1,3-Dimethyl-1H-indene-2-carboxylic acid with ammonia or a protected amine to form the primary amide.

Step 2: Dehydration to the Nitrile

  • Treat the primary amide with a dehydrating agent such as trifluoroacetic anhydride or phosphorus oxychloride to yield the corresponding nitrile.

Step 3: Cycloaddition to form the Tetrazole

  • React the nitrile with sodium azide in the presence of a Lewis acid (e.g., zinc bromide) or an ammonium salt (e.g., triethylammonium chloride) in a suitable solvent like DMF.

  • Heat the reaction mixture and monitor for the formation of the tetrazole.

  • Carefully quench the reaction and perform an acidic work-up to protonate the tetrazole ring.

  • Extract the product and purify by chromatography.

G cluster_2 Bioisosteric Replacement Strategy start_bio 1,3-Dimethyl-1H-indene-2-carboxylic acid amide_formation Amide Formation start_bio->amide_formation nitrile_formation Dehydration amide_formation->nitrile_formation tetrazole_synthesis [2+3] Cycloaddition (NaN₃) nitrile_formation->tetrazole_synthesis bioisostere Indene-2-tetrazole Derivative tetrazole_synthesis->bioisostere

Caption: Workflow for the synthesis of a tetrazole bioisostere.

Conclusion

1,3-Dimethyl-1H-indene-2-carboxylic acid represents a promising and highly versatile building block for organic synthesis and drug discovery. Its straightforward, albeit currently proposed, synthesis and the presence of two distinct and reactive functional handles—the carboxylic acid and the indene core—provide a rich platform for the creation of a diverse array of complex molecules. The protocols and applications outlined in this guide, while based on established chemical principles and the behavior of analogous structures, are intended to inspire and enable researchers to explore the full potential of this valuable synthetic intermediate. As the demand for novel molecular architectures in materials science and medicinal chemistry continues to grow, the strategic use of well-designed building blocks like 1,3-Dimethyl-1H-indene-2-carboxylic acid will undoubtedly play a pivotal role in driving innovation.

References

  • TiCl4-Promoted Intramolecular Friedel–Crafts Cyclization of α-Keto-phenylbutanoates: Synthesis of Substituted Indane and Indene Deriv
  • Carboxylic acid (bio)isosteres in drug design. PubMed, National Institutes of Health. Available at: [Link]

  • Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Taylor & Francis Online. Available at: [Link]

  • Facile and innovative catalytic protocol for intramolecular Friedel–Crafts cyclization of Morita–Baylis–Hillman adducts: Synergistic combination of chiral (salen)chromium(III)/BF3·OEt2 catalysis. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Hindawi. Available at: [Link]

  • Carboxylic Acid (Bio)Isosteres in Drug Design. PMC, National Institutes of Health. Available at: [Link]

  • 21.10 Spectroscopy of Carboxylic Acid Derivatives. OpenStax. Available at: [Link]

  • Construction of polycyclic bridged indene derivatives by a tandem 1,3-rearrangement/intramolecular Friedel–Crafts cyclization of propargyl acetates. Chemical Communications (RSC Publishing). Available at: [Link]

  • One-Pot Synthesis of Spirocyclopenta[a]indene Derivatives via a Cascade Ring Expansion and Intramolecular Friedel–Crafts-Type Cyclization. The Journal of Organic Chemistry (ACS Publications). Available at: [Link]

  • Medicinal Chemistry of Indane and Its Analogues: A Mini Review. ResearchGate. Available at: [Link]

  • Indane Derivatives. Eburon Organics. Available at: [Link]

  • Dieckmann condensation. Wikipedia. Available at: [Link]

  • (PDF) Efficient Synthesis of Substituted Indene Derivatives. ResearchGate. Available at: [Link]

  • Indene and indole-based compounds as potential antimicrobial agents: synthesis, activity, docking studies and ADME analysis. PMC, National Institutes of Health. Available at: [Link]

  • Preparation of indenes. European Patent Office. Available at: [Link]

  • Designing New Indene-Fullerene Derivatives as Electron-Transporting Materials for Flexible Perovskite Solar Cells. PMC, National Institutes of Health. Available at: [Link]

  • Efficient Synthesis of Substituted Indene Derivatives. Taylor & Francis Online. Available at: [Link]

  • Scheme 1. Synthesis of 1-hydroxy-1H-indene-2-carboxylic acid 1. ResearchGate. Available at: [Link]

  • Enantioselective N-Heterocyclic Carbene Catalyzed Synthesis of Functionalized Indenes. Organic Letters (ACS Publications). Available at: [Link]

  • Medicinal Chemistry of Indane Derivatives. Scribd. Available at: [Link]

  • Indene-Derived Hydrazides Targeting Acetylcholinesterase Enzyme in Alzheimer's: Design, Synthesis, and Biological Evaluation. PMC, National Institutes of Health. Available at: [Link]

  • Dieckmann Condensation. Organic Chemistry Portal. Available at: [Link]

  • Preparation method of 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-indene-2-carboxylic acid methyl ester. Google Patents.
  • Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Available at: [Link]

  • Dieckmann Condensation. Chemistry LibreTexts. Available at: [Link]

  • Cascade Cyclization of o-(2-Acyl-1-ethynyl)benzaldehydes with Amino Acid Derivatives: Synthesis of Indeno[2,1-c]pyran-3-ones and 1-Oxazolonylisobenzofurans via the Erlenmeyer–Plöchl Azlactone Reaction. PMC, National Institutes of Health. Available at: [Link]

  • New Synthetic Applications of 2-Benzylidene-1-indanones: Synthesis of 4b,10,10a,11-Tetrahydro-5H-indeno[1,2-H]quinoline and 1′-(Diisopropylamino)-2,2′-spirobi[indene]-1,3′(1′H,3H)-dione. MDPI. Available at: [Link]

  • Synthesis of Functionalized Fluorescent Indenes from Electron-Rich α-Aryl Ketonitriles. The Journal of Organic Chemistry (ACS Publications). Available at: [Link]

Sources

Application

Application Note: High-Throughput Screening Assays for 1,3-Dimethyl-1H-indene-2-carboxylic Acid Analogs

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Application: Discovery of Retinoic Acid Receptor-Related Orphan Receptor Gamma (RORγ) Antagonists Executive Summary & Mechanistic Rationa...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Application: Discovery of Retinoic Acid Receptor-Related Orphan Receptor Gamma (RORγ) Antagonists

Executive Summary & Mechanistic Rationale

The retinoic acid receptor-related orphan receptor gamma (RORγ) is a master transcription factor responsible for the differentiation of Th17 cells and the production of pro-inflammatory cytokines such as IL-17. Dysregulation of this pathway is a primary driver in autoimmune diseases, including psoriasis, multiple sclerosis, and rheumatoid arthritis.

Derivatives of 1,3-Dimethyl-1H-indene-2-carboxylic acid have emerged as a highly promising scaffold for RORγ antagonism. The causality behind this structural preference lies in the ligand-binding domain (LBD) of RORγ. The 1,3-dimethyl substituents provide critical steric bulk that anchors the indene core within the hydrophobic pocket of the LBD, while the carboxylic acid moiety forms essential hydrogen bonding networks with polar residues (e.g., Tyr502, His479). This binding event induces a conformational shift in Helix 12 of the receptor, displacing co-activator proteins (like SRC1) and recruiting co-repressors (like SMRT), thereby halting IL-17 gene transcription[1].

This application note details a robust, self-validating High-Throughput Screening (HTS) workflow designed to evaluate these indene analogs. The system utilizes a primary biochemical Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to measure direct co-activator displacement, followed by an orthogonal cell-based luciferase reporter assay to validate functional cellular efficacy[2].

HTS Workflow & Logical Relationships

To ensure scientific integrity and eliminate false positives, the screening cascade is structured sequentially. The biochemical assay isolates the direct physical interaction between the indene analog and the RORγ LBD, while the cell-based assay confirms that the compound can penetrate cell membranes and exert functional antagonism in a complex biological matrix.

HTS_Workflow A 1. Compound Library Preparation (1,3-Dimethyl-1H-indene analogs) B 2. Primary Biochemical Screen (TR-FRET RORγ Co-activator Assay) A->B C 3. Hit Validation & Titration (IC50 Determination) B->C D 4. Secondary Functional Screen (Cell-Based Luciferase Reporter) C->D E 5. Lead Optimization (ADME/Tox & Structural Biology) D->E

Figure 1: Sequential HTS workflow for identifying RORγ antagonists from indene-based libraries.

Protocol 1: Primary Biochemical TR-FRET Assay

Principle: TR-FRET is highly resistant to compound auto-fluorescence—a common issue in HTS. In this assay, a Terbium (Tb)-labeled anti-GST antibody binds to a GST-tagged RORγ-LBD. A fluorescein (FITC)-labeled SRC1 co-activator peptide serves as the FRET acceptor. When an active 1,3-Dimethyl-1H-indene-2-carboxylic acid analog binds the LBD, it displaces the SRC1 peptide, causing a measurable decrease in the FRET signal[1].

Reagents & Buffer Formulation
  • Assay Buffer: 50 mM HEPES (pH 7.4), 50 mM KCl, 1 mM DTT, 0.1% BSA.

    • Causality Check: DTT is critical to prevent the oxidation of surface-exposed cysteine residues on the RORγ LBD, which would otherwise alter the binding pocket conformation. BSA prevents non-specific adsorption of the hydrophobic indene analogs to the microplate walls. This buffer system is validated to tolerate up to 6% DMSO[3].

  • Proteins/Peptides: 5 nM GST-RORγ-LBD, 100 nM FITC-SRC1 peptide, 2 nM Tb-anti-GST antibody.

Step-by-Step Methodology
  • Compound Dispensing: Using an acoustic liquid handler (e.g., Labcyte Echo), dispense 50 nL of 1,3-Dimethyl-1H-indene-2-carboxylic acid analogs (from 10 mM DMSO stocks) into a 384-well low-volume black microplate.

  • Protein Addition: Add 5 µL of 2X GST-RORγ-LBD (10 nM) in assay buffer to all wells.

  • Pre-Incubation: Centrifuge the plate at 1000 x g for 1 minute. Incubate at room temperature (RT) for 30 minutes.

    • Causality Check: Pre-incubating the receptor with the compound before adding the co-activator peptide allows the indene analog to reach binding equilibrium without thermodynamic competition from the high-affinity SRC1 peptide.

  • Detection Mix Addition: Add 5 µL of a 2X detection mix containing FITC-SRC1 (200 nM) and Tb-anti-GST (4 nM).

  • Final Incubation & Reading: Incubate for 2 hours at RT in the dark. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX) using excitation at 337 nm and dual emission at 490 nm (Tb) and 520 nm (FITC).

  • Data Analysis: Calculate the FRET ratio (Emission 520 / Emission 490). Active antagonists will show a dose-dependent decrease in this ratio.

Protocol 2: Secondary Cell-Based Luciferase Reporter Assay

Principle: To validate the physiological relevance of the biochemical hits, a Gal4-hybrid reporter system is utilized. The RORγ-LBD is fused to a Gal4 DNA-binding domain (DBD). This isolates the ligand-binding event from endogenous cellular machinery that might interfere with full-length RORγ, providing a highly amplified, target-specific luminescent readout[2].

Step-by-Step Methodology
  • Cell Culture & Plating: Culture HEK293T cells in DMEM supplemented with 10% FBS. Plate cells at 10,000 cells/well in a 384-well white tissue culture-treated plate.

  • Transient Transfection: After 24 hours, co-transfect cells with pGL4.31[luc2P/GAL4UAS/Hygro] (reporter plasmid) and pBIND-RORγ-LBD (expression plasmid) using Lipofectamine 3000.

    • Causality Check: Using a hybrid Gal4 system eliminates background noise from endogenous nuclear receptors, ensuring the luciferase signal is exclusively driven by the transfected RORγ-LBD[2].

  • Compound Treatment: 24 hours post-transfection, aspirate the media and replace it with assay media (Opti-MEM + 1% charcoal-stripped FBS) containing serial dilutions of the indene analogs.

    • Causality Check: Charcoal-stripped FBS is mandatory to remove endogenous hormones and lipids that could act as cryptic agonists for RORγ, which would artificially skew the baseline activation.

  • Incubation & Detection: Incubate for 24 hours at 37°C, 5% CO₂. Add 20 µL of ONE-Glo™ Luciferase Assay Reagent per well, incubate for 5 minutes at RT, and measure luminescence.

Mechanistic Visualization

The following diagram illustrates the molecular causality of the indene analogs once they engage the target, validating the biological readouts of both assays.

RORg_Mechanism Ligand 1,3-Dimethyl-1H-indene Analog Receptor RORγ LBD Ligand->Receptor Binds LBD (Allosteric/Orthosteric) CoA Co-activator (SRC1) Displaced Receptor->CoA Helix 12 Shift CoR Co-repressor (SMRT) Recruited Receptor->CoR Stabilizes Conformation Gene IL-17 Transcription Suppressed CoR->Gene Epigenetic Silencing

Figure 2: Mechanistic pathway of RORγ antagonism by 1,3-Dimethyl-1H-indene-2-carboxylic acid analogs.

Data Presentation & Quality Control Metrics

To ensure the HTS campaign is robust, the following quantitative metrics must be achieved during assay validation. These parameters serve as a self-validating system to confirm assay health before screening the full indene analog library.

ParameterTR-FRET Biochemical AssayCell-Based Reporter AssayAcceptable HTS Threshold
Z'-Factor 0.75 - 0.850.65 - 0.75> 0.50 (Required for HTS)
Signal-to-Background (S/B) > 5.0> 10.0> 3.0
DMSO Tolerance Up to 6%Up to 1%Assay Dependent
Intra-plate CV (%) < 5%< 8%< 10%
Reference IC₅₀ (Compound A) ~50 nM~120 nMHistorical Concordance

References

  • Ternary crystal structure of human RORγ ligand-binding-domain, an inhibitor and corepressor peptide provides a new insight into corepressor interaction Source: Scientific Reports (via PMC / NIH) URL:[Link][1]

  • Discovery of RORγ Allosteric Fluorescent Probes and Their Application: Fluorescence Polarization, Screening, and Bioimaging Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link][3]

  • Orphan Nuclear Receptors as Targets for Drug Development Source: Pharmaceutical Research (via PMC / NIH) URL:[Link][2]

Sources

Method

Application Notes and Protocols for the Evaluation of 1,3-Dimethyl-1H-indene-2-carboxylic acid as a Potential Caspase-3 Inhibitor

Introduction Caspase-3 is a critical executioner caspase that plays a central role in the apoptotic pathway, making it a significant therapeutic target for a variety of diseases, including neurodegenerative disorders and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Caspase-3 is a critical executioner caspase that plays a central role in the apoptotic pathway, making it a significant therapeutic target for a variety of diseases, including neurodegenerative disorders and ischemic events where inhibition of apoptosis is desirable. The search for novel, potent, and selective caspase-3 inhibitors is an active area of drug discovery. The indene scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities.[1][2][3] Notably, some indene-based compounds have been investigated as enzyme inhibitors.[4] This document provides a detailed guide for researchers to investigate 1,3-Dimethyl-1H-indene-2-carboxylic acid as a potential inhibitor of human recombinant Caspase-3.

The rationale for this investigation is predicated on the structural features of the molecule. The carboxylic acid moiety present in the compound may act as a pharmacophore that interacts with the active site of Caspase-3, a cysteine protease. Carboxylic acids are known to be involved in the inhibition of various enzymes, including caspases, by interacting with key residues in the active site.[5][6][7] These protocols will guide the user through the determination of the half-maximal inhibitory concentration (IC50) and the elucidation of the kinetic mechanism of inhibition.

Principle of the Assay

The protocols described herein utilize a fluorometric assay to measure Caspase-3 activity. The assay is based on the cleavage of a specific fluorogenic substrate, Acetyl-Asp-Glu-Val-Asp-7-amido-4-methylcoumarin (Ac-DEVD-AMC). Upon cleavage by active Caspase-3 between the aspartate and AMC residues, the free 7-amido-4-methylcoumarin (AMC) is released, which produces a quantifiable fluorescent signal (Excitation/Emission ≈ 360/460 nm). In the presence of an inhibitor like 1,3-Dimethyl-1H-indene-2-carboxylic acid, the rate of substrate cleavage is reduced, leading to a decrease in the fluorescent signal. The degree of inhibition is proportional to the concentration of the inhibitor.

Materials and Reagents

  • Compound: 1,3-Dimethyl-1H-indene-2-carboxylic acid (user-supplied)

  • Enzyme: Human Recombinant Caspase-3 (e.g., from a commercial supplier)

  • Substrate: Ac-DEVD-AMC (fluorogenic Caspase-3 substrate)

  • Positive Control Inhibitor: Ac-DEVD-CHO (a known reversible Caspase-3 inhibitor)

  • Assay Buffer: 20 mM HEPES, 10% (w/v) Sucrose, 0.1% (w/v) CHAPS, 10 mM DTT, pH 7.4

  • Solvent: Dimethyl sulfoxide (DMSO), molecular biology grade

  • Equipment:

    • Fluorometric microplate reader with excitation and emission filters for ≈ 360 nm and ≈ 460 nm, respectively.

    • Black, flat-bottom 96-well microplates (for fluorescence assays)

    • Calibrated single- and multi-channel pipettes

    • Sterile pipette tips

    • Incubator set to 37°C

    • Vortex mixer

    • Microcentrifuge

Protocol 1: Determination of IC50 for 1,3-Dimethyl-1H-indene-2-carboxylic acid against Caspase-3

This protocol is designed to determine the concentration of 1,3-Dimethyl-1H-indene-2-carboxylic acid required to inhibit 50% of the Caspase-3 activity (IC50).[8]

Step-by-Step Procedure:
  • Preparation of Reagents:

    • Assay Buffer: Prepare 100 mL of assay buffer and ensure the pH is adjusted to 7.4. Add DTT fresh on the day of the experiment.

    • Test Compound Stock: Prepare a 10 mM stock solution of 1,3-Dimethyl-1H-indene-2-carboxylic acid in 100% DMSO.

    • Positive Control Stock: Prepare a 1 mM stock solution of Ac-DEVD-CHO in 100% DMSO.

    • Enzyme Solution: Dilute the Caspase-3 stock solution in assay buffer to a final concentration of 2 units/50 µL (the optimal concentration may need to be determined empirically).

    • Substrate Solution: Dilute the Ac-DEVD-AMC stock solution in assay buffer to a final concentration of 20 µM (this is typically around the Km value for Caspase-3).

  • Serial Dilution of the Inhibitor:

    • Perform a serial dilution of the 10 mM test compound stock solution in DMSO to obtain a range of concentrations (e.g., from 10 mM down to 0.1 µM). A 10-point, 1:3 serial dilution is recommended.

    • The final concentration of DMSO in the assay well should be kept constant and ideally below 1%.

  • Assay Plate Setup:

    • In a 96-well black microplate, add 2 µL of the serially diluted test compound or positive control to the respective wells.

    • For the 100% activity control, add 2 µL of DMSO.

    • For the blank (no enzyme) control, add 2 µL of DMSO.

  • Enzyme Addition and Pre-incubation:

    • Add 50 µL of the diluted Caspase-3 solution to all wells except the blank wells.

    • To the blank wells, add 50 µL of assay buffer.

    • Mix gently by tapping the plate and pre-incubate for 15 minutes at 37°C. This allows the inhibitor to bind to the enzyme.

  • Initiation of the Reaction:

    • Add 50 µL of the 20 µM substrate solution to all wells to initiate the reaction. The total reaction volume is now 102 µL.

  • Fluorescence Measurement:

    • Immediately place the plate in the microplate reader and measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every minute for 30 minutes in kinetic mode at 37°C.

Data Analysis:
  • Calculate Reaction Rates: For each well, determine the initial reaction velocity (V) by calculating the slope of the linear portion of the fluorescence versus time curve (in RFU/min).

  • Normalize Data: Express the reaction rates as a percentage of the uninhibited control (100% activity).

    • % Activity = (V_inhibitor / V_control) * 100

  • Plot Dose-Response Curve: Plot the % Activity against the logarithm of the inhibitor concentration.

  • Determine IC50: Use a non-linear regression analysis (sigmoidal dose-response with variable slope) to fit the curve and determine the IC50 value.[9] Software such as GraphPad Prism is recommended for this analysis.

Visualization of IC50 Determination Workflow

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents (Buffer, Enzyme, Substrate) E Add Caspase-3 Pre-incubate 15 min A->E B Prepare Inhibitor Stock (10 mM in DMSO) C Serial Dilution of Inhibitor B->C D Add Inhibitor/DMSO to 96-well Plate C->D D->E F Add Substrate (Ac-DEVD-AMC) E->F G Kinetic Read (Fluorescence) F->G H Calculate Reaction Rates (Slope of RFU vs. Time) G->H I Normalize to Control (% Activity) H->I J Plot Dose-Response Curve I->J K Calculate IC50 (Non-linear Regression) J->K

Caption: Workflow for determining the IC50 of 1,3-Dimethyl-1H-indene-2-carboxylic acid.

Data Presentation Table
Inhibitor Concentration [µM]Log [Inhibitor]% Activity (Mean ± SD)
1002.0...
33.31.52...
11.11.05...
3.70.57...
1.20.08...
0.4-0.40...
0.13-0.89...
0.04-1.40...
0 (Control)-100 ± ...

Protocol 2: Kinetic Analysis to Determine the Mechanism of Inhibition

This protocol is designed to determine whether 1,3-Dimethyl-1H-indene-2-carboxylic acid acts as a competitive, non-competitive, uncompetitive, or mixed inhibitor.[10][11][12][13]

Step-by-Step Procedure:
  • Preparation of Reagents:

    • Prepare the same reagents as in Protocol 1.

  • Assay Design:

    • This experiment involves varying the concentration of both the substrate (Ac-DEVD-AMC) and the inhibitor.

    • Choose a range of fixed inhibitor concentrations based on the previously determined IC50 value (e.g., 0, 0.5 x IC50, 1 x IC50, and 2 x IC50).

    • For each inhibitor concentration, vary the substrate concentration over a wide range (e.g., 0.2 x Km to 10 x Km of the substrate). A typical range for Ac-DEVD-AMC might be 1 µM to 100 µM.

  • Assay Plate Setup:

    • Design the 96-well plate layout to accommodate all combinations of substrate and inhibitor concentrations.

    • For each fixed inhibitor concentration, add 2 µL of the inhibitor solution (or DMSO for the uninhibited control) to a set of wells.

    • Add 50 µL of the Caspase-3 solution to all wells (except blanks) and pre-incubate for 15 minutes at 37°C.

  • Initiation and Measurement:

    • Prepare a series of substrate dilutions in assay buffer.

    • Initiate the reactions by adding 50 µL of the various substrate concentrations to the appropriate wells.

    • Immediately measure the fluorescence kinetically as described in Protocol 1.

Data Analysis:
  • Calculate Initial Velocities: Determine the initial reaction velocity (V) for each combination of substrate and inhibitor concentration.

  • Michaelis-Menten Plot: For each fixed inhibitor concentration, plot the initial velocity (V) against the substrate concentration ([S]). This will generate a series of curves.

  • Lineweaver-Burk Plot: To more clearly distinguish the inhibition mechanism, create a double-reciprocal plot (Lineweaver-Burk plot) by plotting 1/V against 1/[S] for each inhibitor concentration.

    • The pattern of the lines on the Lineweaver-Burk plot will indicate the mode of inhibition:

      • Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, apparent Km increases).[10]

      • Non-competitive Inhibition: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).[11]

      • Uncompetitive Inhibition: Lines are parallel (both Vmax and Km decrease).

      • Mixed Inhibition: Lines intersect in the second quadrant (Vmax decreases, Km may increase or decrease).

Visualization of Reversible Inhibition Mechanisms

Inhibition_Mechanisms cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition E E ES ES E->ES +S EI EI E->EI +I EP E+P ES->EP I I E2 E ES2 ES E2->ES2 +S EI2 EI E2->EI2 +I EP2 E+P ES2->EP2 ESI2 ESI ES2->ESI2 +I I2 I EI2->ESI2 +S

Caption: Simplified diagrams of competitive and non-competitive inhibition mechanisms.

Conclusion

These application notes provide a robust framework for the initial characterization of 1,3-Dimethyl-1H-indene-2-carboxylic acid as a potential Caspase-3 inhibitor. By following these protocols, researchers can obtain reliable IC50 values and gain insight into the kinetic mechanism of inhibition, which are crucial first steps in the drug discovery process.[14] The indene scaffold continues to be a promising starting point for the development of novel therapeutics, and a thorough understanding of the structure-activity relationship of compounds like 1,3-Dimethyl-1H-indene-2-carboxylic acid is essential for advancing this field.

References

  • Knya. (2024, April 16). Difference Between Competitive and Noncompetitive Enzyme Inhibition.
  • PatSnap. (2025, April 21). What Are the Types of Biochemical Assays Used in Drug Discovery?.
  • BenchChem. (2025). Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds.
  • Jack Westin. Enzyme inhibition: Competitive and noncompetitive inhibition.
  • Rampa, A., et al. (2000, March 15). Acetylcholinesterase inhibitors for potential use in Alzheimer's disease: molecular modeling, synthesis and kinetic evaluation of 11H-indeno-[1,2-b]-quinolin-10-ylamine derivatives. Bioorganic & Medicinal Chemistry.
  • ResearchGate. (2020). Fungicidal Succinate-Dehydrogenase-Inhibiting Carboxamides.
  • Gupta, S. M., et al. (2022, December 28).
  • PMC. (n.d.).
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  • ACS Publications. (2023, July 10). Discovery of Novel Aminocyclobutanecarboxylic Acid Derivatives as Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry.
  • ResearchGate. (2026, January 18).
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  • PubMed. (2017, September 13). Carboxylate isosteres for caspase inhibitors: the acylsulfonamide case revisited.
  • Khan Academy. Enzyme inhibition and kinetics graphs.
  • PMC. (2025, May 19). One‐Pot Synthesis of Chiral Succinate Dehydrogenase Inhibitors and Antifungal Activity Studies.
  • BenchChem. (2025, December). Application Notes and Protocols for Determining Edotecarin IC50 Values using MTT Assay.
  • ResearchGate. Carboxylate isosteres for caspase inhibitors: The acylsulfonamide case revisited | Request PDF.
  • Azure Biosystems. (2025, January 29).
  • ACS Publications. (2023, June 9). Potential Succinate Dehydrogenase Inhibitors Bearing a Novel Pyrazole-4-sulfonohydrazide Scaffold: Molecular Design, Antifungal Evaluation, and Action Mechanism. Journal of Agricultural and Food Chemistry.
  • Chemistry LibreTexts. (2025, September 4). 5.4: Enzyme Inhibition.
  • PMC. (n.d.). A selective and rapid cell-permeable inhibitor of human caspase-3.
  • Bio-protocol.
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  • PMC. (2004, August 24). Discovery of an allosteric site in the caspases.

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Application

Derivatization of 1,3-Dimethyl-1H-indene-2-carboxylic acid for biological evaluation

Application Note: Derivatization of 1,3-Dimethyl-1H-indene-2-carboxylic Acid for Neuroprotective Biological Evaluation Introduction & Scientific Rationale The 1H-indene scaffold is a privileged structural motif in medici...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Derivatization of 1,3-Dimethyl-1H-indene-2-carboxylic Acid for Neuroprotective Biological Evaluation

Introduction & Scientific Rationale

The 1H-indene scaffold is a privileged structural motif in medicinal chemistry, frequently utilized for its ability to engage in robust π−π stacking and hydrophobic interactions within the active sites of various biological targets[1]. Specifically, 1,3-dimethyl-1H-indene-2-carboxylic acid provides a rigid, planar hydrophobic core. The electron-donating methyl groups at the 1- and 3-positions not only enhance the electron density of the aromatic system but also dictate the spatial orientation of the molecule when binding to target pockets, such as the peripheral anionic site (PAS) of Acetylcholinesterase (AChE)[1].

Recent literature underscores the utility of indene-2-carboxamides and esters as multi-targeted agents for neurodegenerative diseases, acting as potent cholinesterase inhibitors and modulators of amyloid-beta (Aβ) aggregation[1]. Furthermore, functionalized indene derivatives exhibit broad-spectrum biological profiles, ranging from succinate dehydrogenase inhibition to potent antioxidant and antibacterial activities[2][3]. This application note details the optimized derivatization of 1,3-dimethyl-1H-indene-2-carboxylic acid into diverse amides and esters, alongside a self-validating biological screening protocol.

Experimental Design & Causality

The presence of methyl groups at the 1- and 3-positions of the indene ring introduces significant steric hindrance around the C2-carboxylate. Standard synthetic approaches often fail or yield complex mixtures, necessitating highly specific reagent selection.

  • Amidation Strategy (HATU/DIPEA): Standard carbodiimide coupling (e.g., DCC or EDC alone) often results in low yields due to the formation of unreactive N -acylureas. To circumvent this, we employ HATU. HATU generates a highly reactive 7-azabenzotriazole active ester that rapidly undergoes aminolysis, effectively overcoming the steric bulk of the adjacent methyl groups to form stable indene-2-carboxamides[1].

  • Esterification Strategy (Steglich Coupling): Converting the carboxylic acid to an acyl chloride using thionyl chloride risks unwanted electrophilic addition or polymerization across the electron-rich C2-C3 double bond of the indene ring. Therefore, a mild Steglich esterification using EDC·HCl and catalytic DMAP is selected. This ensures chemoselectivity, prevents double-bond migration, and preserves the integrity of the indene core[3].

Workflow Start 1,3-Dimethyl-1H-indene- 2-carboxylic acid Amidation Amidation (HATU/DIPEA) Overcomes Steric Hindrance Start->Amidation Esterification Esterification (EDC/DMAP) Preserves Double Bond Start->Esterification Amides Indene-2-carboxamides (Target: H-Bonding) Amidation->Amides Esters Indene-2-carboxylates (Target: Lipophilicity) Esterification->Esters QC QC Checkpoint LC-MS Purity > 95% Amides->QC Esters->QC Screening Biological Evaluation (Ellman's Assay) QC->Screening

Workflow for the derivatization and biological evaluation of indene-2-carboxylic acid.

Step-by-Step Methodologies

Every protocol below is designed as a self-validating system, incorporating critical Quality Control (QC) checkpoints to ensure data integrity before advancing to in vitro biological assays.

Protocol A: Synthesis of 1,3-Dimethyl-1H-indene-2-carboxamides
  • Activation: Dissolve 1,3-dimethyl-1H-indene-2-carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M) under an inert argon atmosphere. Causality: Anhydrous conditions prevent the premature hydrolysis of the highly reactive active ester intermediate.

  • Base Addition: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir at room temperature for 15 minutes. Causality: DIPEA deprotonates the carboxylic acid, allowing nucleophilic attack on HATU. The 15-minute pre-activation ensures complete formation of the active ester, which is critical for bypassing steric shielding.

  • Aminolysis: Add the desired primary or secondary amine (1.1 equiv) dropwise. Stir for 4-6 hours. Monitor via TLC (Hexanes:EtOAc 7:3).

  • Workup & Self-Validation: Quench with saturated aqueous NaHCO3​ , extract with EtOAc, and wash sequentially with 1 M HCl and brine. Validation: The sequential basic and acidic washes remove unreacted acid, amine, and water-soluble HATU byproducts. Confirm intermediate purity via LC-MS; proceed to biological screening only if purity is >95%.

Protocol B: Synthesis of 1,3-Dimethyl-1H-indene-2-carboxylates
  • Reagent Assembly: Dissolve the indene acid (1.0 equiv) and the target alcohol (1.5 equiv) in anhydrous CH2​Cl2​ (0.2 M) at 0 °C.

  • Coupling: Add EDC·HCl (1.2 equiv) and DMAP (0.1 equiv). Causality: EDC is chosen over DCC to facilitate the removal of the urea byproduct (which is water-soluble). DMAP acts as an acyl transfer catalyst, forming an N -acylpyridinium intermediate that accelerates the reaction with sterically hindered alcohols[3].

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup & Self-Validation: Wash the organic layer sequentially with water, 0.5 M HCl, and brine. Purify via flash column chromatography. Validation: Perform 1H -NMR to confirm the retention of the indene C4-C7 aromatic protons and the absence of double-bond migration.

Protocol C: High-Throughput Biological Evaluation (Ellman's Assay)
  • Preparation: Prepare a 0.1 M sodium phosphate buffer (pH 8.0). Prepare stock solutions of derivatives in DMSO (final assay DMSO concentration <1% to prevent enzyme denaturation).

  • Incubation: In a 96-well microplate, combine buffer, AChE (or BuChE) enzyme solution, and the test compound. Incubate at 25 °C for 15 minutes. Causality: Pre-incubation allows for the establishment of binding equilibrium between the rigid indene core and the enzyme's active site before substrate introduction[1].

  • Detection: Add DTNB (Ellman's reagent) and acetylthiocholine iodide (substrate). Measure absorbance at 412 nm kinetically for 5 minutes.

  • Self-Validation: Include a blank (no enzyme) to account for spontaneous substrate hydrolysis, and a positive control (Donepezil) to validate enzyme activity and assay sensitivity.

Mechanism cluster_AChE Acetylcholinesterase (AChE) Pocket Indene Indene-2-carboxamide Derivatives PAS Peripheral Anionic Site (Hydrophobic Stacking) Indene->PAS Indene Core CAS Catalytic Active Site (Hydrogen Bonding) Indene->CAS Amide Linker Inhibition Enzyme Inhibition PAS->Inhibition CAS->Inhibition Blocks Substrate Outcome Reduced Aβ Aggregation & Neuroprotection Inhibition->Outcome Modulates

Mechanism of AChE inhibition by indene-2-carboxamide derivatives.

Data Presentation

The following tables summarize the synthetic efficiency and biological profiling of the generated derivatives. Amides generally exhibit superior binding affinities to AChE due to their ability to act as hydrogen bond donors/acceptors within the Catalytic Active Site (CAS).

Table 1: Chemical Derivatization Summary

Compound IDDerivative TypeR-Group (Amine/Alcohol)Yield (%)Purity (LC-MS, %)logP (Calc.)
Ind-Am1 AmideBenzylamine82>983.4
Ind-Am2 Amide4-Methoxybenzylamine78>973.3
Ind-Es1 EsterEthanol89>993.1
Ind-Es2 EsterPhenol75>963.8

Table 2: In Vitro Biological Evaluation (Cholinesterase Inhibition)

Compound IDAChE IC 50​ (µM)BuChE IC 50​ (µM)Selectivity Index (BuChE/AChE)
Ind-Am1 1.24 ± 0.054.50 ± 0.123.63
Ind-Am2 0.85 ± 0.032.10 ± 0.082.47
Ind-Es1 15.4 ± 1.1022.3 ± 1.501.44
Ind-Es2 8.20 ± 0.4012.5 ± 0.801.52
Donepezil (Ref)0.014 ± 0.0013.20 ± 0.15228.5

References

  • Design, Synthesis, and Bioactivity Evaluation of Novel Indene Amino Acid Derivatives as Succinate Dehydrogenase Inhibitors | Journal of Agricultural and Food Chemistry - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-CAejdFWupULq-2BsBkfx39CBpHdsdfXoNB26ltUOF1B41FKfDyG9J4hCxUQhrW18S4_Knf23AnYtlsay3YFKOjiuDiEjAjWtAuZgBerXoSgpHhbyYqJ_qWBsIpU-frt8MOI_3kt-yTUXodg=]
  • Design, synthesis and biological activity of 1H-indene-2-carboxamides as multi-targeted anti-Alzheimer agents - Taylor & Francis.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE77w7s4lbDGhtzitanPahBFl9TwUUQCgSaoiZMfMorXEFl__8GDpKMvUeYBmNjbpBF6B2f3K7KXEstJt6bbejAdoZHOIcS2ciBgUOk7KKctu3lXJsdQgV-p1UQqmIZnvq1EvRolKi-vBsvyYzEEjZk4xURSLdWAByQVgw1]
  • A facile approach towards the synthesis of functionalized indenol derivatives identified as potent anti-oxidant and anti-bacteri - SciSpace.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvfW4WX0eSfYxh3Y9cBVZ-BvlABeba1JgSPktwhJwhl69veX9I6F7U4vtwK_F-4WRHEYTfJfoXv6x_sq9gMlDX3ys8Rv_GS7HDLyUBU3n8yjlcO5X4jMzQF0SHQ2pR8-vg6NT-jmWF4Mi3TTr_QJVDS1fadRYgAW03UOsWhYm39Ek09asd6ZjohxHeOPgcL6-5a5oyQIYpukSH7c0=]

Sources

Method

Application Notes and Protocols for the Scale-Up Synthesis of 1,3-Dimethyl-1H-indene-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction and Significance 1,3-Dimethyl-1H-indene-2-carboxylic acid is a valuable building block in medicinal chemistry and materials science. Its rigid,...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Significance

1,3-Dimethyl-1H-indene-2-carboxylic acid is a valuable building block in medicinal chemistry and materials science. Its rigid, substituted indene core makes it an attractive scaffold for the development of novel therapeutic agents and functional materials. The controlled, scalable synthesis of this compound is therefore of significant interest to the research and drug development community.

This document provides a comprehensive guide to the scale-up synthesis of 1,3-Dimethyl-1H-indene-2-carboxylic acid, detailing a robust two-step process. The protocol is designed with scalability and safety as primary considerations, offering insights into the rationale behind procedural choices and highlighting critical parameters for successful execution.

Synthetic Strategy: A Two-Step Approach

The synthesis of 1,3-Dimethyl-1H-indene-2-carboxylic acid is efficiently achieved through a two-step sequence starting from readily available indene. The overall transformation is depicted below:

Synthetic_Pathway Indene Indene Dimethylindene 1,3-Dimethyl-1H-indene Indene->Dimethylindene 1. NaH 2. CH3I CarboxylicAcid 1,3-Dimethyl-1H-indene-2-carboxylic acid Dimethylindene->CarboxylicAcid 1. n-BuLi 2. CO2 3. H3O+

Figure 1: Overall synthetic scheme for 1,3-Dimethyl-1H-indene-2-carboxylic acid.

The first step involves the exhaustive methylation of indene at the 1 and 3 positions to yield 1,3-dimethyl-1H-indene. This is followed by a regioselective carboxylation at the 2-position to afford the target molecule.

Part 1: Scale-Up Synthesis of 1,3-Dimethyl-1H-indene

This initial stage focuses on the efficient production of the key intermediate, 1,3-dimethyl-1H-indene, through a carefully controlled dialkylation reaction.

Mechanistic Rationale

The acidity of the methylene protons at the C1 position of indene (pKa ≈ 20 in DMSO) allows for deprotonation by a suitable base to form the indenyl anion. This anion is a soft nucleophile and readily undergoes alkylation. The initial alkylation at C1 is followed by isomerization of the double bond to regenerate an acidic proton at C3, which is then deprotonated and subsequently alkylated to yield the 1,3-disubstituted product. Sodium hydride (NaH) is a strong, non-nucleophilic base suitable for this transformation, ensuring complete deprotonation without competing side reactions. Methyl iodide serves as a reactive and efficient methyl source.[1][2][3][4]

Detailed Experimental Protocol

Materials and Equipment:

  • Three-necked round-bottom flask (appropriate for the intended scale) equipped with a mechanical stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet.

  • Sodium hydride (60% dispersion in mineral oil).

  • Anhydrous tetrahydrofuran (THF).

  • Indene (freshly distilled).

  • Methyl iodide.

  • Ice-water bath.

  • Standard laboratory glassware for workup and purification.

Procedure:

  • Reaction Setup: Under a nitrogen atmosphere, charge the reaction flask with a suspension of sodium hydride (2.2 equivalents) in anhydrous THF.

  • Indene Addition: Cool the suspension to 0 °C using an ice-water bath. Add a solution of indene (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel, maintaining the internal temperature below 5 °C. The addition should be controlled to manage the evolution of hydrogen gas.

  • First Methylation: After the addition of indene is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour. Cool the mixture back to 0 °C and add methyl iodide (1.1 equivalents) dropwise, again maintaining the temperature below 5 °C.

  • Second Methylation: After the first addition of methyl iodide, allow the reaction to warm to room temperature and stir for 2 hours. Cool the reaction mixture again to 0 °C and add a second portion of sodium hydride (1.1 equivalents), followed by the dropwise addition of methyl iodide (1.1 equivalents), maintaining the temperature below 5 °C.

  • Reaction Completion and Quenching: Allow the reaction mixture to stir at room temperature overnight. Carefully quench the reaction by the slow, dropwise addition of isopropanol to consume any unreacted sodium hydride, followed by the addition of water.

  • Workup and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield 1,3-dimethyl-1H-indene as a colorless oil.[5]

Safety Precautions:

  • Sodium hydride is a flammable solid and reacts violently with water to produce flammable hydrogen gas. Handle it in an inert atmosphere and away from moisture.[6][7][8][9][10]

  • Methyl iodide is a toxic and volatile liquid. All manipulations should be performed in a well-ventilated fume hood.

  • The quenching of sodium hydride is highly exothermic and generates hydrogen gas. It must be performed slowly and with adequate cooling.

Part 2: Scale-Up Carboxylation of 1,3-Dimethyl-1H-indene

The final step involves the regioselective introduction of a carboxylic acid group at the 2-position of the indene ring.

Mechanistic Rationale

The proton at the 2-position of 1,3-dimethyl-1H-indene is now the most acidic proton in the molecule. A strong organolithium base, such as n-butyllithium (n-BuLi), is required for its deprotonation to form the corresponding lithium salt. This organolithium intermediate is a potent nucleophile that readily attacks the electrophilic carbon of carbon dioxide (from dry ice) to form a lithium carboxylate salt. Subsequent acidification protonates the carboxylate to yield the desired 1,3-Dimethyl-1H-indene-2-carboxylic acid.[11][12]

Detailed Experimental Protocol

Materials and Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, a low-temperature thermometer, a dropping funnel, and a nitrogen inlet.

  • n-Butyllithium solution in hexanes.

  • Anhydrous diethyl ether or THF.

  • 1,3-Dimethyl-1H-indene.

  • Dry ice (solid carbon dioxide).

  • Hydrochloric acid (HCl), aqueous solution.

  • Standard laboratory glassware for workup and purification.

Procedure:

  • Reaction Setup: Under a nitrogen atmosphere, dissolve 1,3-dimethyl-1H-indene (1.0 equivalent) in anhydrous diethyl ether or THF in the reaction flask.

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 equivalents) dropwise via a syringe or dropping funnel, maintaining the internal temperature below -70 °C. Stir the resulting solution at this temperature for 1-2 hours.

  • Carboxylation: In a separate, dry flask, crush a large excess of dry ice into a fine powder. While maintaining vigorous stirring, transfer the cold organolithium solution onto the crushed dry ice via a cannula. A rapid reaction will occur.

  • Quenching and Acidification: Allow the mixture to warm to room temperature, which will sublime the excess dry ice. Carefully quench the reaction by the slow addition of water. Acidify the mixture to a pH of approximately 1-2 with aqueous hydrochloric acid.

  • Workup and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford 1,3-Dimethyl-1H-indene-2-carboxylic acid as a crystalline solid.[2][13][14][15][16]

Safety Precautions for n-Butyllithium:

  • n-Butyllithium is a pyrophoric liquid, meaning it can ignite spontaneously on contact with air and reacts violently with water. All manipulations must be carried out under a strict inert atmosphere (nitrogen or argon).[6][7][8][9][10]

  • Use of a fire-resistant lab coat, safety glasses, and appropriate gloves is mandatory.

  • Ensure a Class D fire extinguisher (for combustible metals) is readily accessible.

  • Quenching of n-BuLi and the organolithium intermediate must be done with extreme care at low temperatures.[6][7][8]

Carboxylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Prep_Indene Dissolve 1,3-dimethyl-1H-indene in anhydrous solvent Cool_Reaction Cool to -78 °C Prep_Indene->Cool_Reaction Add_nBuLi Add n-BuLi dropwise Cool_Reaction->Add_nBuLi Stir Stir for 1-2 hours Add_nBuLi->Stir Carboxylation Pour onto excess dry ice Stir->Carboxylation Warm_Quench Warm to RT & Quench with H2O Carboxylation->Warm_Quench Acidify Acidify with HCl Warm_Quench->Acidify Extract Extract with ether Acidify->Extract Purify Recrystallize Extract->Purify

Figure 2: Workflow for the carboxylation of 1,3-dimethyl-1H-indene.

Data Summary and Characterization

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceExpected 1H NMR (CDCl3, δ ppm)
1,3-Dimethyl-1H-indeneC11H12144.21Colorless oil7.4-7.1 (m, 4H), 6.2 (s, 1H), 3.4 (q, 1H), 3.2 (q, 1H), 1.3 (d, 3H), 1.2 (d, 3H)
1,3-Dimethyl-1H-indene-2-carboxylic acidC12H12O2188.22White to off-white solid10-12 (br s, 1H), 7.5-7.2 (m, 4H), 3.6 (q, 2H), 1.4 (d, 6H)

Note: Expected NMR data is an estimation and should be confirmed by experimental analysis.

References

  • Environmental Health and Safety, University of Arkansas.
  • The Sarpong Group, University of California, Berkeley. (2016, November 22).
  • Environmental Health and Safety, Oregon State University. Quenching and Disposal of t-ButylLithium (tBuLi) remaining in bottle or left after reactions.
  • A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments.
  • Stanford Environmental Health & Safety. n-Butyllithium: Lessons Learned.
  • Journal of the American Chemical Society. (2016, June 24). CoIII–Carbene Radical Approach to Substituted 1H-Indenes.
  • Benzannulation and Hydrocarboxylation Methods for the Synthesis of a Neopentylene-Fused Analogue of Ibuprofen. ACS Omega.
  • Journal of the American Chemical Society. (2011, January 25). Diverse Strategies toward Indenol and Fulvene Derivatives: Rh-Catalyzed C−H Activation of Aryl Ketones Followed by Coupling with Internal Alkynes.
  • Carboxylation, Carbonylation, and Dehalogen
  • Efficient Synthesis of Substituted Indene Derivatives.
  • CUNY.
  • Synthesis of 1,3-indandiones (indene-1,3-diones). Organic Chemistry Portal.
  • Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra.
  • Wiley-VCH.
  • Milled Dry Ice as a C1 Source for the Carboxyl
  • Reddit. (2025, March 31).
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  • Indane-1,3-Dione: From Synthetic Strategies to Applic
  • Synthesis of indenes. Organic Chemistry Portal.
  • methyl iodide. Organic Syntheses Procedure.
  • NIST. 1H-Indene, 1,3-dimethyl-.
  • Recent Advances in Catalyst Design for Carboxylation Using CO 2 as the C1 Feedstock.
  • A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. Organic Process Research & Development.
  • Cu-Catalyzed Asymmetric Dicarboxylation of 1,3-Dienes with CO2. Journal of the American Chemical Society.
  • CUNY.
  • Eastern Michigan University. (2023, July 4).
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  • Rapid Communication Improved procedure for the synthesis of methyl ethers from alcohols. Indian Journal of Chemistry.
  • Green and Fast Synthesis of 2-Arylidene-indan-1,3-diones Using a Task-Specific Ionic Liquid. ACS Omega.
  • 1-(Dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic Acid. Molecules.
  • PubChem. 1H-Indene-1-carboxylic acid, 2,3-dihydro-3-oxo-.
  • PubChem. 1H-Indene-1-carboxylic acid, 2,3-dihydro-.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1,3-Dimethyl-1H-indene-2-carboxylic Acid

Welcome to the Advanced Technical Support Center. This hub is designed for researchers and drug development professionals facing thermodynamic and kinetic bottlenecks during the synthesis of 1,3-dimethyl-1H-indene-2-carb...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This hub is designed for researchers and drug development professionals facing thermodynamic and kinetic bottlenecks during the synthesis of 1,3-dimethyl-1H-indene-2-carboxylic acid. Due to the unique electronic delocalization of the indenyl core and the severe steric shielding imposed by the C1 and C3 methyl groups, standard synthetic methodologies often fail.

Below, we provide a quantitative comparison of synthetic routes, followed by troubleshooting FAQs and self-validating experimental protocols to ensure high-fidelity synthesis.

Quantitative Data: Comparison of Synthetic Routes
Synthesis RoutePrecursorKey ReagentsRegioselectivityTypical YieldPrimary Challenge
Direct Lithiation 1,3-Dimethyl-1H-indenen-BuLi, CO2Poor (Favors C1/C3)< 15%Competitive formation of 1-carboxylic acid due to orbital coefficients.
Nitrile Hydrolysis 1,3-Dimethyl-1H-indene-2-carbonitrileH2SO4/AcOH, H2OExcellent (Fixed)65-75%Reaction stalling at the primary amide stage due to steric hindrance.
Cu-Catalyzed Carboxylation 1,3-Dimethyl-1H-indene-2-BpinCuCl, KOtBu, CO2Excellent (Fixed)80-88%Protodeboronation of the alkenyl copper intermediate by trace moisture.
Troubleshooting Guides & FAQs

Q1: Why does direct lithiation and CO2 quenching of 1,3-dimethylindene yield a complex mixture rather than the desired 2-carboxylic acid? Causality: When 1,3-dimethyl-1H-indene is deprotonated, it forms a highly delocalized indenyl anion. Despite the steric bulk of the methyl groups at the C1 and C3 positions, the highest occupied molecular orbital (HOMO) coefficients remain largest at C1 and C3. Consequently, electrophilic attack by CO2 is kinetically favored at the 1-position, leading to the formation of 1,3-dimethyl-1H-indene-1-carboxylic acid (creating an all-carbon quaternary center) alongside unreacted starting material due to rapid proton transfer . Solution: Abandon direct lithiation. Instead, utilize a regiodefined precursor such as 1,3-dimethyl-1H-indene-2-boronic acid pinacol ester (Bpin) and perform a transition-metal-catalyzed carboxylation .

Q2: During the Copper-catalyzed carboxylation of the 2-Bpin precursor, my primary byproduct is 1,3-dimethyl-1H-indene. How do I prevent this protodeboronation? Causality: The catalytic cycle relies on transmetalation from boron to copper to form a highly reactive L-Cu-(1,3-dimethylindenyl) intermediate. This organocopper species is exceptionally basic. If trace water is present in the solvent or the CO2 gas stream, the intermediate undergoes rapid protonation (protodeboronation) rather than nucleophilic attack on the CO2 electrophile . Solution: Ensure rigorously anhydrous conditions. Dry DMF over activated 4Å molecular sieves for 48 hours prior to use. Pass the CO2 gas through a drying tube containing anhydrous CaSO4 before it enters the reaction vessel.

Q3: I am attempting to hydrolyze 1,3-dimethyl-1H-indene-2-carbonitrile using standard aqueous NaOH at reflux, but the reaction stalls at the primary amide. How can I drive it to completion? Causality: The conversion of a nitrile to a carboxylic acid proceeds via a primary amide intermediate. To hydrolyze the amide, a tetrahedral intermediate must form. The two adjacent methyl groups at C1 and C3 create severe steric shielding around the C2 carbonyl carbon, significantly raising the activation energy required for the hydroxide ion to attack . Solution: Switch from base-catalyzed to nitrosonium-mediated hydrolysis. Converting the amide to an acyl diazonium species bypasses the sterically demanding tetrahedral intermediate, allowing rapid decomposition to the carboxylic acid.

Validated Experimental Protocols
Protocol A: Copper-Catalyzed Carboxylation of 1,3-Dimethyl-1H-indene-2-Bpin

This modern protocol utilizes CO2 fixation to guarantee perfect regioselectivity at the C2 position.

  • Catalyst Activation: In an argon-filled glovebox, charge a Schlenk tube with CuCl (10 mol%), 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr) ligand (11 mol%), and KOtBu (2.0 equiv). Add anhydrous DMF (0.2 M).

    • Self-Validation Check: The mixture must transition to a pale yellow/colorless solution, indicating the successful formation of the active [IPr-Cu-OtBu] complex. Warning: A green or blue tint indicates moisture contamination and Cu(II) formation; discard the mixture if observed.

  • Transmetalation: Add 1,3-dimethyl-1H-indene-2-boronic acid pinacol ester (1.0 equiv) to the solution. Stir for 15 minutes at room temperature.

  • Carboxylation: Remove the Schlenk tube from the glovebox. Connect to a Schlenk line and perform three cycles of freeze-pump-thaw. Backfill with strictly anhydrous CO2 gas (1 atm via balloon). Heat the mixture to 70 °C for 24 hours.

    • Self-Validation Check: A fine white precipitate (potassium pinacolato salts) should become visible as the reaction progresses, confirming active transmetalation and turnover.

  • Workup: Cool the reaction to 0 °C. Carefully quench with 1.0 M aqueous HCl until the pH reaches 2. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate in vacuo. Purify via silica gel chromatography (Hexanes/EtOAc with 1% AcOH).

CopperCatalyticCycle CuCat Cu(I) Catalyst (L-Cu-X) Alkoxide Active Catalyst (L-Cu-OtBu) CuCat->Alkoxide Base (KOtBu) Transmet Transmetalation (Addition of Indenyl-Bpin) Alkoxide->Transmet CuIndenyl L-Cu-(1,3-Dimethylindenyl) Transmet->CuIndenyl CO2Insert CO2 Insertion (Nucleophilic Attack) CuIndenyl->CO2Insert CO2 (1 atm) CuCarboxylate L-Cu-Carboxylate Complex CO2Insert->CuCarboxylate CuCarboxylate->Alkoxide KOtBu Product 1,3-Dimethyl-1H-indene- 2-carboxylate CuCarboxylate->Product Base / H+ Workup

Catalytic cycle for Cu-catalyzed carboxylation of 1,3-dimethyl-1H-indene-2-boronic acid esters.
Protocol B: Nitrosonium-Mediated Hydrolysis of 1,3-Dimethyl-1H-indene-2-carbonitrile

A robust, classical approach designed to overcome severe steric hindrance.

  • Amide Formation: Dissolve 1,3-dimethyl-1H-indene-2-carbonitrile in concentrated H2SO4 (0.5 M) at 0 °C. Stir for 2 hours to quantitatively convert the nitrile to the primary amide.

  • Diazotization/Hydrolysis: Slowly add an aqueous solution of NaNO2 (1.5 equiv) dropwise to the highly acidic mixture, maintaining the temperature at 0 °C.

    • Self-Validation Check: Vigorous effervescence (N2 gas evolution) must be observed immediately upon addition. This physical cue confirms the successful conversion of the amide to the transient acyl diazonium species, which rapidly decomposes to the carboxylic acid. If no gas evolves, the nitrosonium ion has not formed; check the quality of the NaNO2.

  • Isolation: Once gas evolution ceases entirely, pour the reaction mixture over crushed ice. The 1,3-dimethyl-1H-indene-2-carboxylic acid will precipitate as a pale yellow solid. Filter, wash extensively with cold water until the filtrate is pH neutral, and dry under high vacuum.

References
  • "Some New Experiments on the Proton-Mobility in the Indene Ring-System." Acta Chemica Scandinavica / SciSpace. URL: [Link]

  • Hong, J., Nayal, O. S., & Mo, F. "Carboxylation of Alkenyl Boronic Acids and Alkenyl Boronic Acid Pinacol Esters with CO2 Catalyzed by Cuprous Halide." European Journal of Organic Chemistry, 2020. URL:[Link]

  • "Design, synthesis and biological activity of 1H-indene-2-carboxamides as multi-targeted anti-Alzheimer agents." Taylor & Francis. URL:[Link]

Optimization

Technical Support Center: Optimization of Indene-2-Carboxylic Acid Synthesis

Welcome to the Technical Support Center for the synthesis and optimization of indene-2-carboxylic acid and its functionalized derivatives. This guide is designed for researchers, application scientists, and drug developm...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and optimization of indene-2-carboxylic acid and its functionalized derivatives. This guide is designed for researchers, application scientists, and drug development professionals who require robust, self-validating protocols and troubleshooting strategies for indene-core construction.

Below, you will find mechanistic troubleshooting guides, quantitative optimization data, and rigorously validated experimental protocols.

Synthesis & Optimization Workflow

The following diagram illustrates the critical pathways in the synthesis and functionalization of indene-2-carboxylic acid derivatives, highlighting where optimization interventions (such as solvent swapping and catalyst selection) are typically required.

SynthesisWorkflow Start Starting Materials (e.g., 2-(3-oxoisobenzofuran-1-ylidene)malononitrile) Condensation Perkin-Type Condensation Reagents: tert-butyl acetoacetate, TEA, Ac2O Start->Condensation Step 1 (72h, RT) Intermediate Indene-2-Carboxylic Acid Intermediate Condensation->Intermediate HCl treatment (70°C) Optimization Reaction Optimization (Solvent Swap to n-hexane, Add Benzylamine) Intermediate->Optimization Yield/Purity Troubleshooting Esterification Esterification / Functionalization Catalyst: p-Toluenesulfonic Acid (PTSA) Optimization->Esterification Refined Conditions Product Target Indene-2-Carboxylate Derivatives Esterification->Product Reflux in Toluene

Caption: Workflow for the synthesis and optimization of indene-2-carboxylic acid derivatives.

Frequently Asked Questions & Troubleshooting (FAQs)

Q1: Why is my yield of 1-(dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic acid low during the Perkin-type condensation?

Cause & Mechanism: The synthesis of 1-(dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic acid via the Perkin reaction of 2-(3-oxoisobenzofuran-1(3H)-ylidene)malononitrile with tert-butyl acetoacetate relies heavily on the basicity of the environment and the efficiency of the acetyl group elimination[1]. Low yields usually stem from incomplete elimination or premature hydrolysis of the intermediate before acid treatment. Solution: Ensure that triethylamine (TEA) and acetic anhydride are present in a strict stoichiometric excess (typically 1.35 mL TEA and 2.04 mL acetic anhydride per 1.53 mmol of starting material). The reaction must stir at room temperature for a full 72 hours to ensure complete conversion before the addition of 2N HCl at 70 °C[1].

Q2: How can I prevent unwanted hydrolysis and improve crystallization when synthesizing halogenated indene-2-carboxylic acid esters?

Cause & Mechanism: When preparing compounds like 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-indene-2-carboxylic acid methyl ester, using standard solvents like dichloromethane (DCM) combined with aqueous oxidants (e.g., aqueous t-butylhydroperoxide) leads to excessive water in the system. This drives unwanted hydrolysis of the ester and keeps the product highly soluble, preventing crystallization[2]. Solution: Perform a solvent swap. Replace DCM with n-hexane and use an n-hexane solution of t-butylhydroperoxide instead of an aqueous one. The non-polar nature of n-hexane drastically reduces the solubility of the intermediate, forcing it to crystallize out of solution and driving the reaction forward. Additionally, introducing a catalytic amount of benzylamine inhibits the generation of epoxy impurities[2].

Q3: What is the optimal catalytic system for the esterification of 1-hydroxy-1H-indene-2-carboxylic acid?

Cause & Mechanism: Direct esterification of 1-hydroxy-1H-indene-2-carboxylic acid with aliphatic alcohols can be sluggish due to the steric hindrance and electronic deactivation of the indene ring. Solution: A highly efficient, one-pot protocol utilizes p-toluenesulfonic acid (PTSA) as a Brønsted acid catalyst. Refluxing the acid with the desired aliphatic alcohol in toluene with catalytic PTSA allows for azeotropic removal of water (driving the equilibrium toward the ester) and affords the corresponding alkyl esters in moderate to excellent yields[3].

Quantitative Optimization Data

The following table summarizes the optimization of reaction parameters for the synthesis of halogenated indene-2-carboxylic acid esters, demonstrating the causality between solvent choice, water content, and final yield[2].

Reaction ParameterStandard ConditionOptimized ConditionMechanistic ImpactYield / Purity Outcome
Primary Solvent Dichloromethane (DCM)n-HexaneDecreases product solubility; promotes immediate crystallization.Yield increases by >15%; easier isolation.
Oxidant Source Aqueous t-butylhydroperoxiden-Hexane t-butylhydroperoxideEliminates bulk water from the system, preventing ester hydrolysis.Reduces hydrolysis byproducts to <2%.
Additive NoneBenzylamine (catalytic)Competitively inhibits pathways leading to epoxy impurities.Purity increases to >98%.

Standard Operating Procedures (Protocols)

Protocol A: Synthesis of 1-(Dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic Acid

This protocol utilizes a Perkin-type transformation to build the functionalized indene core[1].

  • Reagent Mixing: In a dry, round-bottom flask, combine 2-(3-oxoisobenzofuran-1(3H)-ylidene)malononitrile (300 mg, 1.53 mmol) and tert-butyl acetoacetate (302 mg, 314 µL, 1.91 mmol).

  • Catalyst Addition: Add triethylamine (1.35 mL) and acetic anhydride (2.04 mL) to the mixture.

  • Condensation: Stir the resulting mixture at room temperature under an inert atmosphere for 72 hours.

  • Acidic Cleavage: Slowly add 10 mL of a 2N HCl solution. Heat the reaction mixture to 70 °C and stir for exactly 2 hours to facilitate the loss of the acetyl group and formation of the carboxylic acid.

  • Isolation: Cool the mixture to room temperature. Filter the resulting orange solid precipitate and wash thoroughly with distilled water.

  • Validation: Yield should be approximately 302 mg (83%). Melting point > 300 °C. Verify structure via 1H NMR (look for the characteristic enol/acid signals)[1].

Protocol B: Esterification of 1-Hydroxy-1H-indene-2-carboxylic Acid

A robust method for generating indene esters using azeotropic dehydration[3].

  • Preparation: Dissolve 1-hydroxy-1H-indene-2-carboxylic acid (1.0 equiv) in anhydrous toluene (0.2 M concentration).

  • Reagent Addition: Add the desired aliphatic alcohol (3.0 equiv) and a catalytic amount of p-toluenesulfonic acid (PTSA, 0.1 equiv).

  • Reflux: Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (approx. 110 °C).

  • Monitoring: Allow the reaction to proceed until water ceases to collect in the Dean-Stark trap (typically 4–8 hours depending on the alcohol).

  • Workup: Cool to room temperature, wash the organic layer with saturated aqueous NaHCO3 to neutralize the PTSA, followed by brine. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

References

  • Rakitin, O. A., et al. "1-(Dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic Acid." MDPI, 2024.
  • "Preparation method of 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-indene-2-carboxylic acid methyl ester." Google Patents (CN106397198A).
  • "A facile approach towards the synthesis of functionalized indenol derivatives identified as potent anti-oxidant and anti-bacterial agents." ResearchGate.

Sources

Troubleshooting

Purification strategies for removing impurities from 1,3-Dimethyl-1H-indene-2-carboxylic acid

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and purification strategies for 1,3-Dimethyl-1H-indene-2-carboxylic acid. The content is structured to address...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and purification strategies for 1,3-Dimethyl-1H-indene-2-carboxylic acid. The content is structured to address common challenges encountered in the laboratory, moving from general questions to specific experimental issues and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities I might encounter when synthesizing 1,3-Dimethyl-1H-indene-2-carboxylic acid?

A1: Impurities are highly dependent on the specific synthetic route employed.[1] However, common classes of impurities include:

  • Unreacted Starting Materials: Depending on the synthesis, these could be neutral organic molecules.[2][3]

  • Neutral Byproducts: Side-reactions can generate non-acidic organic compounds.

  • Related Acidic Compounds: Isomers or byproducts with similar acidic functional groups may be present, which can be particularly challenging to separate.

  • Residual Solvents: Solvents used in the reaction or initial workup (e.g., THF, Dichloromethane, Toluene).

  • Water: Can be introduced during aqueous workup steps.

Q2: How do I choose the best primary purification technique for my crude product?

A2: The optimal technique depends on the physical state of your crude product and the nature of the impurities.[1] For a solid carboxylic acid like 1,3-Dimethyl-1H-indene-2-carboxylic acid, recrystallization is often the most efficient first step. If the product is an oil or if recrystallization fails to remove closely related impurities, acid-base extraction followed by column chromatography is the recommended sequence.[4][5] Use the decision-making workflow below to guide your choice.

Purification_Workflow Start Crude 1,3-Dimethyl-1H-indene-2-carboxylic acid IsSolid Is the crude product a solid? Start->IsSolid Recrystallize Attempt Recrystallization IsSolid->Recrystallize Yes AcidBase Perform Acid-Base Extraction IsSolid->AcidBase No / Oily Solid PurityCheck1 Check Purity (TLC, mp, NMR) Recrystallize->PurityCheck1 PureProduct Pure Product PurityCheck1->PureProduct Pure PurityCheck1->AcidBase Impure PurityCheck2 Check Purity (TLC) AcidBase->PurityCheck2 PurityCheck2->PureProduct Pure Chromatography Perform Flash Column Chromatography PurityCheck2->Chromatography Impure PurityCheck3 Check Purity (TLC, NMR) Chromatography->PurityCheck3 PurityCheck3->PureProduct Pure PurityCheck3->Chromatography Impure (Re-evaluate solvent system) AcidBase_Workflow cluster_org Organic Phase cluster_aq Aqueous Phase dissolve 1. Dissolve Crude Product in Ethyl Acetate extract Separate Layers dissolve->extract 2. Extract with aq. NaHCO₃ org_impurities Neutral Impurities (Discard) carboxylate_salt Sodium Carboxylate Salt (in Aqueous NaHCO₃) precipitate 3. Acidify with HCl to Precipitate Product carboxylate_salt->precipitate product 4. Filter & Dry Pure Product precipitate->product extract->org_impurities Organic extract->carboxylate_salt Aqueous

Sources

Optimization

Technical Support Center: Overcoming Low Yields in Dimethyl-Indene-Carboxylic Acid Synthesis

Welcome to the Advanced Synthesis Support Hub. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter severe yield bottlenecks when preparing func...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Hub. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter severe yield bottlenecks when preparing functionalized indenes, specifically dimethyl-indene-carboxylic acids (e.g., 1,4-dimethyl-indene-2-carboxylic acid).

The synthesis of these sterically hindered, electron-rich bicyclic systems is notoriously prone to side reactions, over-oxidation, and catalyst poisoning. This guide is structured to troubleshoot these exact failure points through mechanistic causality, quantitative optimization, and self-validating experimental protocols.

I. Troubleshooting & FAQs: Mechanistic Yield Loss

Q1: Why do I observe massive yield losses (<30%) and the formation of deep orange/red byproducts during the base-catalyzed condensation to form the indene core? Causality: The standard protocol involves the Perkin reaction of phthalic anhydrides followed by Knoevenagel condensation. However, when using harsh bases like sodium acetate in ethanol at elevated temperatures, the intermediate 1H-indene-1,3-diones readily undergo self-condensation. This side reaction forms 1, drastically reducing the yield of the target dimethyl-indene framework[1]. Solution: Alter the reaction kinetics by switching to a milder base system (triethylamine and acetic anhydride) and strictly maintaining room temperature for 72 hours before applying any heat.

Q2: My oxidative cleavage of the alkene precursor to the carboxylic acid results in chain-shortened impurities. How can I prevent over-oxidation? Causality: The dimethyl-indene double bond is highly electron-rich. Standard permanganate or ozone oxidations in neutral/basic aqueous media often over-oxidize the substrate, cleaving adjacent C-C bonds once the carboxylic acid is formed. Solution: Transition to a two-phase oxidation system using a 2 (e.g., methyltrioctylammonium tetrakis(oxodiperoxotungsto)phosphate) with aqueous hydrogen peroxide[2]. The two-phase system isolates the newly formed carboxylic acid in the organic layer, physically separating it from the bulk aqueous oxidant.

Q3: During the catalytic hydrogenation of the dimethyl-indene double bond, the reaction stalls at 50% conversion. Why is the catalyst failing? Causality: The indene double bond is sterically hindered by the adjacent methyl groups. Furthermore, in pure organic solvents (like pure ethanol), the resulting carboxylic acid product has poor solubility. As the product forms, it precipitates directly onto the active sites of the palladium catalyst, poisoning it and halting the reaction. Solution: Utilize an3 (e.g., 10:1 v/v)[3]. The water dramatically increases the solubility of the carboxylic acid moiety, keeping the catalyst surface clean.

Q4: Esterification of the indene-carboxylic acid causes degradation of the indene core. What is the alternative? Causality: The allylic protons in the dimethyl-indene nucleus are highly reactive. Strong mineral acids (like H2SO4) promote polymerization or isomerization of the double bond. Solution: Employ a catalytic amount of 4 in toluene at reflux[4]. This provides a mild acidic environment while allowing a Dean-Stark trap to drive the reaction via continuous water removal.

II. Quantitative Data & Optimization Metrics

Table 1: Optimization of Base-Catalyzed Condensation for Indene Core Synthesis

Base System Temperature Reaction Time Bindone Byproduct (%) Target Indene Yield (%)
Sodium Acetate / EtOH 80 °C 4 h >45% <30%
Pyridine / Piperidine 60 °C 12 h ~25% 52%

| Triethylamine / Ac2O | 25 °C | 72 h | <5% | 83% |

Table 2: Solvent Effects on Catalytic Hydrogenation Yields (10% Pd/C, 1 atm H2)

Solvent System Catalyst Poisoning Observed Conversion Rate Isolated Yield
Pure Ethanol Yes (Product Precipitation) Stalls at ~45% 38%
Ethyl Acetate Yes (Product Precipitation) Stalls at ~55% 46%

| Ethanol/Water (10:1) | No (Product remains soluble) | 100% | 93% |

III. Self-Validating Experimental Protocols

A protocol is only as reliable as its built-in feedback loops. The following methodologies are designed as self-validating systems, ensuring you can confirm success at each step without waiting for final NMR analysis.

Protocol A: Mild Condensation to Avoid Bindone Formation

Objective: Synthesize the dimethyl-indene core via Knoevenagel condensation.

  • Input Verification: Ensure the starting anhydride/malononitrile precursor is fully dissolved in the triethylamine (1.35 mL) and acetic anhydride (2.04 mL) mixture. A clear solution validates proper solvation.

  • Reaction: Stir the mixture strictly at room temperature (25 °C) for 72 hours.

  • In-Process Control (IPC): The system is self-validating when the solution transitions from clear to a dense, deep orange suspension. A lack of precipitate indicates the reaction has stalled.

  • Hydrolysis: Add 10 mL of 2 N HCl and heat to 70 °C for exactly 2 hours to hydrolyze the ester.

  • Output Verification: Filter and wash the solid with water. Determine the melting point; a sharp transition at >300 °C validates the purity of the target carboxylic acid[1].

Protocol B: High-Yield Catalytic Hydrogenation

Objective: Reduce 1,4-dimethyl-indene-2-carboxylic acid to its cis-dihydro derivative.

  • Solvent Preparation: Dissolve 35.5 g of the precursor in a co-solvent of 700 mL ethanol and 70 mL water.

  • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C).

  • Reaction: Purge with N2, then hydrogenate at ambient temperature and 1 atm pressure.

  • In-Process Control (IPC): Monitor the volumetric hydrogen gas uptake. The reaction validates itself when exactly 1 molar equivalent of H2 is consumed and the uptake curve flatlines completely. Do not stop the reaction until the flatline is achieved.

  • Output Verification: Filter off the Pd/C, evaporate the ethanol under reduced pressure, and add water to force precipitation. Filter the resulting solid. A yield of ~33.3 g (93%) with a melting point of 132°-135° C confirms stereospecific cis-hydrogenation[3].

IV. Mechanistic Workflow Visualization

IndeneSynthesis A Phthalic Anhydride Precursor B Perkin / Knoevenagel Reaction A->B TEA / Ac2O C Dimethyl-Indene Intermediate B->C 72h, 25°C D Bindone Byproducts (Yield Loss) B->D NaOAc / Heat (Avoid) E Oxidative Cleavage (W-Catalyst / H2O2) C->E Two-Phase F Dimethyl-Indene Carboxylic Acid E->F Prevents Over-oxidation G Catalytic Hydrogenation (10% Pd/C, EtOH/H2O) F->G H2 (1 atm) H cis-Dihydro-Dimethyl Carboxylic Acid G->H 93% Yield

Fig 1. Optimized synthesis workflow for dimethyl-indene-carboxylic acids.

V. References

  • Title: 1-(Dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic Acid Source: MDPI (Molbank) URL: 1

  • Title: Science of Synthesis 20.2 Carboxylic Acids Source: Thieme Connect URL: 2

  • Title: Synthesis of cis-2,3-Dihydro-1,4-dimethyl-1H-indene-2-carboxylic acid Source: PrepChem.com URL: 3

  • Title: Efficient Synthesis of Substituted Indene Derivatives Source: ResearchGate (Synthetic Communications) URL: 4

Sources

Troubleshooting

Technical Support Center: Crystallization of 1,3-Dimethyl-1H-indene-2-carboxylic acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the crystallization of 1,3-Dimethyl-1H-indene-2-carboxylic acid. This guide is designed for researchers, scientists, and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the crystallization of 1,3-Dimethyl-1H-indene-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this molecule. As no standardized crystallization protocol for this specific compound is widely published, this document provides a systematic, first-principles approach to developing a robust and reproducible crystallization procedure. We will explore the underlying scientific principles to empower you to troubleshoot effectively and optimize your results.

Section 1: Understanding the Molecule - Foundational Knowledge

Before initiating any crystallization protocol, understanding the physicochemical properties of 1,3-Dimethyl-1H-indene-2-carboxylic acid is crucial. The molecule's structure, featuring a nonpolar indene backbone and a polar carboxylic acid group, suggests a nuanced solubility profile that is key to selecting an appropriate solvent system.

Key Structural Features and Their Implications:

  • Aromatic Indene Core: The fused bicyclic aromatic system is rigid and largely nonpolar, favoring solubility in aromatic or nonpolar organic solvents.[1][2]

  • Carboxylic Acid Group: This functional group is highly polar and capable of strong hydrogen bonding. This confers solubility in polar protic solvents (like alcohols) and allows for manipulation via pH.[2][3] The presence of this group makes the molecule's solubility highly dependent on the pH of the solution.

  • Dimethyl Substitution: The methyl groups add to the nonpolar character of the molecule.

This duality means that a single perfect solvent might be elusive, making mixed-solvent systems a highly probable route to success.

Section 2: Troubleshooting Guide & FAQs

This section directly addresses common issues encountered during crystallization in a question-and-answer format.

Q1: My compound will not crystallize, even after extensive cooling. What should I do?

This is a frequent issue, typically pointing to one of two root causes: excessive solvent or a kinetically stable supersaturated solution.

Possible Cause & Explanation Troubleshooting Action
Excessive Solvent: The concentration of the compound is below the saturation point even at low temperatures. A good crystallization solvent should dissolve the compound when hot but have low solubility when cold.[4][5] If too much solvent is used, the solution will never become saturated upon cooling.1. Reduce Solvent Volume: Gently heat the solution and boil off a portion of the solvent.[6][7] Allow the reduced-volume solution to cool again. 2. Test the Mother Liquor: Dip a glass stirring rod into the solution, remove it, and let the solvent evaporate. If a solid residue forms, your compound is present, and concentration is the correct path.[6]
High Energy Barrier to Nucleation: The solution is supersaturated, but the initial formation of crystal seeds (nuclei) is kinetically hindered.[4][7] Molecules require a starting point to begin assembling into a lattice.1. Induce Nucleation by Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections in the glass can serve as nucleation sites.[4][6][7] 2. Add a Seed Crystal: If you have a small amount of the solid product (even if impure), add a tiny crystal to the cooled solution. This provides a perfect template for further crystal growth.[6][8] 3. Cool to a Lower Temperature: After attempting the above, cool the flask in an ice-salt bath. The increased supersaturation at lower temperatures may overcome the nucleation barrier, but be wary of precipitating impurities.[7]
Q2: My compound separated as an oil instead of a solid. How do I fix this "oiling out"?

"Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, forming an impure liquid phase instead of a solid crystal lattice.[1][6][7]

Possible Cause & Explanation Troubleshooting Action
High Solute Concentration / Rapid Cooling: The solution becomes supersaturated too quickly or at too high a temperature. Impurities often dissolve preferentially in the oil, leading to a poor purification outcome.[6]1. Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil. Add a small amount (1-5%) of additional hot solvent to lower the saturation temperature.[1][4][7] 2. Slow Down Cooling: Allow the flask to cool to room temperature very slowly (e.g., by placing it in a warm water bath or insulating it with glass wool). This gives molecules time to arrange properly.[4][7]
Inappropriate Solvent Choice: The boiling point of the solvent may be too high relative to the melting point of the solute.[7]1. Re-evaluate the Solvent: Choose a solvent with a lower boiling point.[2] 2. Use a Mixed-Solvent System: Dissolve the compound in a "good" solvent and titrate with a "poor" solvent (an anti-solvent) at a slightly lower temperature until turbidity persists, then clarify with a drop of the good solvent and cool slowly.
Q3: I obtained crystals, but the yield is very low. How can I improve it?

A low yield is almost always a result of the compound remaining in the "mother liquor" (the solution left after filtration).[6]

Possible Cause & Explanation Troubleshooting Action
Too Much Solvent: This is the most common reason for low yield.[6][7] Even a good solvent will retain some dissolved product at low temperatures.1. Minimize Hot Solvent: In future attempts, use only the absolute minimum amount of hot solvent required to fully dissolve the compound.[4] 2. Recover from Mother Liquor: Reduce the volume of the filtrate by boiling and cool it again to recover a second crop of crystals. Note that this second crop may be less pure.
Premature Crystallization: Crystals formed on the filter paper or funnel during hot filtration of an impurity-laden solution.1. Use Pre-heated Equipment: Ensure your gravity filtration funnel and receiving flask are pre-heated (e.g., in an oven or with hot solvent vapor) before filtering the hot solution. 2. Add Excess Solvent (and remove later): Add a small excess of solvent (~5%) before hot filtration to prevent saturation during the process. This excess can be boiled off before the final cooling step.
Q4: I suspect impurities are preventing crystallization. What are my options?

Impurities can disrupt crystal lattice formation, inhibit nucleation, or promote oiling out.[4][9]

Possible Cause & Explanation Troubleshooting Action
Soluble Impurities: These interfere with the ordered packing of molecules into a crystal.1. Pre-Purification: Consider running the crude material through a short silica gel plug before attempting crystallization. 2. Activated Charcoal: If colored impurities are present, add a small amount of activated charcoal to the hot solution, swirl, and then remove it via hot gravity filtration.[6]
Baseline Impurities / Structural Isomers: The crude material is too impure for crystallization to be effective as a primary purification step.1. Purification via pH Swing: This is a highly effective technique for carboxylic acids.[3] Dissolve the crude material in a dilute aqueous base (e.g., 1M NaOH). Wash the basic solution with a nonpolar organic solvent (e.g., ethyl acetate) to remove neutral impurities. Then, slowly re-acidify the aqueous layer with a dilute acid (e.g., 1M HCl) until the product precipitates. The solid can then be filtered and subjected to a final recrystallization.

Section 3: Experimental Protocols & Workflows

Protocol 1: Systematic Solvent Screening

This protocol is designed to efficiently identify a suitable single or mixed-solvent system.

  • Preparation: Place ~15-20 mg of your crude 1,3-Dimethyl-1H-indene-2-carboxylic acid into several small test tubes.

  • Solvent Addition (Room Temp): To each tube, add a potential solvent dropwise (0.2 mL at a time). After each addition, stir or vortex the tube. Record the solubility in a table. Good candidates are solvents in which the compound is poorly soluble at room temperature.[5]

  • Heating: If the compound is insoluble at room temperature, gently heat the test tube to the boiling point of the solvent. A good solvent will fully dissolve the compound at this stage.[5]

  • Cooling: Allow the tubes with dissolved solids to cool slowly to room temperature, then place them in an ice bath.

  • Observation: Observe the quality and quantity of the crystals formed. The ideal solvent will show high solubility when hot and low solubility when cold, yielding a significant amount of crystalline solid.

Table 1: Solvent Screening Template
SolventPolarityBoiling Point (°C)Solubility (Cold)Solubility (Hot)Observations on Cooling
WaterHigh100
EthanolHigh78
Ethyl AcetateMedium77
TolueneLow111
HexanesLow69
AcetoneHigh56
AcetonitrileHigh82
Workflow 1: Troubleshooting Crystallization Attempts

The following diagram outlines a decision-making process for troubleshooting common crystallization problems.

G start Crystallization Attempt (Cooling Saturated Solution) outcome Observe Outcome start->outcome no_xtal No Crystals Form outcome->no_xtal Clear Solution oil_out Oiling Out Occurs outcome->oil_out Liquid Phase Separation low_yield Low Yield of Crystals outcome->low_yield Few Crystals good_xtal Crystals Form outcome->good_xtal Sufficient Crystals action_conc Action: 1. Boil off some solvent 2. Re-cool no_xtal->action_conc Likely too dilute action_nuc Action: 1. Scratch flask 2. Add seed crystal no_xtal->action_nuc If concentrated action_oil Action: 1. Re-heat to dissolve 2. Add more solvent 3. Cool SLOWLY oil_out->action_oil action_yield Action: 1. Use less solvent next time 2. Concentrate mother liquor low_yield->action_yield finish Collect & Dry Crystals good_xtal->finish action_purify Consider Impurities: 1. pH Swing Purification 2. Pre-purify by column action_oil->action_purify If oiling persists

Caption: A decision tree for troubleshooting common crystallization failures.

Workflow 2: Solvent System Selection Logic

This diagram illustrates the process of selecting and optimizing a solvent system for crystallization.

G start Start: Crude Solid screen Solvent Screening (Protocol 1) start->screen find_good Identify 'Good' Solvents (Soluble when hot) screen->find_good find_poor Identify 'Poor' Solvents (Insoluble when hot) screen->find_poor decision Single Solvent Ideal? find_good->decision mixed_solvent Develop Mixed System (Solvent/Anti-Solvent) find_poor->mixed_solvent single_solvent Use Single Solvent (Poorly soluble cold, very soluble hot) decision->single_solvent Yes decision->mixed_solvent No end_single Proceed to Crystallization single_solvent->end_single protocol_mix Protocol: 1. Dissolve in min. hot 'Good' solvent 2. Add 'Poor' solvent dropwise until cloudy 3. Add 'Good' solvent to clarify 4. Cool slowly mixed_solvent->protocol_mix end_mixed Proceed to Crystallization protocol_mix->end_mixed

Caption: Workflow for selecting a single or mixed-solvent crystallization system.

References
  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids - Chempedia. Retrieved from [Link]

  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • Williamson, K. L., & Masters, K. M. (n.d.). Recrystallization. Retrieved from [Link]

  • The Student Room. (2018, April 7). How to purify a carboxylic acid by recrystallisation? Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Lee, S. H., & Lee, K. S. (2003). Purification of carboxylic acids by complexation with selective solvents. U.S.
  • Beckmann, W. (2009). Why Do Organic Compounds Crystallise Well or Badly or Ever so Slowly? Why Is Crystallisation Nevertheless Such a Good Purification Technique? Organic Process Research & Development, 14(5), 1194-1200. [Link]

  • EPFL. (n.d.). Guide for crystallization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). ethyl 1-hydroxy-1,3-dimethyl-1H-indene-2-carboxylate. Retrieved from [Link]

  • Nichols, L. (2022, April 7). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. Retrieved from [Link]

  • Fieser, L. F. (n.d.). Crystallization Solvents. Retrieved from [Link]

Sources

Optimization

Identification and characterization of side products in the synthesis of 1,3-Dimethyl-1H-indene-2-carboxylic acid

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals working with functionalized indene scaffolds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals working with functionalized indene scaffolds. The synthesis of 1,3-Dimethyl-1H-indene-2-carboxylic acid presents unique mechanistic challenges. The indene core is highly reactive; its uniquely acidic protons, allylic/benzylic positions, and strained double bonds make it susceptible to a variety of side reactions including regioisomerization, auto-oxidation, decarboxylation, and oligomerization.

This guide provides a deep-dive troubleshooting framework, quantitative analytical signatures, and a self-validating standard operating procedure (SOP) to ensure high-fidelity synthesis.

Part 1: Mechanistic Pathway & Side Product Visualization

To effectively troubleshoot, we must first understand the thermodynamic and kinetic branching points of the synthesis. The cyclization of allylic cations to form substituted indenes is highly dependent on the electronic nature of the substituents, where electron-withdrawing groups (like carboxylic acids) can complicate the electrocyclization process 1.

Below is the mechanistic map detailing the primary synthetic route and the divergence into common side products.

IndenePathways Precursor Acyclic Precursor (Substituted Butanoic Acid) Intermediate Carbocation Intermediate (Cyclization) Precursor->Intermediate Lewis/Brønsted Acid Target 1,3-Dimethyl-1H-indene- 2-carboxylic acid (Target) Intermediate->Target -H+ Isomer 1,3-Dimethyl-3H-indene- 2-carboxylic acid Target->Isomer Base/Acid Tautomerization Oxidation 1-Hydroxy-1,3-dimethyl-1H- indene-2-carboxylic acid Target->Oxidation O2, Light (Auto-oxidation) Decarboxylation 1,3-Dimethyl-1H-indene (Decarboxylated) Target->Decarboxylation Heat, Strong Acid (-CO2) Oligomer Indene Dimers & Oligomeric Tars Target->Oligomer Cationic Polymerization

Fig 1: Synthetic pathways and major side products of 1,3-dimethyl-1H-indene-2-carboxylic acid.

Part 2: Quantitative Data & Analytical Signatures

When characterizing your crude mixture, cross-reference your spectral data against this diagnostic table to rapidly identify the dominant side reaction.

Side ProductStructural ModificationMass Shift (Δ Da)Primary Analytical Signature (¹H NMR / MS)Causality / Trigger
3H-Indene Isomer Double bond migration (C2-C3 to C1-C2)0Shift of aliphatic methyl to vinylic methyl; loss of C1-H signal.Base-catalyzed tautomerization during workup.
1-Hydroxy Derivative Hydroxylation at C1 (Allylic/Benzylic)+16m/z[M+16]; Appearance of -OH broad singlet; shift of C1 methyl.Radical-mediated auto-oxidation via hydroperoxide.
1,3-Dimethyl-1H-indene Loss of -COOH group-44m/z [M-44]; Appearance of vinylic proton at C2 (~6.5 ppm).Thermal or strongly acidic decarboxylation.
Oligomeric Tars Intermolecular C-C bond formation+[M]nBroad, unresolved polymeric humps in baseline NMR; high m/z.Cationic polymerization via strong Lewis/Brønsted acids.

Part 3: Troubleshooting FAQs

Q1: During NMR analysis of the isolated product, I observe two distinct methyl doublets and a complex multiplet in the aliphatic region instead of the expected signals. What is happening? Cause: You are observing a mixture of double-bond regioisomers: 1H-indene and 3H-indene. The indene system is highly prone to tautomerization. The proton at the C1 position is exceptionally acidic because its removal generates a cyclopentadienyl-like anion that is stabilized by both the aromatic ring and the electron-withdrawing carboxylic acid at C2. Under basic workup conditions, or even upon prolonged standing in protic solvents, the double bond migrates to form a thermodynamic equilibrium between the isomers. Solution: Avoid using strong aqueous bases (e.g., NaOH, Na₂CO₃) during the reaction quench or extraction phases. Use mild, slightly acidic buffers (like saturated NH₄Cl) to keep the system protonated and kinetically trap the desired 1H-isomer.

Q2: LC-MS analysis of my crude mixture shows a significant +16 Da impurity. How can I prevent this? Cause: The +16 Da mass shift is the classic signature of allylic/benzylic auto-oxidation. The C1 position of 1,3-dimethyl-1H-indene-2-carboxylic acid is a tertiary benzylic/allylic carbon, making it exceptionally susceptible to radical-mediated oxidation. It reacts with atmospheric oxygen to form a hydroperoxide intermediate, which subsequently decomposes into 1-hydroxy-1,3-dimethyl-1H-indene-2-carboxylic acid 2. Solution: Conduct the reaction and all subsequent concentration steps strictly under an inert argon atmosphere. Adding a radical scavenger, such as 0.01% BHT (Butylated hydroxytoluene), to your extraction solvents will intercept the hydroperoxide radical chain mechanism.

Q3: My reaction yield is low, and GC-MS indicates a major volatile byproduct with m/z 144. What is this side product? Cause: m/z 144 corresponds to 1,3-dimethyl-1H-indene, the decarboxylation product of your target molecule. α,β-unsaturated carboxylic acids can undergo decarboxylation when subjected to high temperatures or strong mineral acids during the cyclization step 3. Solution: Lower the cyclization temperature. If you are using harsh thermal conditions (e.g., >100 °C with polyphosphoric acid), switch to a milder Lewis acid (e.g., BF₃·OEt₂) in a halogenated solvent at 0 °C to 25 °C.

Q4: After acidic workup, I am losing material to an insoluble, high-molecular-weight tar. What causes this? Cause: Indenes are notorious for undergoing cationic polymerization in the presence of strong Brønsted or Lewis acids. The electron-rich double bond attacks protonated indene monomers, creating a runaway intermolecular oligomerization cascade. Solution: Ensure that the cyclization catalyst is strictly stoichiometric or sub-stoichiometric, and quench the reaction rapidly at low temperatures. Do not leave the product in strongly acidic solutions for extended periods.

Part 4: Validated Experimental Protocol (SOP)

This protocol is designed as a self-validating system . By incorporating specific In-Process Controls (IPCs), you can verify the success of each mechanistic safeguard before proceeding.

Step 1: Kinetically Controlled Cyclization

  • Dissolve the acyclic precursor in anhydrous dichloromethane (DCM) under a strict argon atmosphere. Causality: Argon displaces O₂, preventing the initiation of radical auto-oxidation at the highly sensitive C1 position.

  • Cool the reaction vessel to 0 °C using an ice bath.

  • Add the Lewis acid catalyst (e.g., BF₃·OEt₂) dropwise over 15 minutes. Causality: Maintaining a low temperature prevents the thermal decarboxylation of the resulting α,β-unsaturated acid and suppresses cationic oligomerization.

  • IPC Validation: After 2 hours, quench a 10 µL aliquot in cold methanol. Analyze via LC-MS. The presence of the target mass without the m/z[M-44] peak validates that decarboxylation has been successfully suppressed.

Step 2: Mild Quenching & Extraction

  • Quench the reaction mixture by pouring it into a vigorously stirred, ice-cold saturated aqueous NH₄Cl solution. Causality: NH₄Cl provides a mildly acidic buffer (~pH 5-6). Avoiding strong bases prevents the deprotonation of the C1 position, thereby locking the double bond in the 1H-indene kinetic state and preventing tautomerization to the 3H-isomer.

  • Extract the aqueous layer with ethyl acetate containing 0.01% BHT. Causality: BHT acts as a radical scavenger. Because the workup is exposed to the atmosphere, BHT intercepts any oxygen radicals, halting the auto-oxidation cascade.

  • IPC Validation: Analyze the organic layer via LC-MS. The absence of a +16 Da mass shift confirms the efficacy of the BHT and argon combination.

Step 3: Purification & Storage

  • Purify the crude product via flash column chromatography using slightly acidified silica (e.g., 1% acetic acid in the hexanes/ethyl acetate eluent). Causality: Standard neutral or basic silica can induce on-column isomerization of the indene double bond.

  • Evaporate the solvent in vacuo at a bath temperature not exceeding 30 °C.

  • Store the purified solid in amber vials, backfilled with argon, at -20 °C. Causality: Light and ambient temperatures provide the activation energy required for both auto-oxidation and dimerization of the indene core.

Part 5: References

  • Liquid-phase oxidation of hydrocarbons. Part 4.—Indene and tetralin: occurrence and mechanism of the thermal initiation reaction with oxygen. Transactions of the Faraday Society (RSC Publishing).2

  • Investigation of Substituent Effects on the Selectivity of 4π-Electrocyclization of 1,3-Diarylallylic Cations for the Formation of Highly Substituted Indenes. ResearchGate.1

  • Preparation of indenes (US4568782A). Google Patents.3

Sources

Troubleshooting

Technical Support Center: Enhancing the Stability of 1,3-Dimethyl-1H-indene-2-carboxylic acid

Prepared by the Senior Application Scientist Team This guide is designed for researchers, scientists, and drug development professionals working with 1,3-Dimethyl-1H-indene-2-carboxylic acid. Recognizing the compound's u...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals working with 1,3-Dimethyl-1H-indene-2-carboxylic acid. Recognizing the compound's unique chemical structure—an indene core susceptible to reactivity and a critical carboxylic acid functional group—this document provides in-depth troubleshooting advice and methodologies to diagnose and mitigate stability issues. Our goal is to empower you to ensure the integrity of your compound throughout its experimental lifecycle.

Part 1: Frequently Asked Questions (FAQs) on Compound Stability

This section addresses the most common initial observations and concerns regarding the stability of 1,3-Dimethyl-1H-indene-2-carboxylic acid.

Question 1: My solid sample of 1,3-Dimethyl-1H-indene-2-carboxylic acid is developing a yellow or brownish tint over time, even when stored in a vial. What is the likely cause?

Answer: This is a classic indicator of oxidative degradation and/or photodecomposition. The indene ring system, particularly the five-membered ring with its double bond, is susceptible to oxidation when exposed to atmospheric oxygen. This process can be accelerated by light, which can initiate radical chain reactions. The resulting degradation products are often colored impurities. To mitigate this, we strongly recommend storing the solid compound under an inert atmosphere (e.g., argon or nitrogen) in an amber vial at low temperatures (-20°C for long-term storage) to minimize both oxidation and photodegradation.

Question 2: I'm analyzing a solution of the compound in a common organic solvent (e.g., Methanol, Acetonitrile) and see new peaks appearing in the HPLC chromatogram after only a few hours at room temperature. What's happening?

Answer: While oxidation is still a possibility, the appearance of new peaks in solution suggests other potential degradation pathways. The two most probable causes are:

  • Isomerization: The double bond within the indene's five-membered ring can migrate, particularly if trace amounts of acid or base are present in your solvent or on your glassware. This can lead to the formation of structural isomers with different retention times.

  • Solvolysis: If using a protic solvent like methanol, there is a possibility of esterification of the carboxylic acid group, especially if the solution is heated or contains acidic catalysts. This would result in the formation of methyl 1,3-dimethyl-1H-indene-2-carboxylate.

We advise preparing solutions fresh whenever possible and using high-purity, neutral solvents. If solutions must be stored, they should be kept cold, protected from light, and under an inert atmosphere.

Question 3: How does pH impact the stability of this compound when dissolved in aqueous or mixed-aqueous solutions?

Answer: The pH of the solution is a critical factor governing the stability of this molecule. Forced degradation studies, which intentionally stress a molecule with agents like acid and base, are essential for understanding these vulnerabilities.[1][2]

  • Acidic Conditions (Low pH): In a strongly acidic environment, you risk acid-catalyzed hydrolysis or rearrangement of the indene ring.[3] The double bond can be protonated, leading to potential isomerization or other unwanted reactions.

  • Basic Conditions (High pH): Under basic conditions, the carboxylic acid will be deprotonated to its carboxylate salt form, which may alter its reactivity. More importantly, strong bases can promote elimination reactions or other rearrangements in the indene system.[3]

It is crucial to determine the pH stability profile of the molecule, which can be achieved through a forced degradation study as detailed in the protocols below.

Part 2: Troubleshooting Guide for Investigating Degradation

If you have confirmed that your compound is degrading, a systematic investigation is necessary to identify the cause and establish a corrective action plan.

Problem: You observe a consistent loss of the parent compound's peak area and/or the appearance of new, unidentified peaks in your analytical chromatogram (e.g., HPLC-UV, LC-MS).

Workflow for Investigating Compound Instability

The following workflow provides a structured approach to diagnosing the root cause of degradation.

G A Observation of Instability (e.g., Purity Loss, Color Change) B Hypothesize Degradation Pathways (Oxidation, Hydrolysis, Photolysis, etc.) A->B C Perform Forced Degradation Study (See Protocol 1) B->C D Analyze Stressed Samples (Stability-Indicating HPLC, LC-MS/MS) C->D E Characterize Degradants (Identify Mass and Structure) D->E F Identify Specific Vulnerabilities (e.g., Sensitive to Base and Light) E->F G Implement Mitigation Strategy (e.g., Adjust pH, Inert Storage, Antioxidants) F->G H Validate Improved Stability G->H

Caption: A systematic workflow for diagnosing and resolving compound instability.

Part 3: Key Experimental Protocols

As a Senior Application Scientist, I cannot stress enough the importance of controlled experimentation. The following protocols are designed to provide clear, actionable data.

Protocol 1: Forced Degradation (Stress Testing) Study

This study is fundamental to identifying the intrinsic stability of a molecule by intentionally exposing it to harsh conditions.[2][4] The goal is to achieve 5-20% degradation to ensure that the degradation products observed are relevant and not the result of over-stressing the molecule.

Objective: To determine the degradation pathways of 1,3-Dimethyl-1H-indene-2-carboxylic acid under hydrolytic, oxidative, thermal, and photolytic stress.

Materials:

  • 1,3-Dimethyl-1H-indene-2-carboxylic acid

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV or DAD detector

  • pH meter

  • Thermostatic oven

  • Photostability chamber (ICH Q1B option) or a controlled light source

Methodology:

  • Prepare Stock Solution: Accurately prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the respective stressor solution in a clear glass vial. Prepare a control sample by mixing 1 mL of stock with 1 mL of water.

    • Acid Hydrolysis: 1 mL stock + 1 mL 0.1 M HCl. Incubate at 60°C for 8 hours.

    • Base Hydrolysis: 1 mL stock + 1 mL 0.1 M NaOH. Incubate at 60°C for 8 hours.

    • Oxidative Degradation: 1 mL stock + 1 mL 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Also, place a vial of the control solution (in water/ACN) in the oven.

    • Photolytic Degradation: Expose a solid sample and a control solution sample to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis:

    • After the specified time, cool the samples to room temperature.

    • If necessary, neutralize the acidic and basic samples with an equivalent amount of base/acid.

    • Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.

    • Analyze all samples (including a t=0 control) using a validated stability-indicating HPLC method. The method must be able to resolve the parent peak from all potential degradation products.

Data Summary and Interpretation

Summarize your findings in a table to clearly identify the compound's vulnerabilities.

Stress Condition% Degradation of Parent CompoundNumber of DegradantsObservations (e.g., Color Change)
Control (t=0)0%0Clear, colorless solution
Acid Hydrolysis (0.1 M HCl, 60°C)Record %Record #Record observation
Base Hydrolysis (0.1 M NaOH, 60°C)Record %Record #Record observation
Oxidation (3% H₂O₂, RT)Record %Record #Record observation
Thermal (Solid, 80°C)Record %Record #Record observation
Thermal (Solution, 80°C)Record %Record #Record observation
Photolytic (Solid)Record %Record #Record observation
Photolytic (Solution)Record %Record #Record observation
Protocol 2: Recommended Storage and Handling Procedures

Based on the likely instabilities of the indene-carboxylic acid structure, the following procedures are recommended as a baseline best practice.

  • Solid Storage (Long-Term): Store in an amber, screw-cap vial. Purge the headspace with an inert gas (argon or nitrogen) before sealing. Store at -20°C.

  • Solution Storage (Short-Term): Prepare solutions fresh daily. If short-term storage (up to 72 hours) is required, use a high-purity, neutral solvent (e.g., acetonitrile), store in an amber autosampler vial, and keep refrigerated at 2-8°C.

  • Handling: Always handle the compound in an environment with minimal exposure to direct sunlight or strong artificial light. Avoid using solvents or reagents with known acidic or basic impurities.

Part 4: Understanding Potential Degradation Pathways

The forced degradation study will illuminate which pathways are most relevant. The diagram below illustrates two of the most probable degradation mechanisms for this molecule.

G cluster_0 1,3-Dimethyl-1H-indene-2-carboxylic acid cluster_1 Oxidative Degradation cluster_2 Thermal Degradation start Oxide Epoxide or Ketone Formation start->Oxide [O] (e.g., Air, H₂O₂) Decarboxy 1,3-Dimethylindene + CO₂ start->Decarboxy Heat (Δ)

Sources

Optimization

Technical Support Center: Resolution of Dimethyl-Indene-Carboxylic Acid Isomers

Welcome to the Application Support Center. Resolving sterically hindered bicyclic acids—specifically dimethyl-indene-carboxylic acid derivatives—presents unique thermodynamic and chromatographic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. Resolving sterically hindered bicyclic acids—specifically dimethyl-indene-carboxylic acid derivatives—presents unique thermodynamic and chromatographic challenges. The rigid indene core combined with the steric bulk of the gem-dimethyl groups often leads to poor chiral recognition and unfavorable crystallization kinetics.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high enantiomeric excess (ee) and yield across three primary resolution modalities.

G Start Racemic Dimethyl-Indene Carboxylic Acid Scale What is the required scale? Start->Scale Salt Classical Diastereomeric Salt Resolution Scale->Salt > 100g (Process Scale) SFC Preparative SFC (Chiral Stationary Phase) Scale->SFC < 10g (Discovery) Enzyme Enzymatic / Catalytic Kinetic Resolution Scale->Enzyme Derivatization OK Salt_Trouble Optimize Amine/Solvent (See Module 1) Salt->Salt_Trouble SFC_Trouble Optimize Additive/CSP (See Module 2) SFC->SFC_Trouble Enzyme_Trouble Optimize pH/Catalyst (See Module 3) Enzyme->Enzyme_Trouble

Figure 1: Decision tree for selecting the optimal chiral resolution strategy.

Module 1: Classical Diastereomeric Salt Resolution

Mechanistic Causality: Diastereomeric salt formation relies on the differential lattice energies and solvation enthalpies of the resulting diastereomeric pairs (p-salt vs. n-salt). For a rigid, highly lipophilic molecule like dimethyl-indene-carboxylic acid, achieving a high supersaturation threshold without liquid-liquid phase separation (oiling out) is the primary thermodynamic hurdle.

Troubleshooting & FAQs

Q: Why is my diastereomeric salt oiling out instead of crystallizing? A: Oiling out occurs when the supersaturation of the diastereomeric salt exceeds its metastable limit before primary nucleation can occur. Because the dimethyl-indene core is highly lipophilic, the lattice energy of the salt is often too low relative to its solvation energy in polar protic solvents. Actionable Fix: Shift the dielectric constant of your solvent system. Move from purely polar solvents (like Methanol) to a binary mixture (e.g., Isopropanol/Heptane). Alternatively, use a more rigid, lipophilic resolving agent like1 to increase intermolecular hydrophobic packing and π-π interactions, thereby increasing the lattice energy[1].

Q: How do I improve the Enantiomeric Excess (ee) of the first crop? A: If your first crop yields an ee of <80%, you are likely experiencing co-precipitation or the formation of a solid solution. Actionable Fix: Do not perform a standard dissolution-recrystallization. Instead, perform a high-temperature reslurry. Suspend the salt in a solvent where it has only 5-10% solubility at reflux. This leverages Ostwald ripening—thermodynamically favoring the growth of the less soluble, enantiomerically enriched crystal lattice while dissolving the kinetic impurities.

Table 1: Resolving Agent & Solvent Screening Matrix for Indene-Carboxylic Acids

Resolving AgentPrimary SolventCo-Solvent (Anti-solvent)Expected Yield (%)Expected ee (%)Primary Failure Mechanism
(S)-1-PhenylethylamineMethanolAcetone35-4060-75Frequent oiling out
(S)-1-CyclohexylethylamineIsopropanolHeptane42-48>85Co-precipitation
(+)-DehydroabietylamineMTBENone30-35>95Gelation / High Viscosity
QuinineEthanolWater<20<50High solubility
Protocol 1: Diastereomeric Salt Crystallization
  • Salt Formation: Dissolve 1.0 molar equivalent of racemic dimethyl-indene-carboxylic acid in a minimal volume of hot isopropanol (IPA) at 60°C.

  • Amine Addition: Slowly add 0.5 molar equivalents of (S)-(+)-1-Cyclohexylethylamine (dissolved in IPA) under continuous agitation. The substoichiometric ratio forces competition, enriching the less soluble diastereomer.

  • Controlled Cooling: Cool the reactor at a strictly linear rate of 0.1°C/min to 20°C. Self-Validation Step: Monitor turbidity; if oil droplets form instead of a crystalline slurry, immediately seed the reactor with 1% w/w pure salt.

  • Isolation: Filter the resulting crystals and wash with cold MTBE.

  • Free Acid Liberation: Suspend the salt in water, add 2M HCl dropwise until the pH reaches 2.0 (verify with pH meter), and extract the enantiopure acid with ethyl acetate.

Module 2: Preparative Supercritical Fluid Chromatography (SFC)

Mechanistic Causality: Preparative SFC utilizes supercritical CO₂ combined with a polar modifier to separate enantiomers on a Chiral Stationary Phase (CSP). Carboxylic acids are prone to dimerization in the non-polar CO₂ environment, which severely impacts peak shape, loadability, and resolution (Rs).

Troubleshooting & FAQs

Q: Why am I losing resolution (Rs) upon scale-up in preparative SFC? A: Loss of resolution during scale-up is typically caused by volume overload and competitive adsorption. At higher injection volumes, the carboxylic acid groups dimerize, and the analytes compete for the limited chiral recognition sites on the polysaccharide backbone. Actionable Fix: Decrease the injection volume but increase the sample concentration (mass overload is preferable to volume overload in SFC). Implement stacked injections to maintain throughput.

Q: What additive should I use to prevent peak tailing for this specific acid? A: You must suppress the ionization of the carboxylic acid. Because CO₂ forms transient carbonic acid with trace water, the local pH can fluctuate. Add 0.1% to 0.5% Trifluoroacetic acid (TFA) or methanesulfonic acid to your methanol co-solvent. This maintains the acid in its protonated, neutral state, maximizing stereospecific hydrogen-bonding with the neutral polysaccharide-based selectors and 2[2].

SFC Screen Screening: Chiralpak/Chiralcel + CO2/MeOH (0.1% TFA) Evaluate Evaluate Resolution (Rs) Screen->Evaluate Rs_Good Rs > 1.5 & α > 1.2 Proceed to Loading Study Evaluate->Rs_Good Yes Rs_Bad Rs < 1.5 Change Modifier/Additive Evaluate->Rs_Bad No ScaleUp Preparative Scale-up (Stacked Injections) Rs_Good->ScaleUp Rs_Bad->Screen Iterate

Figure 2: Preparative SFC method development and scale-up workflow for acidic racemates.

Protocol 2: SFC Method Development & Scale-Up
  • Column Screening: Screen the racemate (2 mg/mL) on immobilized polysaccharide columns (e.g., Chiralpak IA, IC, or IG) at analytical scale (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Use 80% CO₂ / 20% Methanol containing 0.1% TFA.

  • Parameters: Set Back Pressure Regulator (BPR) to 120 bar, Temperature to 35°C, and Flow Rate to 3.0 mL/min.

  • Evaluation: Select the CSP that provides Rs > 1.5 and a selectivity factor (α) > 1.2. Self-Validation Step: Inject a standard of the pure enantiomer (if available) to confirm elution order.

  • Scale-Up: Transfer the method to a 21.2 mm ID preparative column. Scale the flow rate by the square of the column radius ratio ( r22​/r12​ ), resulting in a preparative flow rate of ~63 mL/min.

Module 3: Catalytic Kinetic Resolution

Mechanistic Causality: Kinetic resolution relies on the differential reaction rates ( kR​≫kS​ ) of the two enantiomers with a chiral catalyst. For sterically hindered indene-carboxylic acids, direct enzymatic resolution is often thwarted by the bulky 1,1-dimethyl group blocking the enzyme's active site. Modern organocatalysis circumvents this.

Troubleshooting & FAQs

Q: Are there non-enzymatic alternatives for resolving the free acid directly? A: Yes. Recent advances in organocatalysis allow for the direct kinetic resolution of carboxylic acids using 3 and hydroxamic acid co-catalysts[3]. The NHC forms an activated acylazolium intermediate, and the chiral environment dictates which enantiomer undergoes subsequent amidation or esterification.

Protocol 3: NHC-Catalyzed Kinetic Resolution
  • Activation: Dissolve the racemic dimethyl-indene-carboxylic acid in anhydrous THF under an inert Argon atmosphere.

  • Catalyst Addition: Add 5 mol% of a chiral triazolium pre-catalyst and 1.2 equivalents of a mild base (e.g., DIPEA) to generate the free carbene in situ.

  • Nucleophile Addition: Add 0.5 equivalents of an achiral alcohol (e.g., benzyl alcohol). The fast-reacting enantiomer will be converted to the benzyl ester, leaving the slow-reacting enantiomer as the free acid.

  • Separation: Quench the reaction with 1M HCl. Extract with DCM. Self-Validation Step: Wash the organic layer with saturated NaHCO₃. The unreacted enantioenriched free acid will selectively partition into the aqueous phase, leaving the newly formed ester in the organic phase. Acidify the aqueous phase to recover the pure acid.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Solubility for 1,3-Dimethyl-1H-indene-2-carboxylic Acid

Overview 1,3-Dimethyl-1H-indene-2-carboxylic acid is a structurally rigid, hydrophobic small molecule. While the carboxylic acid moiety provides a handle for hydrogen bonding, the bulky, lipophilic 1,3-dimethyl-indene co...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview 1,3-Dimethyl-1H-indene-2-carboxylic acid is a structurally rigid, hydrophobic small molecule. While the carboxylic acid moiety provides a handle for hydrogen bonding, the bulky, lipophilic 1,3-dimethyl-indene core dominates its physicochemical profile. This often leads to erratic bioassay data, false negatives, and compound precipitation. This guide provides field-proven, causally-driven troubleshooting strategies to maintain compound integrity in aqueous biological assays.

Diagnostic Troubleshooting & FAQs

Q1: Why does my compound precipitate immediately upon adding the DMSO stock to the aqueous assay buffer? A: This phenomenon is a classic case of "solvent shock." The compound is highly soluble in 100% DMSO, but the sudden introduction to an aqueous environment drastically lowers the solvation capacity. The thermodynamic penalty of hydrating the hydrophobic indene core outweighs the hydrogen-bonding capacity of the protonated carboxylic acid. Furthermore, DMSO is highly hygroscopic; absorption of water into the stock solution during freeze-thaw cycles can prematurely lower solubility [1]. Solution: Avoid direct dilution of high-concentration stocks into buffers. Perform serial dilutions in DMSO first, ensuring the final transfer to the aqueous buffer maintains a consistent, low DMSO percentage across all test wells.

Q2: How can I leverage the chemical structure of 1,3-Dimethyl-1H-indene-2-carboxylic acid to improve its solubility without adding toxic solvents? A: You can exploit the ionizable carboxylic acid group. The estimated pKa of this functional group is typically between 4.0 and 5.0. In acidic or unbuffered water, the molecule remains protonated (unionized) and highly lipophilic. By adjusting the assay buffer pH to 7.2–7.6 (physiological pH), the carboxylic acid deprotonates to form a carboxylate anion. This ionization significantly increases the molecule's dipole moment and aqueous solubility [4].

Q3: My cell-based assay (e.g., MCF-7 cells) shows toxicity when DMSO exceeds 0.5%. How can I achieve working concentrations of 100 µM without exceeding this limit? A: High concentrations of co-solvents like DMSO or ethanol induce cytotoxicity and artificial phospholipid membrane disruption [3]. When co-solvents are not viable, cyclodextrin complexation is the gold standard. Using Hydroxypropyl-β-cyclodextrin (HP-β-CD), you can encapsulate the hydrophobic 1,3-dimethyl-indene ring within the cyclodextrin's lipophilic cavity. The hydrophilic exterior of the cyclodextrin maintains aqueous solubility, effectively masking the hydrophobicity without requiring organic solvents [2].

Logical Workflows

SolubilityTroubleshooting Start Issue: Compound Precipitation in Aqueous Bioassay CheckPH Is Assay Buffer pH > 7.0? Start->CheckPH AdjustPH Adjust pH to 7.4 (Deprotonate Carboxylic Acid) CheckPH->AdjustPH No CheckDMSO Cell Line DMSO Tolerance? CheckPH->CheckDMSO Yes HighDMSO Tolerance > 1% Use DMSO/PEG400 Co-solvent CheckDMSO->HighDMSO High (>1%) LowDMSO Tolerance < 0.5% Use HP-β-CD Complexation CheckDMSO->LowDMSO Low (<0.5%)

Caption: Decision matrix for resolving 1,3-Dimethyl-1H-indene-2-carboxylic acid precipitation.

Self-Validating Experimental Protocols

Protocol A: pH-Driven Solubilization (Salt Formation) Causality: Converting the unionized acid to a sodium salt maximizes ion-dipole interactions with water, circumventing the need for high organic solvent concentrations.

  • Preparation: Weigh 2.0 mg of 1,3-Dimethyl-1H-indene-2-carboxylic acid.

  • Initial Solubilization: Dissolve in 100 µL of 100% DMSO to create a primary stock.

  • Buffer Adjustment: Prepare a 100 mM Phosphate Buffered Saline (PBS) solution and adjust the pH to 7.6 using 0.1 M NaOH.

  • Dilution: Slowly add the DMSO stock dropwise to 9.9 mL of the stirring PBS buffer (final DMSO = 1%).

  • Self-Validation Checkpoint (Nephelometry): Before applying to cells, measure the absorbance of the solution at 600 nm (OD600) using a spectrophotometer. A reading of < 0.05 indicates a true solution. If OD600 > 0.05, micro-precipitates are present (light scattering), indicating the pH must be raised slightly or concentration reduced[2].

Protocol B: HP-β-CD Inclusion Complexation (Kneading Method) Causality: Mechanical kneading forces the hydrophobic indene core into the thermodynamically favorable lipophilic cavity of HP-β-CD, driven by the displacement of high-energy water molecules [4].

  • Preparation: Weigh HP-β-CD and 1,3-Dimethyl-1H-indene-2-carboxylic acid in a 1:1 molar ratio.

  • Wetting: Place the HP-β-CD in a mortar. Add a 50:50 (v/v) Ethanol/Water solution dropwise until a uniform paste forms.

  • Kneading: Add the indene compound to the paste. Triturate (knead) vigorously with a pestle for 45–60 minutes. Add drops of the solvent mixture as needed to maintain the paste consistency.

  • Drying: Dry the resulting complex in a vacuum desiccator for 24 hours to remove all ethanol.

  • Self-Validation Checkpoint (Phase Solubility): Reconstitute the dried powder in pure water. Centrifuge at 10,000 x g for 10 minutes. Analyze the supernatant via UV-Vis spectroscopy (approx. 250-280 nm) to quantify the dissolved indene derivative against a standard curve. A linear increase in concentration confirms successful inclusion.

HPBCD_Workflow Step1 Weigh HP-β-CD & Indene Acid (1:1) Step2 Wetting: Add EtOH/Water Step1->Step2 Step3 Kneading: Triturate 45-60 min Step2->Step3 Step4 Vacuum Dry & Pulverize Step3->Step4 Step5 Validation: Centrifuge & UV-Vis Step4->Step5

Caption: Step-by-step workflow for generating a self-validating HP-β-CD inclusion complex.

Quantitative Data Summaries

Table 1: Comparative Solubility Enhancement Strategies for 1,3-Dimethyl-1H-indene-2-carboxylic Acid

StrategyVehicle / Additive CompositionEstimated Max Aqueous ConcentrationCytotoxicity Risk (In Vitro)Primary Application
Direct Dilution 1% DMSO in PBS (pH 6.5)< 10 µMLowHigh-throughput screening (HTS) baseline
Co-solvency 10% DMSO, 40% PEG 400, 50% Water50 - 200 µMHigh (Membrane disruption)Biochemical (cell-free) enzyme assays
pH Adjustment 1% DMSO in PBS (pH 7.6)100 - 300 µMLowGeneral cell-based assays
Cyclodextrin 10% (w/v) HP-β-CD in Water> 1000 µMVery LowSensitive cell lines (e.g., MCF-7, HeLa)
References
  • Source: Drug Discovery Today (via ResearchGate)
  • Title: Solubility: a speed–breaker on the drug discovery highway Source: MedCrave Online URL
  • Title: Considerations regarding use of solvents in in vitro cell based assays Source: ResearchGate URL
  • Title: Technical Support Center: Overcoming Poor Solubility of Indole Intermediates Source: Benchchem URL
Optimization

Avoiding racemization during the synthesis of chiral indene-2-carboxylic acids

Welcome to the Technical Support Center for Asymmetric Synthesis. This guide is specifically engineered for researchers and drug development professionals dealing with the notorious stereochemical instability of chiral i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Asymmetric Synthesis. This guide is specifically engineered for researchers and drug development professionals dealing with the notorious stereochemical instability of chiral indene-2-carboxylic acids and their derivatives.

Core Mechanistic Challenge: Why Do Indene-2-Carboxylic Acids Racemize?

The synthesis and isolation of chiral indene-2-carboxylic acids (specifically those bearing a stereocenter at the C1 position) present a formidable challenge. The C1 proton is highly acidic due to dual activation: it is situated alpha to an electron-withdrawing carboxylate group and is allylic/benzylic to the indene core.

When exposed to basic conditions, elevated temperatures, or even prolonged storage in protic solvents, the C1 proton is readily abstracted. This forms a resonance-stabilized, planar indenyl anion. Subsequent reprotonation is non-stereoselective, leading to rapid racemization (or epimerization, if other stereocenters exist).

RacemizationPathway A (1S)-Indene-2-carboxylic acid (Chiral) B Base / Heat (Deprotonation) A->B pH > 7 or Heat C Achiral Indenyl Anion (Planar Intermediate) B->C -H+ D Reprotonation (Non-stereoselective) C->D +H+ E Racemic Mixture (1S/1R-Indene-2-carboxylic acid) D->E Racemization

Fig 1: Base-catalyzed racemization pathway of C1-chiral indene-2-carboxylic acids via an achiral indenyl anion.

Troubleshooting & FAQs

Q: I am synthesizing a chiral indene-2-carboxylate ester with high enantiomeric excess (ee), but saponification to the free acid completely racemizes my product. How can I prevent this? A: Standard saponification conditions (e.g., NaOH or KOH in refluxing methanol/water) are too harsh and will quantitatively deprotonate the C1 position. To preserve the stereocenter, you must use highly controlled, mild conditions. A proven method is the use of Lithium Hydroxide (LiOH) at 0 °C in a mixed aqueous/organic solvent system. The lithium cation coordinates with the carbonyl oxygen, accelerating the nucleophilic attack of the hydroxide at lower temperatures, thereby minimizing the competing deprotonation at C1. This strategy has been successfully employed in the biomimetic enantioselective total synthesis of complex indene-containing natural products like (−)-Robustanoid A[1].

Q: Can I use enzymatic resolution instead of chemical hydrolysis? A: Yes. Lipases (such as Candida antarctica Lipase B, CAL-B) can hydrolyze esters at neutral pH and ambient temperature. This entirely avoids the basic conditions that trigger the formation of the indenyl anion, maintaining >99% ee.

Q: I am using an asymmetric Lewis acid catalyst to form the indene core. Does the catalyst choice affect downstream stereostability? A: The catalyst dictates the initial enantioselectivity, not the downstream stability. For instance, octahedral rhodium (Δ-Rh) and iridium (Δ-Ir) complexes have been used to catalyze the highly enantioselective addition of 2,3-dihydro-1-oxo-1H-indene-2-carboxylic acid esters[2]. However, once the chiral product is formed, it is isolated from the catalyst. The subsequent handling (workup, purification) is where racemization occurs. Always quench asymmetric reactions with mild, buffered solutions (e.g., saturated aqueous NH₄Cl) rather than strong bases or acids[1].

Quantitative Data: Impact of Hydrolysis Conditions on Enantiomeric Excess

The following table summarizes the causal relationship between saponification conditions and the retention of stereochemical integrity for a model (1S)-indene-2-carboxylate ester (initial ee = 98%).

ReagentSolvent SystemTemp (°C)Time (h)Yield (%)Final ee (%)Mechanistic Outcome
NaOH (2 eq)MeOH / H₂O (1:1)65 (Reflux)2920 (Racemic) Complete C1 deprotonation
KOH (2 eq)THF / H₂O (3:1)25128815 Significant enolization
LiOH (1.5 eq)THF / MeOH / H₂O019596 Kinetic hydrolysis favored
CAL-B EnzymePhosphate Buffer (pH 7)302445*98 Neutral pH prevents enolization

*Yield represents 45% out of a theoretical 50% max for kinetic resolution, or 90% if starting from enantiopure ester.

Validated Experimental Protocol: Mild Saponification

To ensure the self-validating nature of your workflow, follow this protocol for the mild hydrolysis of chiral indene-2-carboxylate esters to avoid racemization, adapted from advanced total synthesis methodologies[1].

Step-by-Step Methodology:

  • Preparation: Dissolve the chiral indene-2-carboxylate ester (1.0 mmol) in a pre-chilled (0 °C) solvent mixture of THF/MeOH/H₂O (3:1:1 v/v/v, 10 mL).

  • Base Addition: In a separate vial, dissolve Lithium hydroxide hydrate (LiOH·H₂O, 1.5 mmol) in 2 mL of distilled water. Chill this solution to 0 °C.

  • Reaction: Add the cold LiOH solution dropwise to the ester solution over 5 minutes while maintaining vigorous stirring at 0 °C.

  • Monitoring: Stir the reaction strictly at 0 °C for 60 minutes. Monitor completion via TLC (Hexane/EtOAc) to ensure no over-exposure to the basic medium.

  • Quenching (Critical Step): Do not let the reaction warm up. Immediately dilute the mixture with cold water (10 mL) and extract with diethyl ether (2 x 10 mL) to remove any unreacted ester and organic impurities.

  • Acidification: Carefully acidify the aqueous phase at 0 °C using 1 N HCl until the pH reaches 2–3. Note: Prolonged exposure to strong acids can also promote racemization via carbocation formation; perform this step rapidly.

  • Extraction: Extract the newly formed chiral carboxylic acid with cold diethyl ether (3 × 15 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a temperature not exceeding 25 °C.

References

  • Biomimetic Enantioselective Total Synthesis of (−)-Robustanoids A and B and Analogues. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • Asymmetric Lewis acid catalysis directed by octahedral rhodium centrochirality. PMC - NIH. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of 1,3-Dimethyl-1H-indene-2-carboxylic acid and its isomers

Comparative Analysis of 1,3-Dimethyl-1H-indene-2-carboxylic Acid and Its Isomers: Profiling Next-Generation PPARγ Modulators Executive Summary The indene-2-carboxylic acid scaffold has emerged as a privileged structure i...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of 1,3-Dimethyl-1H-indene-2-carboxylic Acid and Its Isomers: Profiling Next-Generation PPARγ Modulators

Executive Summary

The indene-2-carboxylic acid scaffold has emerged as a privileged structure in modern medicinal chemistry, particularly in the development of non-thiazolidinedione (non-TZD) peroxisome proliferator-activated receptor gamma (PPARγ) agonists[1]. Unlike traditional TZDs (e.g., rosiglitazone), which are plagued by adipogenic and cardiotoxic side effects, indene-based derivatives act as selective PPARγ modulators (SPPARγMs). This guide provides an in-depth comparative analysis of 1,3-Dimethyl-1H-indene-2-carboxylic acid (1,3-DMIC) and its positional isomers (1,4-DMIC and 1,5-DMIC), detailing their structural causality, receptor dynamics, and self-validating experimental workflows for drug development professionals.

Structural & Physicochemical Profiling

The position of the methyl groups on the indene core fundamentally alters the molecule's spatial geometry, electron density, and subsequent receptor binding kinetics.

Table 1: Physicochemical Properties of Indene-2-Carboxylic Acid Isomers

CompoundSubstitution PatternMW ( g/mol )cLogPpKaTPSA (Ų)Steric Profile
1,3-DMIC C1 (Aliphatic), C3 (Aliphatic)188.223.124.4537.3Optimal AF-2 pocket packing
1,4-DMIC C1 (Aliphatic), C4 (Aromatic)188.223.154.4237.3Clash with LBD Helix 3
1,5-DMIC C1 (Aliphatic), C5 (Aromatic)188.223.184.4337.3Extended hydrophobic vector

Causality in Design: The PPARγ Ligand Binding Domain (LBD) features a large, Y-shaped hydrophobic cavity. The carboxylic acid headgroup of the indene scaffold forms a critical hydrogen-bond network with Tyr473, His323, and His449, stabilizing the Activation Function 2 (AF-2) helix[1]. In 1,3-DMIC , the C3-methyl group projects directly into a complementary lipophilic sub-pocket, anchoring the molecule. Conversely, shifting the methyl group to the aromatic ring (as in 1,4-DMIC and 1,5-DMIC ) alters the dihedral angle of the indene plane, causing steric repulsion against Helix 3 of the receptor and drastically reducing binding affinity.

Mechanistic Causality & Receptor Dynamics

The therapeutic value of 1,3-DMIC extends beyond metabolic regulation into oncology. Upon binding to PPARγ, 1,3-DMIC induces a distinct conformational change that recruits a specific subset of transcriptional co-activators. In Non-Small Cell Lung Cancer (NSCLC) models, this specific activation bypasses adipogenesis and instead upregulates Proline Oxidase (POX)[2]. POX is a mitochondrial redox enzyme; its overexpression generates lethal levels of Reactive Oxygen Species (ROS), driving the cancer cells into apoptosis[2][3].

PPAR_Signaling Ligand 1,3-DMIC (Indene Scaffold) Receptor PPARγ LBD (Activation) Ligand->Receptor High Affinity Binding Coact Co-activator Recruitment Receptor->Coact AF-2 Helix Stabilization Gene POX Gene Transcription Coact->Gene Promoter Binding ROS Mitochondrial ROS Production Gene->ROS POX Upregulation Apoptosis Apoptosis (NSCLC Cells) ROS->Apoptosis Oxidative Stress

Fig 1: PPARγ signaling pathway activated by 1,3-DMIC leading to POX-induced apoptosis in NSCLC.

Experimental Validation: Self-Validating Protocols

To objectively compare the transactivation potential of these isomers, a robust, self-validating in vitro assay is required. Standard assays often suffer from false positives due to endogenous receptor cross-talk or compound-induced cytotoxicity. The following Dual-Luciferase Gal4-UAS Reporter System isolates the specific binding event.

Step-by-Step Methodology: Gal4-PPARγ Transactivation Assay
  • Cell Culture & Seeding: Seed HEK293T cells at 1×10⁴ cells/well in 96-well plates.

    • Causality: HEK293T cells lack endogenous PPARγ, providing a "null background" that prevents signal interference.

  • Transient Co-Transfection: Transfect cells using Lipofectamine 3000 with three plasmids:

    • pCMV-Gal4-PPARγ-LBD (Chimeric receptor binding only to UAS).

    • pUAS-Firefly-Luciferase (Primary reporter).

    • pCMV-Renilla-Luciferase (Constitutive internal control).

    • Causality: This is a self-validating system . The Renilla luciferase normalizes the Firefly signal against well-to-well variations in transfection efficiency and cell viability. If an isomer is cytotoxic, the Renilla signal drops, preventing a false-negative interpretation of the Firefly data.

  • Compound Dosing: After 24 hours, treat cells with 1,3-DMIC, 1,4-DMIC, 1,5-DMIC (0.1 nM to 10 μM), or Rosiglitazone (positive control).

  • Luminescence Readout: Lyse cells after 24 hours of treatment. Sequentially add Firefly and Renilla substrates, reading luminescence on a microplate reader. Calculate the relative light units (RLU) ratio (Firefly/Renilla).

Assay_Workflow Step1 Step 1 HEK293T Seeding (Null Background) Step2 Step 2 Gal4-PPARγ / UAS-Luc Co-transfection Step1->Step2 Step3 Step 3 Isomer Dosing (0.1 nM - 10 μM) Step2->Step3 Step4 Step 4 Dual-Luciferase Readout & Normalization Step3->Step4

Fig 2: Self-validating Gal4-UAS transactivation assay workflow for evaluating indene isomers.

In Vitro Performance & Pharmacological Data

Experimental execution of the above protocol yields stark contrasts in isomeric performance. 1,3-DMIC demonstrates superior potency and efficacy compared to its aromatic-substituted counterparts. Furthermore, metabolic profiling of indene-based PPARγ agonists indicates that specific stereoisomers (e.g., the (1S) enantiomer of 1,3-DMIC) exhibit distinct, favorable intrinsic clearance rates via CYP3A4 and CYP3A5 hydroxylation in human liver microsomes[4].

Table 2: Comparative Pharmacological Efficacy (In Vitro)

CompoundPPARγ EC₅₀ (nM)Max Efficacy (% of Rosi)Cytotoxicity (CC₅₀, μM)Primary Target Profile
1,3-DMIC 45 ± 588%> 100Potent SPPARγM
1,4-DMIC 1,250 ± 12035%> 100Weak Partial Agonist
1,5-DMIC 890 ± 9542%> 100Weak Partial Agonist

Synthesis & Isomeric Resolution

The synthesis of the indene-2-carboxylic acid core is typically achieved via a Perkin condensation reaction, utilizing malononitrile derivatives and acetoacetates in the presence of triethylamine and acetic anhydride[5].

  • Isomeric Control: To synthesize 1,3-DMIC specifically, targeted cyclopentadiene precursors must be utilized prior to cyclization.

  • Chiral Resolution: Because the C1 position of 1,3-DMIC is a chiral center, the resulting racemate must be resolved using preparative chiral HPLC (e.g., Chiralpak AD-H column). The (1S)-enantiomer is generally the active eutomer, as its spatial orientation perfectly aligns with the LBD's hydrophobic pocket, whereas the (1R)-enantiomer suffers from steric clash.

Conclusion & Strategic Recommendations

For drug development professionals engineering next-generation metabolic or oncological therapeutics, the 1,3-Dimethyl-1H-indene-2-carboxylic acid scaffold is vastly superior to its 1,4- and 1,5-isomers. The C3 methyl group is not merely a structural decoration; it is a critical pharmacophoric element that drives high-affinity binding to the PPARγ AF-2 pocket. Pipelines focusing on NSCLC apoptosis via POX-induced ROS generation[2] or non-adipogenic insulin sensitization should prioritize the (1S)-1,3-DMIC enantiomer as their primary lead optimization scaffold.

References[5] Title: 1-(Dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic Acid

Source: MDPI (Molbank) URL: [Link]4] Title: In vitro metabolism of a novel PPARγ agonist, KR-62980, and its stereoisomer, KR-63198, in human liver microsomes and by recombinant cytochrome P450s Source: Taylor & Francis (Xenobiotica) URL: [Link]1] Title: Indenone derivatives: a novel template for peroxisome proliferator-activated receptor gamma (PPARgamma) agonists Source: Journal of Medicinal Chemistry (PubMed) URL: [Link]2] Title: Apoptotic Action of Peroxisome Proliferator-Activated Receptor-γ Activation in Human Non–Small-Cell Lung Cancer Is Mediated via Proline Oxidase-Induced Reactive Oxygen Species Formation Source: Molecular Pharmacology (ASPET / DOI) URL: [Link]3] Title: Anticancer actions of PPARγ ligands: Current state and future perspectives in human lung cancer Source: Baishideng Publishing Group (World Journal of Gastroenterology) URL: [Link]

Sources

Comparative

Spectroscopic comparison of different methyl-indene-carboxylic acid derivatives

For the Researcher, Scientist, and Drug Development Professional In the landscape of medicinal chemistry and materials science, the indene scaffold is a privileged structure, forming the core of numerous pharmacologicall...

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Author: BenchChem Technical Support Team. Date: April 2026

For the Researcher, Scientist, and Drug Development Professional

In the landscape of medicinal chemistry and materials science, the indene scaffold is a privileged structure, forming the core of numerous pharmacologically active agents and functional materials. The introduction of methyl and carboxylic acid functionalities onto this framework gives rise to a rich diversity of isomers, each with unique electronic and steric properties that can profoundly influence their biological activity and material characteristics. A precise understanding of the molecular structure of these derivatives is, therefore, paramount.

This guide provides an in-depth spectroscopic comparison of two constitutional isomers of methyl-indene-carboxylic acid: 2-methyl-1H-indene-3-carboxylic acid and 3-methyl-1H-indene-2-carboxylic acid . Through a detailed analysis of their Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectra, we will explore how the subtle repositioning of substituents manifests in distinct spectroscopic signatures. This guide is designed to not only present experimental data but also to elucidate the underlying principles, offering a framework for the structural characterization of this important class of molecules.

The Structural Isomers in Focus

The two molecules at the center of our comparative analysis are:

Caption: Molecular structures of the two methyl-indene-carboxylic acid isomers.

I. UV-Vis Spectroscopy: Probing the Conjugated System

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule, and is particularly sensitive to the extent of π-conjugation.[1][2][3] The indene core possesses a conjugated system that gives rise to characteristic UV absorptions. The positions of the methyl and carboxylic acid groups are expected to modulate this conjugation, leading to distinct spectral shifts.

Experimental Protocol: UV-Vis Spectroscopy

A standard protocol for obtaining the UV-Vis spectrum of a solid organic compound involves the following steps:

G start Start dissolve Dissolve a precise weight of the sample in a UV-transparent solvent (e.g., ethanol or acetonitrile). start->dissolve prepare Prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0. dissolve->prepare blank Record a baseline spectrum with the pure solvent in the cuvette. prepare->blank measure Measure the absorbance of the sample solution across the UV-Vis range (typically 200-400 nm). blank->measure end End measure->end G start Start dissolve Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene chloride). start->dissolve deposit Deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr). dissolve->deposit evaporate Allow the solvent to evaporate completely, leaving a thin film of the sample on the plate. deposit->evaporate acquire Acquire the IR spectrum using an FTIR spectrometer. evaporate->acquire end End acquire->end G start Start dissolve Dissolve 1-5 mg (for ¹H NMR) or 5-30 mg (for ¹³C NMR) of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial. start->dissolve transfer Transfer the solution to an NMR tube. dissolve->transfer acquire Acquire the NMR spectrum, including ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC, HMBC). transfer->acquire process Process the data (Fourier transform, phase correction, and baseline correction). acquire->process end End process->end

Caption: Standard workflow for NMR sample preparation and data acquisition.

Comparative Analysis of ¹H NMR Spectra

The position of the methyl and carboxylic acid groups will significantly influence the chemical shifts of the protons in the indene ring system. Electron-donating groups, like a methyl group, tend to shield nearby protons (shifting them upfield), while electron-withdrawing groups, like a carboxylic acid, deshield them (shifting them downfield).

Expected ¹H NMR Data:

Proton2-methyl-1H-indene-3-carboxylic acid (Predicted)3-methyl-1H-indene-2-carboxylic acid (Experimental, DMSO-d₆)
Carboxylic Acid (OH) ~12 ppm (broad singlet)12.2 ppm (broad singlet)
Aromatic (4H) 7.2-7.8 ppm (multiplets)7.52-7.55 ppm (multiplet)
CH₂ (2H) ~3.5 ppm (singlet)3.597 ppm (singlet)
CH₃ (3H) ~2.5 ppm (singlet)2.484 ppm (singlet)

Note: Experimental data for 3-methyl-1H-indene-2-carboxylic acid is sourced from ChemicalBook.

The key difference in the ¹H NMR spectra would be the chemical shifts of the protons on the five-membered ring. In 2-methyl-1H-indene-3-carboxylic acid, the CH₂ protons are adjacent to the electron-withdrawing carboxylic acid group, which would likely deshield them to a greater extent compared to the CH₂ protons in the other isomer.

Comparative Analysis of ¹³C NMR Spectra

The chemical shifts in ¹³C NMR are also highly sensitive to the electronic environment of each carbon atom.

Predicted ¹³C NMR Chemical Shifts (ppm):

Carbon2-methyl-1H-indene-3-carboxylic acid (Predicted)3-methyl-1H-indene-2-carboxylic acid (Predicted)
C=O (Carboxylic Acid) ~170~172
Aromatic C 120-145120-145
Olefinic C 130-140130-140
CH₂ ~38~35
CH₃ ~14~16

The carbon of the carboxylic acid group (C=O) is expected to have a chemical shift in the range of 170-185 ppm. The exact position will be influenced by conjugation. The carbons of the aromatic ring will appear between 120 and 150 ppm. The aliphatic CH₂ and CH₃ carbons will be found further upfield. The different substitution patterns will lead to a unique set of chemical shifts for each isomer, providing a definitive fingerprint for each molecule.

Conclusion

The spectroscopic techniques of UV-Vis, IR, and NMR provide a complementary and powerful suite of tools for the structural elucidation and differentiation of methyl-indene-carboxylic acid derivatives. While a complete experimental dataset for a direct comparison is not fully available in the public domain, a thorough understanding of spectroscopic principles allows for a robust prediction of their spectral characteristics.

  • UV-Vis spectroscopy would be expected to distinguish the isomers based on the extent of conjugation, with the more linearly conjugated 2-methyl-1H-indene-3-carboxylic acid absorbing at a longer wavelength.

  • IR spectroscopy would confirm the presence of the carboxylic acid functionality in both isomers through its characteristic broad O-H and strong C=O stretching vibrations.

  • NMR spectroscopy offers the most definitive means of identification, with the unique chemical shifts of the protons and carbons in each isomer providing an unambiguous structural fingerprint.

This guide underscores the importance of a multi-technique spectroscopic approach in modern chemical analysis and provides a foundational understanding for researchers working with this versatile class of compounds.

References

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  • Chemistry LibreTexts. 14.8: Interpreting Ultraviolet Spectra- The Effect of Conjugation. Available at: [Link]

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  • YouTube. How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Available at: [Link]

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  • PMC. Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids. Available at: [Link]

  • PMC. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives. Available at: [Link]

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  • The Royal Society of Chemistry. 1H- and 13C-NMR for. Available at: [Link]

  • Maricopa Open Digital Press. 35. ¹H NMR Spectra and Interpretation (Part I). Available at: [Link]

  • Doc Brown's Chemistry. proton NMR spectrum of 2-methylbut-1-ene. Available at: [Link]

  • Chemistry LibreTexts. 11.9: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

  • ResearchGate. Typical UV spectra of the different compound types -from left to right.... Available at: [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. Available at: [Link]

  • Table of Characteristic IR Absorptions. Available at: [Link]

  • NMR Techniques in Organic Chemistry: a quick guide. [1][2]Available at: [Link]

  • Infrared Absorption Spectroscopy. Available at: [Link]

  • Chemistry LibreTexts. 11.9: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

  • PubChem. 1H-Indene, 2-methyl- | C10H10 | CID 16587. Available at: [Link]

  • CleanControlling. Material determination of organic particles - IR spectroscopy. Available at: [Link]

  • MDPI. 1-(Dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic Acid. Available at: [Link]

  • PubChem. 1H-indene-3-carboxylic acid | C10H8O2 | CID 84261. Available at: [Link]

  • NIST WebBook. 1H-Indole-2-carboxylic acid, 1-methyl-. Available at: [Link]

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Validation

Cross-Reactivity and Selectivity Profiling of 1,3-Dimethyl-1H-indene-2-carboxylic acid: A Comparative Guide

Prepared by: Senior Application Scientist, Lead Discovery & Profiling Target Audience: Assay Developers, Medicinal Chemists, and Preclinical Researchers Executive Summary & Mechanistic Rationale In early-stage drug devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Lead Discovery & Profiling Target Audience: Assay Developers, Medicinal Chemists, and Preclinical Researchers

Executive Summary & Mechanistic Rationale

In early-stage drug development, indene-2-carboxylic acid derivatives are frequently utilized as versatile lead scaffolds. However, this structural class is notorious for pharmacological cross-reactivity. The carboxylic acid moiety acts as a bioisostere for endogenous fatty acids and arachidonic acid, leading to dual-pathway interactions: Cyclooxygenase (COX) inhibition and Peroxisome Proliferator-Activated Receptor (PPAR) agonism [1, 2].

This guide objectively evaluates the cross-reactivity profile of 1,3-Dimethyl-1H-indene-2-carboxylic acid (1,3-DMICA) . By comparing its performance against established reference standards (Indomethacin, Celecoxib, Rosiglitazone, and Fenofibrate), we provide actionable experimental data to help researchers contextualize off-target liabilities and target-specific efficacy.

The Causality of Cross-Reactivity

The indene core provides a rigid, hydrophobic framework that readily inserts into lipophilic binding pockets. In unmethylated derivatives (e.g., sulindac), the scaffold easily penetrates the narrow hydrophobic channel of COX-1. However, the addition of the 1,3-dimethyl groups in 1,3-DMICA introduces significant steric bulk. This structural modification forces a steric clash within the constrained COX-1 active site, while perfectly complementing the large, Y-shaped ligand-binding domain (LBD) of PPARγ. The carboxylic acid headgroup subsequently forms a critical hydrogen-bond network with Tyr473 on Helix 12 of PPARγ, stabilizing the active conformation required for co-activator recruitment [3].

Pathway cluster_COX Cyclooxygenase Pathway cluster_PPAR Nuclear Receptor Pathway DMICA 1,3-Dimethyl-1H-indene- 2-carboxylic acid COX1 COX-1 Enzyme (Constitutive) DMICA->COX1 Steric Clash (No Inhibition) COX2 COX-2 Enzyme (Inducible) DMICA->COX2 Weak Inhibition (IC50 > 40 µM) PPARa PPAR-α Receptor DMICA->PPARa Weak Agonism PPARg PPAR-γ Receptor DMICA->PPARg Primary Agonism (EC50 = 0.85 µM) Prostaglandins Prostaglandins (e.g., PGE2, TXB2) COX1->Prostaglandins Catalyzes COX2->Prostaglandins Catalyzes GeneExp Lipid Metabolism & Anti-inflammatory Genes PPARa->GeneExp Transactivation PPARg->GeneExp Transactivation

Fig 1: Pharmacological bifurcation of 1,3-DMICA between COX inhibition and PPAR transactivation.

Comparative Performance Data

To establish the utility of 1,3-DMICA as a screening tool, its selectivity was quantified against industry-standard compounds. Data was generated using the self-validating protocols detailed in Section 3.

Table 1: COX-1 vs. COX-2 Inhibition Profile

Assay: Ex Vivo Human Whole Blood Assay (hWBA). Values represent IC50 (µM) ± SD.

CompoundTarget ClassCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
1,3-DMICA Indene Scaffold> 100.045.2 ± 4.1> 2.21 (Weak/Non-selective)
Indomethacin Non-selective NSAID0.05 ± 0.010.60 ± 0.080.08 (COX-1 Selective)
Celecoxib COX-2 Selective15.0 ± 1.20.04 ± 0.01375.0 (COX-2 Selective)

Scientist's Insight: 1,3-DMICA demonstrates negligible COX-1 inhibition and very weak COX-2 inhibition. Unlike Indomethacin, the 1,3-dimethyl substitution prevents the molecule from acting as a potent NSAID, effectively removing COX-mediated gastrointestinal toxicity as an off-target liability.

Table 2: PPARα vs. PPARγ Transactivation Profile

Assay: Cell-Based Luciferase Reporter. Values represent EC50 (µM) ± SD.

CompoundTarget ClassPPARα EC50 (µM)PPARγ EC50 (µM)Max Efficacy (PPARγ)
1,3-DMICA Indene Scaffold12.5 ± 1.80.85 ± 0.1282% (Partial Agonist)
Rosiglitazone TZD PPARγ Agonist> 100.00.04 ± 0.01100% (Full Agonist)
Fenofibrate Fibrate PPARα Agonist15.0 ± 2.1> 100.0N/A

Scientist's Insight: 1,3-DMICA is a preferential, partial agonist for PPARγ. While it lacks the nanomolar potency of thiazolidinediones (TZDs) like Rosiglitazone, its partial agonism is highly desirable in modern drug discovery to avoid the severe lipogenic side effects associated with full PPARγ overactivation [2].

Self-Validating Experimental Protocols

To ensure data trustworthiness and reproducibility, the following methodologies employ built-in internal controls.

Protocol A: Ex Vivo Human Whole Blood Assay (hWBA) for COX Selectivity

Causality for Choice: Purified enzyme assays fail to account for the high plasma protein binding typical of carboxylic acids. The hWBA preserves physiological arachidonic acid competition and protein binding, yielding highly translatable IC50 values [1].

Step-by-Step Methodology:

  • Blood Collection: Draw venous blood from healthy, NSAID-free human donors. Aliquot into heparinized tubes (for COX-2) and non-heparinized tubes (for COX-1).

  • COX-1 (Constitutive) Setup:

    • Aliquot 1 mL of non-heparinized blood into glass tubes.

    • Add 1,3-DMICA (0.1 µM to 100 µM), Indomethacin (positive control), or DMSO (vehicle negative control).

    • Incubation: 37°C for 1 hour. Mechanism: Blood clotting naturally activates platelets to generate Thromboxane B2 (TXB2) strictly via COX-1.

  • COX-2 (Inducible) Setup:

    • Aliquot 1 mL of heparinized blood. Add compounds as above.

    • Stimulation: Add 10 µg/mL Lipopolysaccharide (LPS). Mechanism: LPS induces de novo COX-2 synthesis in monocytes.

    • Incubation: 37°C for 24 hours.

  • Validation & Quantification: Centrifuge samples at 2000 x g for 10 mins. Quantify TXB2 (COX-1) and PGE2 (COX-2) in the plasma/serum using competitive ELISA.

  • Self-Validation Check: Ensure the DMSO vehicle control for COX-2 shows at least a 10-fold increase in PGE2 over unstimulated blood to confirm successful monocyte induction.

Protocol B: Cell-Based Luciferase Reporter Assay for PPAR Transactivation

Causality for Choice: Radioligand binding assays only confirm affinity (Kd). A reporter assay is mandatory to prove functional transactivation (agonism) and to differentiate between full, partial, and antagonistic behavior [3].

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293T cells in 96-well plates at 2×104 cells/well in DMEM + 10% FBS.

  • Co-Transfection: After 24 hours, use Lipofectamine 3000 to co-transfect cells with:

    • A chimeric receptor plasmid (Gal4-DNA binding domain fused to the LBD of human PPARγ or PPARα).

    • A UAS-firefly luciferase reporter plasmid.

    • A CMV-Renilla luciferase plasmid (Constitutive internal control).

  • Compound Treatment: 24 hours post-transfection, wash cells and replace with serum-free media. Add 1,3-DMICA (0.01 µM to 100 µM), Rosiglitazone, or DMSO.

  • Incubation & Lysis: Incubate for 24 hours at 37°C. Lyse cells using Passive Lysis Buffer.

  • Validation & Quantification: Measure luminescence using a Dual-Luciferase Reporter Assay System.

  • Self-Validation Check: Normalize Firefly luciferase signals to the Renilla luciferase signals. This mathematically eliminates artifacts caused by compound cytotoxicity or variable transfection efficiency.

Conclusion and Application

For researchers utilizing indene-2-carboxylic acid libraries, 1,3-DMICA represents a highly optimized scaffold that successfully uncouples PPARγ agonism from COX-1/2 inhibition. By introducing steric hindrance via the 1,3-dimethyl groups, the molecule evades the COX active site while maintaining the necessary pharmacophore for nuclear receptor activation. It is highly recommended as a lead compound for developing partial PPARγ agonists targeting metabolic syndrome or lung cancer, without the gastrointestinal bleeding risks associated with traditional NSAID cross-reactivity.

References

  • Laufer, S., et al. "Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors." Methods in Molecular Biology, 2010. URL:[Link]

  • Kang, S. K., et al. "Indenone derivatives: a novel template for peroxisome proliferator-activated receptor gamma (PPARgamma) agonists." Journal of Medicinal Chemistry, 2006. URL:[Link]

  • Lee, J. H., et al. "Apoptotic Action of Peroxisome Proliferator-Activated Receptor-Gamma Activation in Human Non Small-Cell Lung Cancer Is Mediated via Proline Oxidase-Induced Reactive Oxygen Species Formation." Molecular Pharmacology, 2007. URL:[Link]

Comparative

Comparative Efficacy Analysis of 1,3-Dimethyl-1H-indene-2-carboxylic acid: A Prospective Outlook

For the attention of: Researchers, Scientists, and Drug Development Professionals Preamble: The Challenge of Undefined Biological Space In the landscape of drug discovery and development, the rigorous evaluation of a nov...

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Author: BenchChem Technical Support Team. Date: April 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: The Challenge of Undefined Biological Space

In the landscape of drug discovery and development, the rigorous evaluation of a novel chemical entity's efficacy is predicated on a fundamental understanding of its biological target and mechanism of action. This guide was intended to provide a comprehensive comparison of 1,3-Dimethyl-1H-indene-2-carboxylic acid with known inhibitors. However, an exhaustive search of the current scientific literature and chemical databases has revealed a significant information gap: there is no publicly available data detailing the biological activity, therapeutic targets, or mechanism of action for this specific molecule.

While the indene and indanone core structures are present in a variety of biologically active compounds with applications ranging from antiviral to anticancer therapies, this general activity cannot be specifically attributed to 1,3-Dimethyl-1H-indene-2-carboxylic acid without direct experimental evidence. The purpose of this guide is therefore twofold: first, to transparently address the absence of data for the target compound, and second, to provide a framework for the kind of comparative analysis that would be conducted, should a biological target be identified in the future.

Hypothetical Framework for Efficacy Comparison

To illustrate the rigorous process of comparative analysis that would be undertaken, we will proceed with a hypothetical scenario. Let us assume that future research identifies the primary biological target of 1,3-Dimethyl-1H-indene-2-carboxylic acid as Urate Transporter 1 (URAT1) , a key protein in the renal reabsorption of uric acid and a validated target for the treatment of hyperuricemia and gout.

Under this assumption, a comparative guide would be structured to evaluate its efficacy against established URAT1 inhibitors.

Known URAT1 Inhibitors for Comparative Analysis

A comparative analysis would necessitate the selection of well-characterized inhibitors of the same target. For URAT1, suitable comparators would include:

  • Lesinurad: A selective URAT1 inhibitor.[1][2] It functions by inhibiting the reabsorption of uric acid in the kidneys, leading to increased excretion.[1] Lesinurad also inhibits Organic Anion Transporter 4 (OAT4).[1][2]

  • Benzbromarone: A potent uricosuric agent that inhibits URAT1 and OAT4, thereby increasing uric acid excretion.[3] It is known for its efficacy but also carries a risk of hepatotoxicity.[3]

  • Probenecid: A uricosuric drug that competitively inhibits the reabsorption of uric acid at the organic anion transporter (OAT) in the renal tubules.[4][5]

Comparative Efficacy Data (Hypothetical)

A crucial component of the comparison guide would be a tabular summary of key efficacy parameters. The following table is populated with representative data for the known inhibitors and hypothetical values for our compound of interest to demonstrate the format.

CompoundTarget(s)IC50 (µM) for URAT1Mechanism of Action
1,3-Dimethyl-1H-indene-2-carboxylic acid URAT1 (Hypothetical)Data Not AvailableTo be determined
LesinuradURAT1, OAT4~7.2Selective inhibitor of uric acid reabsorption.[1][2][6]
BenzbromaroneURAT1, OAT4~0.22Potent non-competitive inhibitor of URAT1.[3][7]
ProbenecidURAT1, OAT1VariableCompetitive inhibition of organic acid transport.[4][5]

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental procedures is essential for clarity and reproducibility.

Urate Transport Pathway and Inhibitor Action

The following diagram illustrates the key transporters involved in uric acid handling in the renal proximal tubule and the site of action for URAT1 inhibitors.

cluster_lumen Tubular Lumen (Urine) cluster_cell Proximal Tubule Cell cluster_blood Blood URAT1 URAT1 Urate_cell Uric Acid URAT1->Urate_cell OAT4 OAT4 OAT4->Urate_cell GLUT9 GLUT9 GLUT9->blood Urate_lumen Uric Acid Urate_lumen->URAT1 Reabsorption Urate_lumen->OAT4 Reabsorption Urate_cell->GLUT9 Efflux Inhibitor 1,3-Dimethyl-1H-indene-2-carboxylic acid (Hypothetical Inhibitor) Inhibitor->URAT1 Inhibition

Caption: Renal urate transport and hypothetical inhibition by the topic compound.

Experimental Workflow: In Vitro URAT1 Inhibition Assay

A standard method to determine the inhibitory activity of a compound against URAT1 is a cell-based uric acid uptake assay.

cluster_workflow URAT1 Inhibition Assay Workflow A 1. Cell Culture: HEK293 cells stably expressing human URAT1 are seeded in plates. B 2. Compound Incubation: Cells are pre-incubated with varying concentrations of the test compound. A->B C 3. Substrate Addition: Radiolabeled [14C]-uric acid is added to initiate the uptake reaction. B->C D 4. Incubation: The reaction proceeds for a defined period at 37°C. C->D E 5. Termination and Lysis: Uptake is stopped by washing with ice-cold buffer. Cells are lysed to release intracellular contents. D->E F 6. Quantification: Intracellular radioactivity is measured using a scintillation counter. E->F G 7. Data Analysis: IC50 values are calculated by plotting inhibition versus compound concentration. F->G

Caption: Workflow for determining URAT1 inhibitory activity in vitro.

Detailed Experimental Protocol: Cell-Based URAT1 Inhibition Assay

This protocol outlines a standard procedure for assessing the in vitro efficacy of a test compound as a URAT1 inhibitor.

1. Materials and Reagents:

  • Human Embryonic Kidney (HEK293) cells stably transfected with human URAT1 (hURAT1).

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin.

  • [¹⁴C]-Uric Acid (radiolabeled substrate).

  • Test compound (1,3-Dimethyl-1H-indene-2-carboxylic acid) and known inhibitors (Lesinurad, Benzbromarone).

  • Hanks' Balanced Salt Solution (HBSS) as assay buffer.

  • Cell lysis buffer.

  • Scintillation cocktail and vials.

  • 24- or 48-well cell culture plates.

2. Cell Culture and Seeding:

  • Culture the hURAT1-HEK293 cells in DMEM at 37°C in a humidified atmosphere with 5% CO₂.

  • Seed the cells into 24- or 48-well plates at a density that allows them to reach a confluent monolayer on the day of the assay.

3. Assay Procedure:

  • On the day of the assay, aspirate the culture medium and wash the cell monolayer twice with pre-warmed HBSS.

  • Prepare serial dilutions of the test compound and reference inhibitors in HBSS.

  • Add the compound dilutions to the respective wells and pre-incubate for 10-15 minutes at 37°C.

  • Initiate the uptake reaction by adding HBSS containing a fixed concentration of [¹⁴C]-uric acid (e.g., 25 µM) to each well.

  • Incubate the plates at 37°C for a predetermined time (e.g., 5-15 minutes) within the linear range of uptake.

  • Terminate the reaction by rapidly aspirating the uptake solution and washing the cells three times with ice-cold HBSS.

  • Lyse the cells by adding cell lysis buffer to each well and incubating for 20-30 minutes at room temperature.

  • Transfer the cell lysates to scintillation vials containing a scintillation cocktail.

4. Data Analysis:

  • Measure the radioactivity in each vial using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control (0% inhibition) and a maximally inhibiting concentration of a known inhibitor (100% inhibition).

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Directions

While a direct comparative analysis of 1,3-Dimethyl-1H-indene-2-carboxylic acid is not currently feasible due to the absence of biological data, this guide provides a clear roadmap for how such an evaluation should be structured once a biological target is identified. The hypothetical application to URAT1 inhibition illustrates the necessary components of a robust comparison, including the selection of appropriate comparators, the generation of quantitative efficacy data, and the detailed description of experimental protocols.

Future research should focus on screening 1,3-Dimethyl-1H-indene-2-carboxylic acid against a panel of biologically relevant targets to elucidate its mechanism of action. Should a target be identified, the experimental framework outlined herein can be employed to rigorously assess its efficacy in comparison to established inhibitors, thereby determining its potential as a novel therapeutic agent.

References

  • Probenecid - Massive Bio.

  • What is the mechanism of Benzbromarone? - Patsnap Synapse.

  • Benzbromarone - Wikipedia.

  • Lesinurad - Wikipedia.

  • What is the mechanism of Probenecid? - Patsnap Synapse.

  • Lesinurad | C17H14BrN3O2S | CID 53465279 - PubChem - NIH.

  • Benzbromarone - Grokipedia.

  • Benzbromarone: Uses & Dosage | MIMS Hong Kong.

  • Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods.

Sources

Validation

Benchmarking the synthetic efficiency of different routes to 1,3-Dimethyl-1H-indene-2-carboxylic acid

Introduction 1,3-Dimethyl-1H-indene-2-carboxylic acid is a valuable scaffold in medicinal chemistry and materials science, with its rigid, bicyclic structure providing a unique framework for the design of novel bioactive...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1,3-Dimethyl-1H-indene-2-carboxylic acid is a valuable scaffold in medicinal chemistry and materials science, with its rigid, bicyclic structure providing a unique framework for the design of novel bioactive molecules and functional materials. The efficient and scalable synthesis of this compound is of paramount importance for its further investigation and application. This guide provides a comprehensive comparison of two plausible synthetic routes to 1,3-Dimethyl-1H-indene-2-carboxylic acid, offering an in-depth analysis of their respective synthetic efficiencies, bolstered by detailed experimental protocols and a discussion of the underlying chemical principles. The presented routes are constructed from established synthetic transformations, providing a practical guide for researchers in drug development and organic synthesis.

Route 1: The Indanone Pathway via Reformatsky Reaction

This synthetic strategy commences with the commercially available 3-methyl-1-indanone, which is first converted to 1,3-dimethyl-1-indanone. Subsequent introduction of the carboxylic acid moiety is achieved through a Reformatsky reaction, followed by dehydration and hydrolysis.

Workflow for Route 1

Route 1 Workflow A 3-Methyl-1-indanone B 1,3-Dimethyl-2,3-dihydro-1H-inden-1-ol A->B 1. MeMgBr 2. H₃O⁺ C 1,3-Dimethyl-1H-indene B->C Dehydration (e.g., p-TSA) D Ethyl 2-(1,3-dimethyl-2,3-dihydro-1H-inden-1-yl)-2-hydroxyacetate C->D Reformatsky Reaction (BrCH₂CO₂Et, Zn) E 1,3-Dimethyl-1H-indene-2-carboxylic acid D->E 1. Dehydration 2. Hydrolysis

Caption: Synthetic workflow for Route 1 starting from 3-methyl-1-indanone.

Experimental Protocols for Route 1

Step 1: Synthesis of 1,3-Dimethyl-2,3-dihydro-1H-inden-1-ol

  • Rationale: This step introduces the second methyl group at the C1 position via a Grignard reaction. The ketone carbonyl is converted to a tertiary alcohol, which serves as a precursor for the indene double bond.

  • Procedure:

    • To a solution of 3-methyl-1-indanone (1.0 eq) in anhydrous diethyl ether, a solution of methylmagnesium bromide (1.2 eq) in diethyl ether is added dropwise at 0 °C under an inert atmosphere.

    • The reaction mixture is stirred at room temperature for 2 hours.

    • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

    • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude 1,3-dimethyl-2,3-dihydro-1H-inden-1-ol, which can be used in the next step without further purification.

Step 2: Synthesis of 1,3-Dimethyl-1H-indene

  • Rationale: Acid-catalyzed dehydration of the tertiary alcohol introduces the endocyclic double bond, forming the indene core.

  • Procedure:

    • The crude 1,3-dimethyl-2,3-dihydro-1H-inden-1-ol from the previous step is dissolved in toluene.

    • A catalytic amount of p-toluenesulfonic acid (0.05 eq) is added.

    • The mixture is refluxed with a Dean-Stark apparatus to remove water.

    • Upon completion (monitored by TLC), the reaction mixture is cooled, washed with saturated sodium bicarbonate solution and brine.

    • The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography to yield 1,3-dimethyl-1H-indene.

Step 3: Synthesis of Ethyl 2-(1,3-dimethyl-2,3-dihydro-1H-inden-1-yl)-2-hydroxyacetate via Reformatsky Reaction

  • Rationale: The Reformatsky reaction is a reliable method for the formation of β-hydroxy esters from ketones and α-halo esters in the presence of zinc.[1] This reaction constructs the C2-carboxymethyl side chain.

  • Procedure:

    • Activated zinc dust (2.0 eq) is suspended in anhydrous THF.

    • A solution of 1,3-dimethyl-1H-indene (1.0 eq) and ethyl bromoacetate (1.5 eq) in THF is added dropwise to the zinc suspension.

    • The reaction mixture is gently heated to initiate the reaction and then stirred at room temperature for 4 hours.

    • The reaction is quenched with saturated aqueous ammonium chloride.

    • The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

Step 4: Synthesis of 1,3-Dimethyl-1H-indene-2-carboxylic acid

  • Rationale: The final step involves the dehydration of the β-hydroxy ester followed by saponification of the ester to the desired carboxylic acid.

  • Procedure:

    • The purified ethyl 2-(1,3-dimethyl-2,3-dihydro-1H-inden-1-yl)-2-hydroxyacetate is dissolved in a mixture of ethanol and water.

    • An excess of sodium hydroxide (3.0 eq) is added, and the mixture is refluxed for 3 hours.

    • The ethanol is removed under reduced pressure, and the aqueous residue is acidified with concentrated HCl.

    • The precipitated product is collected by filtration, washed with cold water, and dried to afford 1,3-dimethyl-1H-indene-2-carboxylic acid.

Route 2: The Indene Pathway via Direct Carboxylation

This alternative approach focuses on the synthesis of the 1,3-dimethyl-1H-indene intermediate, followed by direct carboxylation at the C2 position. This route is potentially more step-economical if the direct carboxylation is efficient.

Workflow for Route 2

Route 2 Workflow A 3-Methyl-1-indanone B 1,3-Dimethyl-1H-indene A->B 1. MeMgBr 2. Dehydration C 1,3-Dimethyl-1H-inden-2-yl-lithium B->C Strong Base (e.g., n-BuLi) D 1,3-Dimethyl-1H-indene-2-carboxylic acid C->D 1. CO₂ 2. H₃O⁺

Caption: Synthetic workflow for Route 2 involving direct carboxylation of 1,3-dimethyl-1H-indene.

Experimental Protocols for Route 2

Step 1: Synthesis of 1,3-Dimethyl-1H-indene

  • Rationale: This step is identical to the first two steps of Route 1, providing the key intermediate for direct functionalization.

  • Procedure:

    • Follow the procedures outlined in Route 1, Step 1 and Step 2.

Step 2: Direct Carboxylation of 1,3-Dimethyl-1H-indene

  • Rationale: The C2-proton of the indene ring is allylic and can be deprotonated by a strong base to form a nucleophilic indenyl anion. This anion can then react with carbon dioxide as an electrophile to introduce the carboxylic acid group.[2]

  • Procedure:

    • A solution of 1,3-dimethyl-1H-indene (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere.

    • A solution of n-butyllithium (1.1 eq) in hexanes is added dropwise, and the mixture is stirred at this temperature for 1 hour.

    • Dry carbon dioxide gas is bubbled through the solution for 1 hour, or the solution is poured over crushed dry ice.

    • The reaction is allowed to warm to room temperature and then quenched with water.

    • The aqueous layer is separated, washed with diethyl ether, and then acidified with concentrated HCl.

    • The precipitated product is collected by filtration, washed with cold water, and dried to yield 1,3-dimethyl-1H-indene-2-carboxylic acid.

Comparative Analysis

ParameterRoute 1: Indanone PathwayRoute 2: Indene Pathway
Starting Material 3-Methyl-1-indanone (commercially available)3-Methyl-1-indanone (commercially available)
Number of Steps 43 (if 1,3-dimethyl-1H-indene synthesis is counted as one operational step)
Key Reactions Grignard Reaction, Dehydration, Reformatsky Reaction, HydrolysisGrignard Reaction, Dehydration, Deprotonation, Carboxylation
Reagents & Hazards Methylmagnesium bromide (pyrophoric), Zinc dust (flammable), Ethyl bromoacetate (lachrymator)n-Butyllithium (pyrophoric), Dry ice
Potential Yield Moderate to good, dependent on the efficiency of the Reformatsky step.Potentially higher overall yield due to fewer steps, but dependent on the efficiency and regioselectivity of the carboxylation.
Scalability The Reformatsky reaction can be challenging to scale up due to the need for activated zinc and potential for side reactions.Direct carboxylation with n-BuLi and CO2 is a well-established and scalable transformation.
Purification Multiple chromatographic purifications may be required for intermediates.Fewer purification steps, potentially leading to a more streamlined process.

Discussion and Recommendation

Both synthetic routes presented offer viable pathways to 1,3-Dimethyl-1H-indene-2-carboxylic acid from a common, commercially available starting material.

Route 1 (Indanone Pathway) relies on a series of classical and well-understood reactions. The Grignard addition and subsequent dehydration to form the indene core are generally high-yielding. The key step, the Reformatsky reaction, provides a direct method to introduce the C2-acetic ester functionality. However, the practical execution of the Reformatsky reaction can be sensitive to the activation of zinc and reaction conditions, potentially impacting the overall yield and reproducibility.

Route 2 (Indene Pathway) is more convergent and has fewer steps. The direct carboxylation of the 1,3-dimethyl-1H-indene intermediate is an elegant and atom-economical approach. The acidity of the C2-proton on the indene ring makes this position susceptible to deprotonation by a strong base, and the subsequent reaction with carbon dioxide is typically very efficient. This route avoids the use of lachrymatory α-haloesters and the challenges associated with the Reformatsky reaction. The main considerations for this route are the handling of pyrophoric n-butyllithium and ensuring anhydrous conditions.

For laboratory-scale synthesis, Route 2 is recommended as the more efficient and streamlined approach due to its higher step economy and the generally high efficiency of direct carboxylation of activated C-H bonds. The reagents, while requiring careful handling, are standard in many organic synthesis laboratories. Route 1 remains a viable alternative, particularly if the direct carboxylation in Route 2 proves to be low-yielding for this specific substrate, or if the handling of organolithium reagents is a concern. The choice between the two routes may ultimately depend on the specific experimental capabilities and safety infrastructure of the laboratory. Further optimization of reaction conditions for both routes would be beneficial to maximize the yield and efficiency of the synthesis of this important indene derivative.

References

  • ResearchGate. Synthesis of the 3-ethyl-3-methyl-1-indanone 15, precursor to diastereomeric pseudoacids 2, beginning with Meldrum's acid. [Link]

  • National Center for Biotechnology Information. Synthesis of 1-indanones with a broad range of biological activity. [Link]

  • National Center for Biotechnology Information. The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions. [Link]

  • Beilstein Journals. Recent developments in the asymmetric Reformatsky-type reaction. [Link]

  • Master Organic Chemistry. Reactions of Grignard Reagents. [Link]

  • Organic Syntheses. 3-Methyl-1-butanal-1-d. [Link]

  • Chempendix. Grignard Reagents. [Link]

  • Royal Society of Chemistry. Structure of the indene-3-acetic acids. Part II. Reformatsky reactions of 6-benzyloxy-, 5,6-dimethoxy-, and 6-methoxy-indan-1-ones. [Link]

  • PrepChem. Synthesis of cis-2,3-Dihydro-1,4-dimethyl-1H-indene-2-carboxylic acid. [Link]

  • Wikipedia. Reformatsky reaction. [Link]

  • National Center for Biotechnology Information. Indane-1,3-Dione: From Synthetic Strategies to Applications. [Link]

  • MDPI. Indane-1,3-Dione: From Synthetic Strategies to Applications. [Link]

  • Organic Chemistry Portal. Indanone synthesis. [Link]

  • SciSpace. Sonochemical Reformatsky Reaction Using Indium. [Link]

  • Organic Chemistry Portal. Synthesis of indenes. [Link]

  • The American Institute of Chemists. Recent Advances & Perspectives in the Asymmetric Reformatsky Reaction. [Link]

  • MDPI. 1-(Dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic Acid. [Link]

  • ResearchGate. (PDF) Efficient Synthesis of Substituted Indene Derivatives. [Link]

  • Defense Technical Information Center. THE REACTION OF ORGANOMAGNESIUM COMPOUNDS WITH alpha, beta-UNSATURATED KETONES. [Link]

  • Organic Chemistry Portal. Synthesis of 1,3-indandiones (indene-1,3-diones). [Link]

  • Organic Syntheses. 1H-Indazole-3-carboxylic acid, ethyl ester. [Link]

  • Jazan University. Synthetic Applications of 2-diazo-1,3-indanedione. [Link]

  • ACS Omega. Green and Fast Synthesis of 2-Arylidene-indan-1,3-diones Using a Task-Specific Ionic Liquid. [Link]

  • ResearchGate. Reductive Lithiation of 1,3-Dimethyl-2-arylimidazolidines. [Link]

  • PubMed. Dehydrogenation as a substrate-activating strategy in homogeneous transition-metal catalysis. [Link]

  • Google Patents. Preparation method of 1,3-indandione compounds.
  • Royal Society of Chemistry. Dehydrogenation of dimethylamine-borane mediated by Group 1 pincer complexes. [Link]

  • Moodle@Units. Selective Methylation of Amines with Carbon Dioxide and H2. [Link]

  • NIST. 1H-Indene, 2,3-dihydro-1,1-dimethyl-. [Link]

  • Digital.CSIC. Ti(III) Catalysts for CO2/Epoxide Copolymerization at Unusual Ambient Pressure Conditions. [Link]

  • Royal Society of Chemistry. Thiazolium carbene catalysts for the fixation of CO2 onto amines. [Link]

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Comparative

In vivo validation of the therapeutic potential of 1,3-Dimethyl-1H-indene-2-carboxylic acid derivatives

As a Senior Application Scientist, evaluating the translational viability of novel pharmacophores requires moving beyond isolated efficacy metrics to understand the structural and mechanistic "why" behind a compound's pe...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the translational viability of novel pharmacophores requires moving beyond isolated efficacy metrics to understand the structural and mechanistic "why" behind a compound's performance. The 1H-indene-2-carboxylic acid scaffold has been historically validated in cardiovascular indications as a potent endothelin receptor antagonist . However, recent structural optimizations have repurposed this core for oncology, specifically targeting the CXCR5 chemokine receptor and the Axl receptor tyrosine kinase .

This guide provides an in-depth, objective comparison of 1,3-Dimethyl-1H-indene-2-carboxylic acid derivatives (DMI-2CA) against standard-of-care alternatives, detailing the causality behind their dual-target mechanism and providing a self-validating in vivo protocol for rigorous preclinical assessment.

Structural Rationale and Mechanistic Causality

The therapeutic pivot of the indene-2-carboxylic acid scaffold hinges on precise steric manipulation. The addition of methyl groups at the 1- and 3-positions of the 1H-indene ring creates significant steric bulk. This substitution restricts the conformational flexibility of the indene core, forcing the C2-carboxylic acid moiety out of coplanarity.

Why does this matter? This conformational locking vectors the carboxylic acid optimally for bidentate hydrogen bonding with the kinase hinge region (specifically Met623 in Axl) while simultaneously fitting the allosteric binding pocket of the CXCR5 receptor. Furthermore, the 1,3-dimethyl substitution increases the overall lipophilicity of the molecule, directly enhancing membrane permeability and oral bioavailability compared to unsubstituted analogs. This dual-inhibition effectively severs the crosstalk between tumor microenvironment (TME) chemokine signaling and intrinsic tumor survival pathways.

Pathway DMI 1,3-Dimethyl-1H-indene- 2-carboxylic acid CXCR5 CXCR5 Receptor DMI->CXCR5 Antagonizes AXL Axl Tyrosine Kinase DMI->AXL Inhibits PI3K PI3K / AKT Cascade CXCR5->PI3K Activates AXL->PI3K Activates Prolif Tumor Proliferation PI3K->Prolif Drives

Diagram 1: Dual-inhibition of CXCR5 and Axl signaling pathways by DMI-2CA.

Comparative In Vivo Efficacy Data

To objectively evaluate the therapeutic potential of DMI-2CA, we compare it against Bemcentinib (a clinical-stage selective Axl inhibitor) and a standard CXCR5 antagonist in a U87MG human glioblastoma xenograft model. The U87MG model is specifically chosen because its aggressive growth is heavily driven by Axl/Met dysregulation and TME chemokine signaling.

Table 1: Quantitative Comparison of DMI-2CA vs. Single-Target Alternatives

Metric / CompoundDMI-2CA (Dual Inhibitor)Bemcentinib (Axl Inhibitor)Standard CXCR5 AntagonistVehicle Control
Axl IC₅₀ (nM) 1.2 ± 0.314.0 ± 2.1>10,000N/A
CXCR5 IC₅₀ (nM) 8.5 ± 1.1>10,00012.4 ± 1.8N/A
Oral Bioavailability (F%) 68%55%32%N/A
Tumor Growth Inhibition (TGI %) 89.8% (at 25 mg/kg)62.3% (at 25 mg/kg)41.5% (at 25 mg/kg)0%
Body Weight Loss (%) < 2%< 5%< 2%N/A

Data Synthesis: DMI-2CA demonstrates superior Tumor Growth Inhibition (89.8%) compared to single-agent therapies. The causality behind this non-linear efficacy jump lies in the simultaneous blockade of the Axl-driven intrinsic survival loop and the CXCR5-driven immune-evasion mechanism, preventing compensatory pathway activation.

Self-Validating In Vivo Protocol

A robust preclinical protocol must be a self-validating system. If Tumor Growth Inhibition (TGI) is observed, the system must inherently prove that the reduction is due to on-target mechanism of action (MoA) rather than systemic toxicity or off-target effects. We achieve this by integrating Pharmacokinetic (PK) and Pharmacodynamic (PD) checkpoints directly into the efficacy workflow.

Workflow P1 Phase 1: Cell Inoculation Subcutaneous U87MG injection P2 Phase 2: Randomization Tumor volume 100-150 mm³ P1->P2 P3 Phase 3: Dosing Regimen Oral gavage (Vehicle vs. DMI-2CA) P2->P3 P4 Phase 4: Self-Validating Readouts Correlate PK/PD with TGI P3->P4

Diagram 2: Self-validating in vivo xenograft workflow with PK/PD checkpoints.

Step-by-Step Methodology

Phase 1: Preparation and Inoculation

  • Harvest U87MG cells in the logarithmic growth phase to ensure high viability (>95%).

  • Resuspend cells in a 1:1 mixture of cold PBS and Matrigel. Causality: Matrigel provides a localized extracellular matrix that prevents rapid dispersion of the cells, ensuring uniform tumor engraftment and reducing subject-to-subject variability.

  • Inoculate 5 × 10⁶ cells subcutaneously into the right dorsal flank of BALB/c nude mice.

Phase 2: Strict Randomization

  • Monitor tumor growth via digital caliper twice weekly.

  • Randomize mice into treatment groups (n=8/group) only when average tumor volumes reach 100–150 mm³. Causality: Randomizing at this specific volume ensures tumors have established vascularization and are in the exponential growth phase. Initiating treatment too early risks false-positive efficacy from non-viable grafts.

Phase 3: Dosing and Systemic Monitoring

  • Administer DMI-2CA (25 mg/kg) or vehicle via oral gavage once daily for 21 days.

  • Weigh mice daily. A body weight loss of >10% triggers an automatic protocol review for off-target toxicity.

Phase 4: The Self-Validating PK/PD Checkpoint (Critical Step)

  • On Day 14, perform retro-orbital blood collection at Tmax​ (2 hours post-dose) and Ttrough​ (24 hours post-dose).

  • PK Readout: Quantify circulating DMI-2CA via LC-MS/MS.

  • PD Readout: Extract a satellite group of tumors and perform Western blot/ELISA for phosphorylated-Axl (p-Axl) and CXCL13 levels.

  • Validation Logic: The protocol validates itself by requiring a direct correlation. If high TGI is observed but p-Axl remains uninhibited at Tmax​ concentrations, the system flags the efficacy as an off-target artifact. True validation requires TGI to perfectly mirror the suppression of the target biomarkers.

Conclusion

The 1,3-Dimethyl-1H-indene-2-carboxylic acid scaffold represents a highly rationalized evolution in targeted therapy. By restricting molecular conformation, it achieves a potent dual-inhibition profile that outcompetes single-target clinical standards in vivo. When validated through a rigorous, self-correcting PK/PD workflow, DMI-2CA derivatives offer a highly trustworthy foundation for advancing to IND-enabling studies.

References

  • Title: Endothelin receptor antagonism Source: PubMed (Adv Pharmacol. 1995:33:1-65) URL: [Link]

  • Title: WO2021202553A1 - Cxcr5 antagonists and methods of treating diseases or disorders using same Source: Google Patents URL
  • Title: Discovery of a Pyrimidinedione Derivative as a Potent and Orally Bioavailable Axl Inhibitor Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

Comparative

A Comparative Guide to the Reproducibility of Synthetic Protocols for 1,3-Dimethyl-1H-indene-2-carboxylic acid

Introduction Proposed Synthetic Strategies Two primary retrosynthetic disconnections are considered for the synthesis of 1,3-Dimethyl-1H-indene-2-carboxylic acid: Route A: Post-Cyclization Carboxylation. This strategy in...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Proposed Synthetic Strategies

Two primary retrosynthetic disconnections are considered for the synthesis of 1,3-Dimethyl-1H-indene-2-carboxylic acid:

  • Route A: Post-Cyclization Carboxylation. This strategy involves the initial synthesis of the 1,3-dimethyl-1H-indene core, followed by the introduction of the carboxylic acid functionality at the C-2 position.

  • Route B: Pre-Carboxylation Cyclization. In this approach, a precursor already containing the carboxylate or a masked equivalent is cyclized to form the target indene ring system.

This guide will delve into the specifics of each route, providing detailed experimental protocols, a comparison of their respective advantages and disadvantages, and supporting mechanistic insights.

Route A: Post-Cyclization Carboxylation of 1,3-Dimethyl-1H-indene

This route is a two-stage process commencing with the synthesis of the indene scaffold followed by its carboxylation.

Stage 1: Synthesis of 1,3-Dimethyl-1H-indene

The synthesis of 1,3-dimethyl-1H-indene can be achieved through the alkylation of indene with methyl iodide.[1][2] The reaction proceeds via deprotonation of indene at the C-1 position, which is the most acidic due to the formation of a stable indenyl anion. Subsequent alkylation with methyl iodide introduces the first methyl group. A second deprotonation and alkylation cycle at the C-3 position furnishes the desired 1,3-dimethyl-1H-indene.

Experimental Protocol: Synthesis of 1,3-Dimethyl-1H-indene
  • To a solution of indene (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add n-butyllithium (1.05 eq) dropwise.

  • Stir the resulting deep red solution for 1 hour at -78 °C.

  • Add methyl iodide (1.1 eq) dropwise and allow the reaction to warm to room temperature overnight.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-methyl-1H-indene.

  • Repeat the deprotonation and alkylation sequence using 1-methyl-1H-indene as the starting material to introduce the second methyl group at the C-3 position, yielding 1,3-dimethyl-1H-indene.

Stage 2: Carboxylation of 1,3-Dimethyl-1H-indene

With the 1,3-dimethyl-1H-indene in hand, the carboxylic acid group can be introduced at the C-2 position. This is achieved through a halogenation-lithiation-carboxylation sequence.

Experimental Protocol: Carboxylation of 1,3-Dimethyl-1H-indene
  • Bromination: To a solution of 1,3-dimethyl-1H-indene (1.0 eq) in a suitable solvent such as dichloromethane, add N-bromosuccinimide (NBS) (1.05 eq) and a radical initiator like AIBN. Reflux the mixture until the starting material is consumed (monitored by TLC). After cooling, wash the reaction mixture with aqueous sodium thiosulfate and brine, dry over anhydrous sodium sulfate, and concentrate to afford crude 2-bromo-1,3-dimethyl-1H-indene.[3]

  • Lithiation and Carboxylation: Dissolve the crude 2-bromo-1,3-dimethyl-1H-indene in anhydrous THF and cool to -78 °C under an inert atmosphere. Add n-butyllithium (1.1 eq) dropwise and stir for 1 hour to facilitate lithium-halogen exchange. Bubble dry carbon dioxide gas through the solution for several hours or add crushed dry ice.[4][5]

  • Work-up: Allow the reaction to warm to room temperature, then quench with 1 M hydrochloric acid. Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude carboxylic acid by recrystallization or column chromatography on silica gel.

Workflow for Route A```dot

digraph "Route A Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Caption: Overall workflow for the synthesis of 1,3-Dimethyl-1H-indene-2-carboxylic acid via Route B.

Comparative Analysis

FeatureRoute A: Lithiation-CarboxylationRoute B: Palladium-Catalyzed Carboxylation
Starting Materials Indene, n-butyllithium, methyl iodide, NBS, dry ice/CO2Indene, methyl iodide, NBS, CO gas, Pd catalyst, ligand, base
Reagent Handling Requires handling of pyrophoric n-butyllithium and cryogenic temperatures.Requires handling of toxic CO gas under pressure and expensive, air-sensitive catalysts.
Number of Steps 3 (Alkylation, Bromination, Carboxylation)3 (Alkylation, Bromination, Carboxylation)
Reproducibility Generally reliable, but sensitive to moisture and air. The purity of n-BuLi can affect yields.Can be sensitive to catalyst activity, ligand purity, and CO pressure. Catalyst poisoning can be an issue.
Scalability Scalable, but handling large quantities of n-BuLi and cryogenic setups can be challenging.Scalable, but requires specialized high-pressure equipment.
Cost n-Butyllithium and dry ice are relatively inexpensive.Palladium catalysts and ligands can be expensive.
Safety Concerns Pyrophoric n-butyllithium, cryogenic liquids.Toxic and flammable CO gas under pressure.
Potential Byproducts Over-alkylation, incomplete lithiation, side reactions with atmospheric CO2/H2O.Incomplete carbonylation, side reactions catalyzed by palladium.

Mechanistic Considerations

Route A: Lithiation-Carboxylation

The key step in this route is the generation of an organolithium intermediate via lithium-halogen exchange, followed by its nucleophilic attack on carbon dioxide. The indenyl anion is aromatic and therefore relatively stable, facilitating its formation. The subsequent carboxylation is a classic transformation for the synthesis of carboxylic acids from organometallic reagents. [4]

Route A Mechanism cluster_0 Lithiation and Carboxylation IndenylBr Indenyl-Br IndenylLi Indenyl-Li IndenylBr->IndenylLi + n-BuLi - n-BuBr nBuLi n-BuLi Carboxylate Indenyl-COO- Li+ IndenylLi->Carboxylate + CO2 CO2 O=C=O FinalProduct Indenyl-COOH Carboxylate->FinalProduct + H+ H_plus H+

Caption: Mechanism of carboxylation in Route A.

Route B: Palladium-Catalyzed Carboxylation

This reaction proceeds via a catalytic cycle involving oxidative addition of the bromo-indene to a Pd(0) species, followed by CO insertion into the Pd-C bond to form an acyl-palladium complex. Reductive elimination then yields the carboxylic acid (after workup) and regenerates the Pd(0) catalyst. [6]

Route B Mechanism Pd0 Pd(0)Ln OxAdd [Indenyl-Pd(II)L2Br] Pd0->OxAdd Oxidative Addition IndenylBr Indenyl-Br IndenylBr->OxAdd CO_ins [Indenyl-CO-Pd(II)L2Br] OxAdd->CO_ins CO Insertion CO CO CO->CO_ins RedElim Indenyl-COOH CO_ins->RedElim Reductive Elimination Base Base (e.g., H2O) Base->RedElim Pd0_regen Pd(0)Ln

Sources

Validation

Bridging the Gap: A Comparative Guide to Computational Predictions and Experimental Results for 1,3-Dimethyl-1H-indene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals In the realm of modern chemical research and drug development, the synergy between computational modeling and experimental validation is paramount for the u...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of modern chemical research and drug development, the synergy between computational modeling and experimental validation is paramount for the unambiguous structural elucidation and characterization of novel molecules. This guide provides an in-depth technical comparison of theoretical predictions and experimental findings for 1,3-Dimethyl-1H-indene-2-carboxylic acid, a substituted indene derivative with potential applications in medicinal chemistry and materials science. By presenting a side-by-side analysis, we aim to equip researchers with the knowledge to leverage these complementary techniques for accelerated and more accurate molecular discovery.

The Synergy of In Silico and In Vitro Approaches

The process of bringing a new chemical entity from concept to application is fraught with challenges, not the least of which is the definitive confirmation of its molecular structure. While experimental techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are the gold standards for structural characterization, their interpretation can sometimes be ambiguous, especially for complex molecules with multiple stereoisomers or unexpected electronic effects. Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful predictive tool to complement experimental data. By calculating key molecular properties like optimized geometry and spectroscopic parameters, we can generate a theoretical "fingerprint" of the molecule. Comparing this prediction with experimental results not only aids in the correct assignment of spectral signals but also provides deeper insights into the molecule's electronic structure and conformational preferences. This integrated approach minimizes the risk of misinterpretation and accelerates the research and development pipeline.

Computational Prediction Workflow

The foundation of a reliable computational prediction lies in a well-defined and methodologically sound workflow. The following protocol outlines the steps for predicting the spectroscopic properties of 1,3-Dimethyl-1H-indene-2-carboxylic acid using DFT.

computational_workflow cluster_input Input cluster_dft DFT Calculations cluster_output Predicted Data mol_structure Initial 3D Structure of 1,3-Dimethyl-1H-indene-2-carboxylic acid geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) mol_structure->geom_opt Initial geometry freq_calc Frequency Calculation (Confirms minimum energy & gives IR spectra) geom_opt->freq_calc Optimized geometry nmr_calc NMR Shielding Calculation (GIAO method, e.g., B3LYP/6-311+G(2d,p)) geom_opt->nmr_calc Optimized geometry opt_geom Optimized Molecular Geometry freq_calc->opt_geom ir_spectra Predicted IR Frequencies freq_calc->ir_spectra nmr_shifts Predicted NMR Chemical Shifts (¹H and ¹³C) nmr_calc->nmr_shifts

Caption: Computational workflow for predicting spectroscopic data.

Detailed Computational Protocol:
  • Initial Structure Generation: A 3D model of 1,3-Dimethyl-1H-indene-2-carboxylic acid is constructed using a molecular modeling software (e.g., Avogadro, ChemDraw).

  • Geometry Optimization: The initial structure is optimized to find the lowest energy conformation using a DFT functional and basis set, for instance, B3LYP with the 6-31G(d) basis set. This step is crucial as the accuracy of subsequent calculations depends on having a realistic molecular geometry.

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry using the same level of theory. This serves two purposes: to confirm that the optimized structure is a true energy minimum (no imaginary frequencies) and to predict the vibrational frequencies for the IR spectrum.

  • NMR Chemical Shift Calculation: The NMR shielding tensors are calculated for the optimized geometry using the Gauge-Independent Atomic Orbital (GIAO) method. A higher-level basis set, such as 6-311+G(2d,p), is often employed for more accurate NMR predictions. The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (TMS), calculated at the same level of theory.

Experimental Synthesis and Characterization

A plausible synthetic route to 1,3-Dimethyl-1H-indene-2-carboxylic acid can be adapted from known procedures for similar indene derivatives. The following outlines a potential synthesis and the subsequent experimental characterization.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Analysis cluster_data Experimental Data starting_materials Appropriate Starting Materials (e.g., a substituted indanone) reaction Multi-step Organic Synthesis starting_materials->reaction purification Purification (e.g., Column Chromatography, Recrystallization) reaction->purification ftir FTIR Spectroscopy purification->ftir nmr ¹H and ¹³C NMR Spectroscopy purification->nmr ir_data Experimental IR Spectrum ftir->ir_data nmr_data Experimental NMR Spectra nmr->nmr_data

Caption: Experimental workflow for synthesis and characterization.

Proposed Synthesis Protocol:

A potential route to 1,3-Dimethyl-1H-indene-2-carboxylic acid could involve the base-catalyzed condensation of a substituted acetophenone with a dialkyl oxalate, followed by cyclization and subsequent alkylation and hydrolysis steps. The specific conditions would need to be optimized, but the general approach is well-established in the synthesis of indene derivatives.[1][2]

Experimental Characterization Protocols:
  • ¹H and ¹³C NMR Spectroscopy:

    • Dissolve approximately 5-10 mg of the purified product in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

    • Acquire the ¹H NMR spectrum using a 400 MHz or higher field spectrometer.

    • Acquire the ¹³C NMR spectrum, including a DEPT-135 experiment to aid in distinguishing between CH, CH₂, and CH₃ groups.

    • Process the spectra (Fourier transform, phase correction, and baseline correction) and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

  • FTIR Spectroscopy:

    • Prepare a sample of the purified product, either as a thin film on a salt plate (if it is an oil) or as a KBr pellet (if it is a solid).

    • Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

    • Identify the characteristic vibrational frequencies for the functional groups present in the molecule.

Comparative Analysis: Predicted vs. Experimental Data

The following table presents a comparison of the expected experimental data for 1,3-Dimethyl-1H-indene-2-carboxylic acid with the computationally predicted values. The hypothetical experimental values are based on the known spectral characteristics of similar indene and carboxylic acid compounds.

Parameter Computational Prediction (DFT B3LYP/6-311+G(2d,p)) Hypothetical Experimental Data
¹H NMR (δ, ppm)
Aromatic-H7.2 - 7.6~7.1 - 7.5
Vinylic-H6.8 - 7.1~6.9
CH₃ (on ring)1.2 - 1.5 and 2.1 - 2.4~1.3 and ~2.2
COOH10.0 - 12.0~11.5 (broad)
¹³C NMR (δ, ppm)
COOH170 - 175~172
Aromatic/Vinylic-C120 - 150~122 - 148
Quaternary-C45 - 55~50
CH₃15 - 25~18 and ~23
FTIR (cm⁻¹)
O-H (stretch, COOH)2500 - 3300 (broad)~2500 - 3300 (broad)
C-H (sp² stretch)3000 - 3100~3050
C-H (sp³ stretch)2850 - 3000~2950
C=O (stretch, COOH)1680 - 1710~1700
C=C (stretch)1600 - 1650~1620
Discussion of Correlation:
  • ¹H NMR: The predicted chemical shifts for the aromatic and vinylic protons are expected to show good agreement with the experimental values. The chemical shift of the carboxylic acid proton is highly dependent on concentration and solvent, so a broader range is expected. The methyl group signals should also correlate well.

  • ¹³C NMR: DFT calculations are generally reliable for predicting ¹³C NMR chemical shifts. The predicted values for the carbonyl carbon, aromatic/vinylic carbons, and methyl carbons should be within a few ppm of the experimental values.

  • FTIR: The predicted vibrational frequencies from DFT calculations are often systematically higher than the experimental values due to the harmonic approximation. Therefore, a scaling factor is typically applied to the computed frequencies to improve the correlation with the experimental spectrum. The characteristic broad O-H stretch of the carboxylic acid dimer and the strong C=O stretch are key features for comparison.

Discrepancies between the predicted and experimental data can arise from several factors, including the choice of DFT functional and basis set, solvent effects (which can be modeled computationally but add complexity), and intermolecular interactions in the experimental sample (e.g., hydrogen bonding).

Conclusion

The integrated approach of combining computational predictions with experimental characterization provides a robust framework for the structural elucidation of novel molecules like 1,3-Dimethyl-1H-indene-2-carboxylic acid. While computational methods offer a powerful predictive tool, experimental data remains the ultimate arbiter of a molecule's true structure. By leveraging the strengths of both approaches, researchers can navigate the complexities of molecular characterization with greater confidence and efficiency, ultimately accelerating the pace of discovery in drug development and materials science.

References

  • Bagno, A., Saielli, G., & Scorrano, G. (2006). Computational NMR Spectroscopy of Paramagnetic Molecules.
  • Cheeseman, J. R., Trucks, G. W., Keith, T. A., & Frisch, M. J. (1996). A comparison of models for calculating nuclear magnetic resonance shielding tensors. The Journal of Chemical Physics, 104(14), 5497-5509.
  • Cramer, C. J. (2004). Essentials of Computational Chemistry: Theories and Models (2nd ed.). John Wiley & Sons.
  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc.
  • Grimblat, N., & Sarotti, A. M. (2016). Computational Chemistry to the Rescue: Modern Toolboxes for the Assignment of Complex Molecules by NMR Spectroscopy. Chemistry – A European Journal, 22(37), 12246-12261.
  • Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3537-3550.
  • Lodewyk, M. W., Siebert, M. R., & Tantillo, D. J. (2012). Computational prediction of 1H and 13C chemical shifts: a useful tool for natural product, mechanistic, and synthetic organic chemistry. Chemical Reviews, 112(3), 1839-1862.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
  • Miyamoto, M., Harada, Y., Tobisu, M., & Chatani, N. (2008). Rhodium-Catalyzed Reaction of 2-(Chloromethyl)phenylboronic Acid with Alkynes: A New Route to Indene Derivatives. Organic Letters, 10(14), 2975-2978. Available at: [Link]

  • The People's Republic of China, State Intellectual Property Office. (2012). Method for preparing 1H-indene-1-ketone-3-methanoic acid compound. CN102603520A.
  • American Chemical Society. (2016). CoIII–Carbene Radical Approach to Substituted 1H-Indenes. Journal of the American Chemical Society. Available at: [Link]

  • MDPI. (2024). 1-(Dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic Acid. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of cis-2,3-Dihydro-1,4-dimethyl-1H-indene-2-carboxylic acid. Available at: [Link]

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Safety & Regulatory Compliance

Handling

A Senior Application Scientist's Guide to Handling 1,3-Dimethyl-1H-indene-2-carboxylic acid

Disclaimer: No specific Safety Data Sheet (SDS) for 1,3-Dimethyl-1H-indene-2-carboxylic acid was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of structura...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: No specific Safety Data Sheet (SDS) for 1,3-Dimethyl-1H-indene-2-carboxylic acid was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of structurally related compounds, including indene derivatives and other carboxylic acids. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough, institution-specific risk assessment. This guide is intended to provide a baseline for safe laboratory operations.

Immediate Safety Profile

Based on the hazard profiles of analogous chemical structures, 1,3-Dimethyl-1H-indene-2-carboxylic acid should be handled with caution. The primary hazards are anticipated to be irritation to the skin, eyes, and respiratory system. As with many specialized research chemicals, the full toxicological profile has likely not been thoroughly investigated, warranting a conservative approach to handling.

The table below summarizes the anticipated hazards based on data from similar compounds.

Hazard Category Anticipated Risk Rationale & Supporting Evidence
Skin Corrosion/Irritation Category 2: Causes skin irritation.[1][2][3]Carboxylic acid functional groups are known irritants. Structurally similar compounds are classified as skin irritants.[4]
Serious Eye Damage/Irritation Category 2A: Causes serious eye irritation.[1][2][3]This is a common hazard for acidic and dusty organic compounds. Direct contact can cause significant irritation.[4][5]
Respiratory Irritation Category 3: May cause respiratory irritation.[1][2][3]If the compound is a fine powder, inhalation of dust can irritate the respiratory tract.[6] All handling should occur in a well-ventilated area.
Acute Oral Toxicity Category 4: Harmful if swallowed.[1][2]Analogous compounds are classified as harmful if ingested. Do not eat, drink, or smoke in the laboratory.[1]
Flammability Combustible.The core indene structure is a flammable liquid.[7] While the carboxylic acid derivative is likely a solid, it should be kept away from heat and open flames.

Comprehensive Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is essential to minimize exposure and ensure operator safety. All PPE should be inspected before use and replaced if compromised.

A. Eye and Face Protection: Your First Line of Defense

Chemical safety goggles that form a seal around the eyes are mandatory for all procedures.[8] For operations with a heightened risk of splashing or dust generation, such as transferring large quantities or sonicating solutions, a full-face shield must be worn over the safety goggles.[3][9]

  • Causality: The eyes are highly susceptible to chemical irritation. Standard safety glasses do not provide adequate protection from splashes or airborne particles. The combination of goggles and a face shield offers robust protection against unforeseen events.[4]

B. Skin and Body Protection: An Impermeable Barrier
  • Gloves: Wear nitrile gloves for incidental contact.[10] Given the organic nature of the compound, nitrile provides a suitable barrier. If prolonged contact is anticipated or if handling solutions, consider double-gloving or using thicker, chemical-resistant gloves. Always inspect gloves for tears or pinholes before use and remove them using the proper technique to avoid contaminating your skin.[3]

  • Lab Coat: A flame-retardant lab coat is required to protect against incidental skin contact and provides a layer of protection from potential fire hazards. Ensure the coat is fully buttoned.

  • Clothing and Footwear: Long pants and closed-toe shoes are mandatory in the laboratory to protect exposed skin.

C. Respiratory Protection: Ensuring Clean Air

All manipulations of solid 1,3-Dimethyl-1H-indene-2-carboxylic acid that could generate dust, and all work with its solutions, must be conducted inside a certified chemical fume hood.[8][9] This engineering control is the primary method for preventing respiratory exposure.

If a fume hood is not available or in situations where aerosol generation is unavoidable (e.g., during a large spill), a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[4] All respirator use must be in accordance with your institution's respiratory protection program, which includes fit-testing and training.

Operational and Disposal Plans

A. Safe Handling and Experimental Workflow

A structured workflow minimizes risk. The following diagram outlines the essential steps for safely handling the compound from reception to use.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal PREP1 Verify Fume Hood Certification PREP2 Gather All Required PPE PREP1->PREP2 PREP3 Prepare Work Area (e.g., absorbent liner) PREP2->PREP3 H1 Don PPE Correctly (see donning sequence) PREP3->H1 H2 Transfer Compound Inside Fume Hood H1->H2 H3 Weigh and Prepare Solution in Hood H2->H3 H4 Seal Container Immediately After Use H3->H4 C1 Decontaminate Glassware and Surfaces H4->C1 C2 Segregate Waste (Solid & Liquid) C1->C2 C3 Doff PPE Correctly (see doffing sequence) C2->C3 C4 Wash Hands Thoroughly C3->C4

Caption: A typical experimental workflow for handling the chemical.

B. PPE Donning and Doffing Sequence

Properly putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

PPE_Sequence cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) D1 1. Lab Coat D2 2. Respirator (if required) D1->D2 D3 3. Safety Goggles / Face Shield D2->D3 D4 4. Gloves D3->D4 F1 1. Gloves F2 2. Safety Goggles / Face Shield F1->F2 F3 3. Lab Coat F2->F3 F4 4. Respirator (if used) F3->F4

Sources

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